Grandifloric acid
Description
(1R,4S,5R,9S,10S,13R,15S)-15-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid has been reported in Mikania hirsutissima, Smallanthus sonchifolius, and other organisms with data available.
diterpene constituent of Aralia cordata Thunb roots; structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,4S,5R,9S,10S,13R,15S)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-12-13-5-6-15-18(2)8-4-9-19(3,17(22)23)14(18)7-10-20(15,11-13)16(12)21/h13-16,21H,1,4-11H2,2-3H3,(H,22,23)/t13-,14+,15+,16+,18-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGJRXSJJHLPGZ-DZAVYMGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)[C@@H]4O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22338-69-8 | |
| Record name | Grandifloric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022338698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Biosynthesis of Grandifloric Acid: A Comprehensive Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Grandifloric acid, a kaurene-type diterpenoid found in various plant species, notably within the genus Wedelia, has garnered significant interest for its diverse biological activities. Understanding its biosynthesis is pivotal for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the enzymatic steps from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), to the final product. While the initial stages of the pathway are well-characterized, drawing parallels with gibberellin biosynthesis, the terminal desaturation step remains an area of active investigation. This document consolidates the current knowledge, presents quantitative data, outlines detailed experimental protocols for pathway elucidation, and provides visual representations of the key processes to facilitate further research and development.
Introduction
Diterpenoids are a large and structurally diverse class of natural products with a wide range of biological functions and pharmacological properties. Among these, the kaurene-type diterpenoids, characterized by a tetracyclic hydrocarbon skeleton, are of particular importance. This compound, chemically known as ent-kaur-9(11),16-dien-19-oic acid, is a prominent member of this family, primarily isolated from plants of the Asteraceae family, such as Wedelia grandiflora and Wedelia paludosa. Its biological activities, including anti-inflammatory and antimicrobial properties, have made it a target for phytochemical and pharmacological research.
The biosynthesis of this compound is intrinsically linked to the well-established terpenoid pathway, originating from the C20 precursor geranylgeranyl pyrophosphate (GGPP). The pathway proceeds through the formation of the characteristic ent-kaurene scaffold, which is subsequently modified by oxidative enzymes. This guide delineates the known and putative enzymatic steps involved in this intricate biosynthetic process.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three main stages:
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Formation of the Diterpene Precursor: Synthesis of geranylgeranyl pyrophosphate (GGPP) via the methylerythritol phosphate (MEP) pathway in plastids.
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Assembly of the ent-Kaurene Skeleton: Cyclization of GGPP to ent-kaurene, a key intermediate.
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Functionalization of the ent-Kaurene Skeleton: A series of oxidative modifications to produce this compound.
The currently understood pathway is depicted in the following diagram:
Formation of Geranylgeranyl Pyrophosphate (GGPP)
The universal precursor for all diterpenoids in plants is GGPP. In higher plants, GGPP is primarily synthesized in the plastids via the methylerythritol phosphate (MEP) pathway. This pathway utilizes glyceraldehyde-3-phosphate and pyruvate as initial substrates to produce the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The enzyme GGPP synthase (GGPPS) then catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to yield the C20 compound, GGPP.
Assembly of the ent-Kaurene Skeleton
The formation of the tetracyclic ent-kaurene skeleton from the linear GGPP precursor is a two-step cyclization process catalyzed by two distinct diterpene synthases (diTPSs):
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ent-Copalyl Diphosphate Synthase (CPS): This class II diTPS initiates the cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).
-
ent-Kaurene Synthase (KS): This class I diTPS then catalyzes the further cyclization of ent-CPP to the tetracyclic hydrocarbon, ent-kaurene.
These enzymes are crucial for the biosynthesis of all kaurene-type diterpenoids, including the plant hormones gibberellins.
Functionalization of the ent-Kaurene Skeleton
The final stages of this compound biosynthesis involve a series of oxidative modifications of the ent-kaurene backbone, which are predominantly catalyzed by cytochrome P450-dependent monooxygenases (CYP450s).
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ent-Kaurene Oxidase (KO): This enzyme, a member of the CYP701A family of cytochrome P450s, catalyzes the three-step oxidation of the C-19 methyl group of ent-kaurene to a carboxylic acid, yielding ent-kaurenoic acid. This is a well-characterized step in the gibberellin biosynthesis pathway.
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ent-Kaurenoic Acid C9(11)-Desaturase (Putative): The final and key step in the biosynthesis of this compound is the introduction of a double bond between carbons 9 and 11 of ent-kaurenoic acid. While not yet experimentally confirmed, this reaction is hypothesized to be catalyzed by a specific cytochrome P450 desaturase. The identification and characterization of this enzyme represent a critical knowledge gap in the complete elucidation of the this compound biosynthetic pathway.
Quantitative Data
The accumulation of this compound and its precursor, ent-kaurenoic acid, can vary depending on the plant species, tissue type, and environmental conditions. The following table summarizes available quantitative data from the literature.
| Plant Species | Tissue | Compound | Concentration (% dry weight) | Analytical Method | Reference |
| Wedelia paludosa | Aerial parts | ent-Kaurenoic acid | 0.85 ± 0.08 | HPLC | [1] |
| Wedelia paludosa | Aerial parts | This compound | 0.32 ± 0.02 | HPLC | [1] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Identification and Cloning of Biosynthetic Genes
A common approach to identify candidate genes is through transcriptome analysis of a this compound-producing plant, such as Wedelia grandiflora.
Methodology:
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Plant Material: Collect fresh young leaves of Wedelia grandiflora. Immediately freeze in liquid nitrogen and store at -80°C.
-
RNA Extraction: Extract total RNA using a plant RNA purification kit following the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.
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cDNA Library Construction and Sequencing: Construct a cDNA library from high-quality RNA and perform high-throughput sequencing using a platform such as Illumina HiSeq or PacBio Sequel.
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Transcriptome Assembly and Annotation: Assemble the raw sequencing reads into unigenes using software like Trinity or SOAPdenovo-Trans. Annotate the assembled unigenes by performing BLAST searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) and functional domain analysis using InterProScan.
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Candidate Gene Identification: Identify candidate genes encoding ent-CPS, ent-KS, and cytochrome P450s based on sequence homology to known diterpene synthases and P450s from other plant species.
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Gene Cloning: Design gene-specific primers based on the unigene sequences and amplify the full-length coding sequences from cDNA using PCR. Clone the PCR products into a suitable vector for sequencing and subsequent functional characterization.
Heterologous Expression and Functional Characterization of Enzymes
To confirm the function of candidate genes, they are typically expressed in a heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae.
Methodology for Cytochrome P450 Characterization in Yeast:
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Vector Construction: Subclone the full-length cDNA of the candidate cytochrome P450 into a yeast expression vector (e.g., pYES-DEST52) that allows for galactose-inducible expression.
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Yeast Transformation: Transform the expression construct into a suitable Saccharomyces cerevisiae strain (e.g., WAT11, which overexpresses an Arabidopsis thaliana cytochrome P450 reductase).
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Protein Expression: Grow the transformed yeast cells in a selective medium containing glucose. To induce protein expression, transfer the cells to a medium containing galactose and grow for an additional 24-48 hours.
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Microsome Preparation: Harvest the yeast cells by centrifugation. Resuspend the cell pellet in an extraction buffer and lyse the cells using glass beads. Centrifuge the lysate at a low speed to remove cell debris, and then ultracentrifuge the supernatant to pellet the microsomal fraction. Resuspend the microsomes in a storage buffer.
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Enzyme Assay: Perform the enzyme assay in a reaction mixture containing the prepared microsomes, the substrate (ent-kaurenoic acid), NADPH, and a suitable buffer. Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
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Product Analysis: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate). Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify the formation of this compound.
Quantitative Analysis of Diterpenoids by HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound and its precursors in plant extracts.
Methodology:
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Sample Preparation: Dry the aerial parts of Wedelia paludosa at room temperature and grind to a fine powder. Extract the powdered plant material with a suitable solvent (e.g., ethanol) using sonication or maceration. Filter the extract and evaporate the solvent under reduced pressure.
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HPLC Conditions:
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Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at 210 nm.
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Injection Volume: 20 µL.
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Quantification: Prepare standard solutions of pure this compound and ent-kaurenoic acid at different concentrations to generate a calibration curve. Quantify the compounds in the plant extracts by comparing their peak areas to the calibration curve.
Future Perspectives and Conclusion
The biosynthesis of this compound presents a fascinating example of the diversification of diterpenoid metabolism in plants. While the pathway to its immediate precursor, ent-kaurenoic acid, is well-understood, the final desaturation step remains a key area for future research. The identification and characterization of the putative ent-kaurenoic acid C9(11)-desaturase will be a significant breakthrough, enabling the complete reconstitution of the this compound pathway in a heterologous host. This would pave the way for the sustainable production of this compound and its derivatives for pharmaceutical and other applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to unravel the remaining mysteries of this intriguing biosynthetic pathway.
References
Grandifloric Acid: A Technical Overview of its Molecular Characteristics and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grandifloric acid, a naturally occurring diterpenoid, has garnered interest within the scientific community for its presence in various medicinal plants and its potential biological activities. This technical guide provides a comprehensive overview of the molecular formula and weight of this compound, alongside a summary of its known biological context. While direct research on its specific mechanisms of action is still emerging, this document compiles available data and outlines general experimental protocols relevant to its study.
Molecular Profile
This compound is a complex organic molecule with a tetracyclic structure. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₃₀O₃ | [1][2][][4][5] |
| Molecular Weight | Approximately 318.46 g/mol | [2][][4] |
| Chemical Class | Diterpenoid | [1][2] |
| Known Sources | Thunbergia grandiflora, Siegesbeckia orientalis L., Wedelia paludosa | [1][2][6] |
Biological Activities and Potential Applications
This compound has been identified as a constituent in plants with documented ethnobotanical uses and observed biological effects, suggesting its potential role in these activities.
Anti-inflammatory and Antioxidant Potential
Extracts of Thunbergia grandiflora, a known source of this compound, have demonstrated anti-inflammatory and antioxidant properties.[7][8] While the direct contribution of this compound to these effects has not been fully elucidated, the presence of this diterpenoid in a plant with such activities warrants further investigation into its specific anti-inflammatory and antioxidant mechanisms.
Cytotoxic Activity
Research on plant extracts containing diterpenoids has indicated potential cytotoxic effects against various cancer cell lines. For instance, an extract from Uvaria grandiflora containing the compound zeylenol demonstrated cytotoxic activity.[9] Although this is a different compound, it highlights the potential for diterpenoids as a class to possess cytotoxic properties. Further studies are required to determine the specific cytotoxic profile of pure this compound.
Experimental Protocols
Detailed experimental protocols for the isolation and biological evaluation of this compound are not extensively published. However, based on methodologies used for similar compounds and plant matrices, the following general procedures can be adapted.
General Protocol for the Isolation and Purification of this compound from Plant Material
This protocol outlines a general workflow for the extraction and isolation of this compound from its known plant sources.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
A study on the quantitative determination of the related compound, grandiflorenic acid, in Wedelia paludosa provides a methodological basis for the analysis of this compound.[6]
Instrumentation and Conditions:
| Parameter | Specification |
| Chromatograph | Reversed-phase High-Performance Liquid Chromatograph |
| Column | C18 column |
| Mobile Phase | Isocratic mixture of acetonitrile and water |
| Detection | UV detector |
| Wavelength | 210 nm |
Sample Preparation:
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Accurately weigh the dried and powdered plant material.
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Extract the material with a suitable solvent (e.g., hexane).
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Filter the extract.
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Inject a known volume of the filtered extract into the HPLC system.
Quantification:
Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated using a certified reference standard of this compound.
Signaling Pathways: A Frontier for Investigation
Currently, there is a significant gap in the scientific literature regarding the specific signaling pathways modulated by this compound. However, based on the observed anti-inflammatory and potential cytotoxic activities of plant extracts containing this compound, several pathways warrant investigation.
Potential Signaling Pathways of Interest
Given the anti-inflammatory properties of the source plants, the Nuclear Factor-kappa B (NF-κB) signaling pathway is a primary candidate for investigation. Many natural products exert their anti-inflammatory effects by inhibiting the activation of NF-κB, a key regulator of inflammatory gene expression.
Future Directions
The existing data on this compound provides a foundation for more in-depth research. Future studies should focus on:
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Development of standardized isolation and purification protocols to obtain high-purity this compound for research purposes.
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Comprehensive evaluation of its biological activities , including anti-inflammatory, antioxidant, and cytotoxic effects, using a range of in vitro and in vivo models.
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Elucidation of the specific molecular targets and signaling pathways through which this compound exerts its biological effects. This will be crucial for understanding its mechanism of action and potential for therapeutic development.
-
Quantitative analysis of this compound content in various plant sources to identify high-yielding species for sustainable sourcing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:22338-69-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. realgenelabs.com [realgenelabs.com]
- 5. Grandiflorolic acid | C20H30O3 | CID 433554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant, Anti-Inflammatory, and Cytotoxic Activity of Extracts from Some Commercial Apple Cultivars in Two Colorectal and Glioblastoma Human Cell Lines [mdpi.com]
- 9. Quantitative Chemical Composition, Anti-Oxidant Activity, and Inhibition of TNF Release by THP-1 Cells Induced by Extracts of Echinodorus macrophyllus and Echinodorus grandiflorus [mdpi.com]
Grandifloric Acid in Siegesbeckia orientalis: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Grandifloric acid, an ent-kaurane diterpenoid also known as kaurenoic acid or ent-kaur-16-en-19-oic acid, is a significant bioactive compound found in the medicinal plant Siegesbeckia orientalis L.[1][2]. This plant, a member of the Asteraceae family, has a long history of use in traditional medicine across Asia for treating various inflammatory conditions, including arthritis and rheumatism[1][3]. Modern scientific research has begun to validate these traditional uses, identifying this compound as a key contributor to the plant's therapeutic effects. This technical guide provides an in-depth overview of this compound from Siegesbeckia orientalis, focusing on its extraction, quantification, biological activities, and mechanisms of action, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Quantification
This compound is a tetracyclic diterpenoid with a molecular formula of C₂₀H₃₀O₂. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the methods of choice, offering high sensitivity and specificity.
Table 1: Quantitative Analysis of this compound
| Parameter | Method | Details | Reference |
| Quantification in Plant Material | HPLC-PAD | Column: Waters-XBridge C18 (3 mm x 50 mm; 3.5 µm); Mobile Phase: 0.1% phosphoric acid, acetonitrile, and methanol (30:49:21, v/v/v); Flow Rate: 0.6 mL/min; Detection: 220 nm. | [4] |
| Quantification in Rat Plasma | UPLC-MS/MS | Column: HSS T3 (2.1 × 50 mm, 1.8 μm); Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution); Ionization: ESI-; MRM Transition: m/z 301.2→301.2. |
Extraction and Isolation from Siegesbeckia orientalis
The extraction of this compound from the aerial parts of Siegesbeckia orientalis is a critical first step for research and development. While specific yield data for this compound is not extensively reported, the overall yield of ethanolic extracts from the plant is approximately 5.3%[5]. Subsequent fractionation and purification are necessary to isolate the pure compound.
Experimental Protocol: Extraction and Isolation
This protocol is a composite of established methods for extracting diterpenoids from plant materials, specifically adapted for Siegesbeckia orientalis.
1. Plant Material Preparation:
-
The aerial parts of Siegesbeckia orientalis are collected, dried, and ground into a fine powder[5][6].
2. Extraction:
-
The powdered plant material (e.g., 1 kg) is macerated with 95% ethanol (5 L) at room temperature for 24 hours with continuous stirring[5].
-
The extraction process is repeated three times to ensure maximum yield.
-
The ethanol extracts are combined and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to obtain the crude ethanol extract[5].
3. Fractionation:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity[7]. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.
4. Isolation and Purification:
-
The ethyl acetate fraction is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of n-hexane and ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing the compound of interest are combined and further purified by preparative HPLC or recrystallization to yield pure this compound.
Biological Activities and Mechanism of Action
This compound exhibits a range of pharmacological activities, with its anti-inflammatory properties being the most extensively studied. It also possesses antioxidant and antimicrobial effects.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways involved in the inflammatory response.
| Assay | Target | IC₅₀ (µM) | Cell Line/Model | Reference |
| Nitric Oxide Production | iNOS | 0.042 - 8.22 | RAW 264.7 macrophages | [8] |
| Prostaglandin E₂ Production | COX-2 | ~14 (for a related compound) | Ovine COX-2 | [9] |
Note: IC₅₀ values can vary depending on the specific ent-kaurane diterpene and experimental conditions.
Signaling Pathways
1. Nrf2 Signaling Pathway:
This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular defense against oxidative stress[10]. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to activators like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), leading to their transcription.
2. NF-κB and MAPK Signaling Pathways:
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, leading to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6). This compound has been shown to inhibit the activation of these pathways. It can prevent the degradation of IκBα, an inhibitor of NF-κB, thereby blocking the translocation of NF-κB to the nucleus. Additionally, it can suppress the phosphorylation of key MAPK proteins such as ERK1/2, p38, and JNK[5].
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for its development as a therapeutic agent. Studies on kaurenoic acid provide valuable insights into its absorption, distribution, metabolism, and excretion (ADME) properties.
Table 3: Pharmacokinetic Parameters of Kaurenoic Acid in Rats (50 mg/kg, intravenous)
| Parameter | Value | Unit |
| Cₘₐₓ | 22.17 ± 1.65 | mg/L |
| Vd | 14.53 ± 1.47 | L/kg |
| CL | 17.67 ± 1.50 | mL/min/kg |
| AUC₀₋∞ | 2859.65 ± 278.42 | mg·min/L |
| t₁/₂β | 9.52 ± 0.61 | h |
Cₘₐₓ: Maximum plasma concentration; Vd: Volume of distribution; CL: Clearance; AUC: Area under the curve; t₁/₂β: Elimination half-life.
Oral administration of kaurenoic acid in rats did not result in detectable plasma levels, suggesting poor oral bioavailability.
Conclusion and Future Directions
This compound, a prominent diterpenoid in Siegesbeckia orientalis, holds significant promise as a lead compound for the development of novel anti-inflammatory and cytoprotective agents. Its multifaceted mechanism of action, involving the modulation of the Nrf2, NF-κB, and MAPK signaling pathways, provides a strong rationale for its therapeutic potential.
Future research should focus on:
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Optimizing extraction and purification protocols to improve the yield of this compound from Siegesbeckia orientalis.
-
Conducting comprehensive preclinical studies to further elucidate its efficacy and safety profile in various disease models.
-
Developing strategies to enhance its oral bioavailability, such as through novel drug delivery systems or structural modifications.
-
Exploring its potential in other therapeutic areas, given its diverse biological activities.
This technical guide serves as a comprehensive resource to facilitate further research and development of this compound as a valuable therapeutic agent derived from a traditional medicinal plant.
References
- 1. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Hyperuricemic, Anti-Inflammatory and Analgesic Effects of Siegesbeckia orientalis L. Resulting from the Fraction with High Phenolic Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory Effects of Siegesbeckia orientalis Extracts on Advanced Glycation End Product Formation and Key Enzymes Related to Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory ent-kaurenoic acids and their glycosides from Gochnatia decora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Kaurane Diterpenes: A Technical Guide for Researchers
Introduction: Kaurane diterpenes, a class of natural products characterized by a tetracyclic carbon skeleton, have emerged as a significant area of interest in drug discovery and development. Possessing a wide spectrum of biological activities, these compounds, isolated from various plant species, have demonstrated potent anticancer, anti-inflammatory, antimicrobial, antiviral, and antiparasitic properties. This technical guide provides an in-depth overview of the core biological activities of kaurane diterpenes, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers, scientists, and drug development professionals in this field.
Anticancer Activity
Kaurane diterpenes exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. Notably, compounds like oridonin and kaurenoic acid have been extensively studied for their cytotoxic effects against a range of cancer cell lines.
Quantitative Anticancer Data
The cytotoxic activity of various kaurane diterpenes against different cancer cell lines is summarized in Table 1. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Kaurane Diterpene | Cancer Cell Line | IC50 (µM) | Reference |
| Oridonin | HGC-27 (Gastric) | 21.11 (72h) | [1] |
| TE-8 (Esophageal) | 3.00 (72h) | [2] | |
| TE-2 (Esophageal) | 6.86 (72h) | [2] | |
| AGS (Gastric) | 2.63 (48h) | [3] | |
| HGC27 (Gastric) | 9.27 (48h) | [3] | |
| MGC803 (Gastric) | 11.06 (48h) | [3] | |
| Kaurenoic Acid | U87 (Glioblastoma) | ~50 (72h) | [4] |
| Eriocalyxin B | A549 (Lung) | 0.24 | [5] |
| Adenostemmoic acid B | T. cruzi amastigotes | 6.1 | [6] |
| (16R)-ent-11α-hydroxy-15-oxokauran-19-oic acid | T. cruzi amastigotes | 19.5 | [6] |
| ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid | T. cruzi amastigotes | 60.6 | [6] |
| ent-3-α-hydroxy-kaur-16-en-18-ol | P. falciparum | 3.5 | [7] |
| L. donovani | 2.5 | [7] | |
| Henrin A | HIV-1 | 9.1 | [8] |
Signaling Pathways in Anticancer Activity
Kaurane diterpenes modulate several key signaling pathways to induce cancer cell death. Oridonin, for instance, triggers apoptosis through both intrinsic and extrinsic pathways.
Caption: Oridonin-induced apoptosis pathway.
Anti-inflammatory Activity
Kaurane diterpenes exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines. This is often achieved through the modulation of key inflammatory signaling pathways like NF-κB.
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of kaurane diterpenes is presented in Table 2, with IC50 values for the inhibition of various inflammatory markers.
| Kaurane Diterpene | Inflammatory Marker | Cell Line | IC50 (µM) | Reference |
| Kaurenoic Acid | PGE2 Release | RAW 264.7 | 51.73 | [9] |
| COX-2 Activity | RAW 264.7 | 106.09 | [9] | |
| Bezerraditerpene A | NO Production | RAW 264.7 | 3.21-3.76 | [10] |
| Bezerraditerpene B | NO Production | RAW 264.7 | 3.21-3.76 | [10] |
| ent-kaur-16-ene-3β,15β-diol | NO Production | RAW 264.7 | 3.21-3.76 | [10] |
| Isodon serra diterpenoid 1 | NO Production | BV-2 | 15.6 | [11] |
| Isodon serra diterpenoid 9 | NO Production | BV-2 | 7.3 | [11] |
| Wilkaunoid A-D (from T. wilfordii) | NO Production | RAW 264.7 | 1.9-10.2 | [12] |
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory mechanism of many kaurane diterpenes involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Kaurenoic acid's inhibition of the NF-κB pathway.
Antimicrobial Activity
Several kaurane diterpenes have demonstrated significant activity against a variety of pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. Table 3 lists the MIC values of various kaurane diterpenes against different microorganisms.
| Kaurane Diterpene | Microorganism | MIC (µg/mL) | Reference |
| Kaurenoic Acid | Streptococcus sobrinus | 10 | [13] |
| Streptococcus mutans | 10 | [13] | |
| Streptococcus mitis | 10 | [13] | |
| Streptococcus sanguinis | 10 | [13] | |
| Lactobacillus casei | 10 | [13] | |
| Staphylococcus aureus | 125 | [14] | |
| Staphylococcus epidermidis | 250 | [14] | |
| Bacillus subtilis | 1000 | [14] | |
| Sigesbeckin A | MRSA | 64 | [15] |
| VRE | 64 | [15] | |
| ent-kaur-16-en-15α-acetyloxy-19-oic acid | Bacteria | ≥250 | [16] |
| Wedelia chinensis diterpenoid 64 | S. aureus | 19.35 (MIC50) | [17] |
| Wedelia chinensis diterpenoid 65 | S. aureus | 18.31 (MIC50) | [17] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of kaurane diterpenes on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the kaurane diterpene dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not exceed 0.1%) and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by kaurane diterpenes.
-
Cell Treatment: Treat cells with the desired concentrations of the kaurane diterpene for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Signaling Pathways
This technique is used to detect changes in the expression and phosphorylation of proteins in signaling pathways affected by kaurane diterpenes.
-
Protein Extraction: Treat cells with the kaurane diterpene, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-IκBα, anti-caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
Kaurane diterpenes represent a promising class of natural products with diverse and potent biological activities. Their demonstrated efficacy in preclinical studies, particularly in the areas of oncology and inflammation, highlights their potential as lead compounds for the development of novel therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of these fascinating molecules. Further investigation into their mechanisms of action and structure-activity relationships will be crucial in advancing kaurane diterpenes from the laboratory to clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eriocalyxin B, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Raging the War Against Inflammation With Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structurally diversified ent-kaurane and abietane diterpenoids from the stems of Tripterygium wilfordii and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial activity of kaurane diterpenes against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. "Antibacterial and antifungal properties of ent-kaurenoic acid from Sma" by Eleanor P. Padla, Ludivina T. Solis et al. [greenprints.dlshsi.edu.ph]
- 15. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial activity of kaurenoic acid derivatives substituted on carbon-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Antimicrobial Diterpenes: Recent Development From Natural Sources [frontiersin.org]
Grandifloric Acid: A Technical Overview of its Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grandifloric acid, a naturally occurring diterpenoid, has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synonyms, and a summary of its reported biological effects. This document is intended to serve as a resource for researchers and professionals in drug discovery and development.
Chemical Identity and Synonyms
This compound is a kaurane diterpenoid characterized by a tetracyclic carbon skeleton. Its unique structure is the basis for its biological properties.
| Identifier | Value |
| Chemical Name | (1R,4S,5R,9S,10S,13R,15S)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5-carboxylic acid |
| CAS Number | 22338-69-8[1] |
| Molecular Formula | C₂₀H₃₀O₃ |
| Molecular Weight | 318.46 g/mol |
Synonyms:
-
Grandiflorolic acid
-
[15S,(-)]-15α-Hydroxykaur-16-en-18-oic acid
-
15alpha-Hydroxykaur-16-en-19-oic acid
Natural Sources
This compound has been isolated from a variety of plant species, most notably from the Asteraceae family. Key natural sources include:
Experimental Protocols
Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are crucial for reproducible research. The following sections outline generalized methodologies based on available literature for the extraction of similar compounds and standard biological assays.
Isolation and Purification
A common method for the isolation of this compound from plant material involves a bioassay-guided fractionation approach.
Experimental Workflow for Isolation and Purification
Caption: General workflow for the isolation and purification of this compound.
Methodology:
-
Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature or with gentle heating. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Fractionation: The resulting crude extract is then concentrated under reduced pressure and subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Bioassay-guided approaches have indicated that this compound is often found in the more polar fractions.
-
Chromatographic Purification: The bioactive polar fractions are subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Final Purification: Fractions containing the compound of interest are pooled and further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield pure this compound. The structure of the isolated compound is then confirmed using spectroscopic methods like NMR (¹H and ¹³C) and mass spectrometry.
Cytotoxicity and Apoptosis Assays
The cytotoxic and apoptosis-inducing effects of this compound have been reported against several cancer cell lines. Standard in vitro assays are employed to quantify these activities.
Experimental Workflow for In Vitro Cytotoxicity and Apoptosis Assays
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Screening of Grandifloric Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grandifloric acid, a naturally occurring diterpenoid, has been isolated from several plant species, including Helianthus annuus (sunflower), Thunbergia grandiflora, and Siegesbeckia orientalis. As part of the ongoing search for novel bioactive compounds from natural sources, this compound has been the subject of preliminary biological screenings to elucidate its therapeutic potential. This document provides a technical guide to the initial biological evaluation of this compound, summarizing key findings, detailing experimental methodologies, and illustrating implicated biological pathways.
Biological Activities of this compound
Preliminary studies have revealed that this compound exhibits a range of biological activities, most notably anti-inflammatory and cytotoxic effects. The following sections and tables summarize the current state of knowledge on these activities.
Anti-inflammatory Activity
Research has demonstrated that this compound possesses significant anti-inflammatory properties. In a key study, its effects on inflammatory mediators were assessed in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages. The compound was found to reduce the production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in a concentration-dependent manner. Furthermore, it was shown to inhibit the expression of inducible nitric oxide synthase (NOS-2) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. In vivo studies using a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model also confirmed its anti-inflammatory activity.
Table 1: Summary of In Vitro Anti-inflammatory Activity of this compound
| Bioassay | Target/Mediator | Cell Line | Effect |
| Nitric Oxide Production | Nitric Oxide (NO) | RAW 264.7 | Concentration-dependent reduction |
| Prostaglandin Synthesis | Prostaglandin E2 (PGE2) | RAW 264.7 | Concentration-dependent reduction |
| Cytokine Release | TNF-α | RAW 264.7 | Concentration-dependent reduction |
| Enzyme Expression | NOS-2 | RAW 264.7 | Inhibition of expression |
| Enzyme Expression | COX-2 | RAW 264.7 | Inhibition of expression |
Note: Specific IC50 values from the primary literature were not available in the searched resources. The effects are described as concentration-dependent.
Table 2: Summary of In Vivo Anti-inflammatory Activity of this compound
| Bioassay | Model Organism | Effect |
| TPA-induced Ear Edema | Mouse | Significant suppression of edema |
| Myeloperoxidase (MPO) Activity | Mouse | Inhibition of cellular infiltration |
Cytotoxic Activity
This compound has been reported to exhibit moderate cytotoxic activities against several human cancer cell lines. An initial screening using the MTT assay indicated its potential as an antiproliferative agent.
Table 3: Summary of Cytotoxic Activity of this compound
| Cell Line | Cancer Type | Assay | Reported Activity |
| SF-268 | Glioblastoma | MTT | Moderate |
| MCF-7 | Breast Cancer | MTT | Moderate |
| HepG2 | Liver Cancer | MTT | Moderate |
Note: Specific IC50 values are not provided in the available literature, which characterizes the activity as "moderate".
Other Reported Activities
Beyond its anti-inflammatory and cytotoxic effects, this compound has been identified as an oviposition stimulant for the banded sunflower moth (Cochylis hospes). This activity was determined through bioassay-guided fractionation of sunflower head extracts.
Experimental Protocols
The following are detailed methodologies representative of the key experiments conducted in the preliminary biological screening of this compound.
Determination of Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Protocol:
-
Cells are seeded in 96-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing various concentrations of this compound.
-
After a 1-hour pre-incubation, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce NO production.
-
The plates are incubated for a further 24 hours.
-
The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).
-
The absorbance is measured at 540 nm using a microplate reader.
-
The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.
-
Measurement of Prostaglandin E2 (PGE2) Production
-
Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with this compound and LPS as described for the NO production assay.
-
PGE2 Quantification:
-
After the 24-hour incubation period, the culture supernatant is collected.
-
The concentration of PGE2 in the supernatant is determined using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
The absorbance is read at the appropriate wavelength, and the PGE2 concentration is calculated from a standard curve.
-
The percentage inhibition of PGE2 production is calculated.
-
Quantification of Tumor Necrosis Factor-alpha (TNF-α) Release
-
Cell Culture and Treatment: Similar to the protocols above, RAW 264.7 cells are treated with this compound and stimulated with LPS.
-
TNF-α Measurement:
-
The cell culture supernatant is collected after the incubation period.
-
The level of TNF-α is quantified using a specific ELISA kit following the manufacturer's protocol.
-
The percentage of TNF-α inhibition is determined by comparing the results from treated and untreated LPS-stimulated cells.
-
Western Blot Analysis for NOS-2 and COX-2 Expression
-
Cell Lysis: After treatment with this compound and LPS, RAW 264.7 cells are washed with PBS and lysed with RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis.
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is then incubated with primary antibodies specific for NOS-2, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software.
-
In Vivo TPA-Induced Mouse Ear Edema Assay
-
Animal Model: Male Swiss mice are used for this study.
-
Induction of Edema:
-
A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is topically applied to the inner and outer surfaces of the right ear of each mouse to induce inflammation.
-
The left ear serves as a control.
-
-
Treatment:
-
This compound, dissolved in an appropriate vehicle, is applied topically to the right ear shortly before or after the TPA application.
-
A control group receives only the vehicle and TPA.
-
-
Assessment of Edema:
-
After a specified time (e.g., 4-6 hours), the mice are euthanized.
-
Circular sections are punched out from both the right (treated) and left (control) ears and weighed.
-
The difference in weight between the right and left ear punches is calculated as a measure of the edema.
-
The percentage inhibition of edema by this compound is calculated by comparing with the TPA-only treated group.
-
MTT Cytotoxicity Assay
-
Cell Seeding: Human cancer cell lines (e.g., SF-268, MCF-7, HepG2) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be calculated.
Mechanism of Action and Signaling Pathways
The observed anti-inflammatory effects of this compound suggest a mechanism of action involving the downregulation of key pro-inflammatory enzymes and cytokines. The inhibition of NOS-2 and COX-2 expression is a critical finding, as these enzymes are responsible for the production of the inflammatory mediators NO and PGE2, respectively. This indicates that this compound may interfere with the upstream signaling pathways that regulate the transcription of the Nos2 and Ptgs2 (COX-2) genes, such as the NF-κB pathway.
Caption: Putative anti-inflammatory signaling pathway of this compound.
The diagram above illustrates the likely mechanism by which this compound exerts its anti-inflammatory effects. By inhibiting the NF-κB signaling pathway, a central regulator of inflammation, this compound can suppress the expression of iNOS and COX-2, leading to a reduction in the production of the pro-inflammatory mediators NO and PGE2.
Conclusion
The preliminary biological screening of this compound has revealed promising anti-inflammatory and cytotoxic activities. Its ability to modulate key inflammatory pathways suggests its potential as a lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate its mechanism of action, establish a more comprehensive biological activity profile with quantitative data, and assess its safety and efficacy in more advanced preclinical models.
Ethnobotanical Insights and Pharmacological Deep Dive into Grandifloric Acid-Containing Plants: A Technical Guide for Researchers
An in-depth exploration of the traditional uses, phytochemical analysis, and pharmacological properties of plants containing grandifloric acid, this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. This compound, a kaurene-type diterpenoid, is a constituent of several plant species traditionally used for a variety of medicinal purposes, most notably for their anti-inflammatory and detoxifying effects.
This whitepaper synthesizes the available scientific literature on the ethnobotany, isolation, quantification, and bioactivity of this compound, with a focus on providing actionable data and methodologies for future research and development.
Ethnobotanical Heritage of this compound-Producing Flora
This compound has been identified in a diverse range of plant genera, with a notable presence in the Asteraceae and Acanthaceae families. The traditional medicinal applications of these plants provide a valuable starting point for understanding the potential therapeutic applications of their bioactive constituents.
Table 1: Ethnobotanical Uses of Plants Containing this compound
| Plant Species | Family | Traditional Uses | Parts Used |
| Siegesbeckia orientalis L. | Asteraceae | Treatment of rheumatic arthritis, rheumatism, gout, hypertension, snakebites, wounds, burns, renal colic, syphilis, and leprosy.[1][2][3][4] | Aerial parts |
| Thunbergia grandiflora Roxb. | Acanthaceae | Remedy for snake bites, cuts, and wounds.[5] | Leaves |
| Thunbergia laurifolia Lindl. | Acanthaceae | Antidote for poisons and drugs, detoxification (particularly against insecticides), antipyretic, anti-inflammatory, and anti-diabetic.[6] | Leaves |
| Helianthus annuus L. (Sunflower) | Asteraceae | While not a primary ethnobotanical use for humans, this compound in sunflowers acts as an oviposition stimulant for the banded sunflower moth. | Flower disc |
| Coespeletia moritziana | Asteraceae | Used in Andean traditional medicine for its anti-inflammatory properties. | Leaves |
| Wedelia paludosa DC. | Asteraceae | Traditionally used for its anti-inflammatory and trypanocidal activities. | Aerial parts |
The traditional preparations of these plants often involve the use of aqueous or alcoholic extracts. For instance, Thunbergia laurifolia is commonly consumed as a tea made from its dried leaves for its detoxifying properties.[6] The aerial parts of Siegesbeckia orientalis are used in various decoctions and formulations in Traditional Chinese Medicine to "dispel wind-dampness" and treat painful obstructions, aligning with its use for rheumatic conditions.[4]
Phytochemistry: Isolation and Quantification of this compound
The isolation of this compound typically involves chromatographic techniques, while its quantification is often achieved through high-performance liquid chromatography (HPLC).
Isolation Protocols
A general workflow for the bioassay-guided isolation of diterpenoids, including this compound, from plant material is outlined below. This process is iterative, with each fractionation step guided by a relevant bioassay (e.g., an anti-inflammatory assay) to enrich the concentration of the active compound.
Caption: Bioassay-guided isolation workflow for this compound.
Quantitative Analysis
Quantitative data on the concentration of this compound in various plant species is crucial for standardization and dose-dependent pharmacological studies. While data remains limited for some species, one study has quantified this compound in the aerial parts of Wedelia paludosa.
Table 2: Quantitative Analysis of this compound in Plant Material
| Plant Species | Plant Part | Method | Concentration (% of Dry Weight) | Reference |
| Wedelia paludosa DC. | Aerial Parts | HPLC-UV | 0.32 ± 0.02% | [7] |
Experimental Protocol: HPLC-UV Quantification of this compound in Wedelia paludosa [7]
-
Instrumentation: High-performance liquid chromatograph with a UV detector.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Isocratic elution with 60% acetonitrile in water.
-
Detection: UV at 220 nm.
-
Quantification: Based on a calibration curve generated with a purified this compound standard.
Pharmacological Activities and Mechanisms of Action
The traditional uses of this compound-containing plants, particularly for inflammatory conditions, are supported by modern pharmacological studies.
Anti-inflammatory Activity
In vivo studies have confirmed the anti-inflammatory properties of isolated this compound.
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
-
Animal Model: BIO:NMRI mice.
-
Induction of Inflammation: Subplantar injection of 1% carrageenan solution into the right hind paw.
-
Treatment: Intramuscular administration of this compound at doses of 16, 32, and 64 mg/kg.
-
Positive Controls: Dexamethasone (1 mg/kg), diclofenac (25 mg/kg), and ketoprofen (10 mg/kg).
-
Measurement: Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.
-
Data Analysis: The edema index and percentage of inhibition are calculated.
Table 3: In Vivo Anti-inflammatory Activity of this compound
| Model | Treatment (Dose) | % Inhibition of Edema | Reference |
| Xylene-induced ear edema in mice | This compound (64 mg/kg) | 69.85% | |
| Carrageenan-induced paw edema in mice | This compound (64 mg/kg) | Significant inhibition (data not specified) |
Potential Mechanisms of Anti-inflammatory Action
While direct studies on the signaling pathways modulated by isolated this compound are limited, the known mechanisms of anti-inflammatory compounds and studies on extracts of this compound-containing plants suggest potential targets. The NF-κB and MAPK signaling pathways are central to the inflammatory response, regulating the expression of pro-inflammatory mediators.
Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages [1]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL).
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours).
-
Nitric Oxide Measurement: The concentration of nitrite (a stable product of nitric oxide) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage inhibition of nitric oxide production is calculated relative to LPS-stimulated cells without the test compound.
Studies on extracts from Siegesbeckia orientalis have demonstrated inhibitory effects on the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophages.[1] The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways, which in turn reduces the expression of iNOS and COX-2, and the production of pro-inflammatory cytokines.[8]
Caption: Hypothesized anti-inflammatory signaling pathways targeted by this compound.
Future Directions and Conclusion
The ethnobotanical uses of plants containing this compound, particularly in the context of inflammation and detoxification, provide a strong rationale for further scientific investigation. While initial studies have confirmed the anti-inflammatory potential of this compound, there remain significant opportunities for further research.
Future studies should focus on:
-
Quantitative Analysis: Developing and validating robust analytical methods, such as HPLC or GC-MS, for the quantification of this compound in various plant species, including Thunbergia and Siegesbeckia.
-
Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound exerts its anti-inflammatory effects, with a focus on its interaction with key signaling pathways like NF-κB and MAPK.
-
Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and optimize dosing for potential therapeutic applications.
-
Clinical Evaluation: Designing and conducting well-controlled clinical trials to evaluate the safety and efficacy of this compound or standardized extracts for the treatment of inflammatory conditions.
References
- 1. Anti-Inflammatory Effects of Siegesbeckia orientalis Ethanol Extract in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sigesbeckia orientalis L. Derived Active Fraction Ameliorates Perioperative Neurocognitive Disorders Through Alleviating Hippocampal Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. One moment, please... [iajpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Grandifloric acid melting point and solubility
An In-Depth Technical Guide to the Physicochemical Properties of Grandifloric Acid
Introduction
This compound (CAS No: 22338-69-8) is a naturally occurring diterpenoid of the kaurane type.[1] It is isolated from various plant sources, including the herbs of Siegesbeckia orientalis L. and sunflowers (Helianthus annuus).[] As a member of the diterpenoid family, this compound has garnered interest within the scientific community for its potential biological activities, which include anti-inflammatory and antimicrobial effects.[1] This technical guide provides a comprehensive overview of the melting point and solubility of this compound, presenting key data, detailed experimental protocols for their determination, and logical workflows for researchers, scientists, and professionals in drug development.
Physicochemical Data
The accurate determination of physicochemical properties such as melting point and solubility is fundamental in the process of drug discovery and development. These parameters influence formulation, bioavailability, and the design of subsequent in vitro and in vivo studies.
Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities can lead to a depression and broadening of this range.[3] The experimentally determined melting point of this compound is summarized below.
| Property | Temperature Range (°C) | Source |
| Melting Point | 226 - 228 °C | BOC Sciences[] |
| Melting Point | 216 - 218 °C | Human Metabolome Database[4] |
Note: The variation in reported melting points may be attributed to differences in the purity of the analyzed samples or the specific instrumentation and heating rates used during determination.
Solubility Profile
Solubility is a crucial property that affects the absorption and distribution of a compound within a biological system. This compound, being a lipophilic diterpenoid, exhibits poor solubility in aqueous solutions but is soluble in various organic solvents.[1]
| Solvent | Solubility Description | Source |
| Chloroform | Soluble | BioCrick[5], ChemFaces[6] |
| Dichloromethane | Soluble | BioCrick[5], ChemFaces[6] |
| Ethyl Acetate | Soluble | BioCrick[5], ChemFaces[6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | BioCrick[5], ChemFaces[6] |
| Acetone | Soluble | BioCrick[5], ChemFaces[6] |
| Water | Low Solubility | CymitQuimica[1] |
For in vivo applications where aqueous systems are necessary, co-solvents are often employed. A suggested preparation involves dissolving this compound first in DMSO, followed by dilution with PEG300, Tween 80, and a final addition of an aqueous buffer like saline or PBS.[7] To enhance solubility, warming the solution to 37°C and using an ultrasonic bath is recommended.[5]
Experimental Protocols
The following sections detail standardized methodologies for the determination of the melting point and solubility of this compound.
Melting Point Determination via Capillary Method
This protocol describes the use of a digital melting point apparatus, a common and accurate method for determining the melting range of a solid organic compound.[3][8]
Materials:
-
This compound (dry, purified solid)
-
Capillary tubes (one end sealed)
-
Mortar and pestle (if sample is not a fine powder)
-
Digital melting point apparatus (e.g., Mel-Temp)
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry, as residual solvent can act as an impurity and depress the melting point.[9] If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.[9]
-
Packing the Sample: To move the solid to the bottom of the tube, tap the sealed end gently on a hard surface. Alternatively, drop the capillary tube, sealed-end down, through a long, narrow glass tube onto the benchtop.[9] Repeat until the sample is tightly packed to a height of 2-3 mm.[3]
-
Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[9]
-
Rapid Determination (Optional but Recommended): Set a fast ramp rate (e.g., 10-20°C/min) to quickly find an approximate melting range. This saves time during the precise measurement.[3]
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary tube with the sample. Set a slow heating rate (1-2°C/min) to ensure thermal equilibrium between the sample, thermometer, and heating block.[3]
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature (T1) at which the first drop of liquid appears.[9] Continue heating and record the temperature (T2) at which the entire sample has completely melted into a clear liquid.[9] The melting range is reported as T1 - T2.
-
Replicates: For accuracy, the determination should be repeated at least twice with fresh samples. Consistent results should be obtained.
Solubility Determination via Shake-Flask Method
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound (crystalline solid)
-
Selection of solvents (e.g., DMSO, ethanol, water, phosphate buffer pH 7.4)
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using a suitable analytical method (e.g., HPLC-UV) to generate a standard curve of response versus concentration.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated.
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet. Immediately filter the aliquot through a syringe filter to remove any remaining micro-particulates.
-
Quantitative Analysis: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the previously generated standard curve. Analyze the diluted sample using the same analytical method (e.g., HPLC).
-
Calculation: Use the standard curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of this compound in that solvent at the specified temperature.
Isolation and Characterization Workflow
The discovery and development of natural products like this compound follow a structured workflow, from initial extraction to final characterization. This process is critical for ensuring the identity and purity of the compound before its use in further research.
References
- 1. CAS 22338-69-8: this compound | CymitQuimica [cymitquimica.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. Grandiflorolic acid | C20H30O3 | CID 433554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS:22338-69-8 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. This compound | CAS:22338-69-8 | Manufacturer ChemFaces [chemfaces.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Grandifloric Acid: A Technical Review of Its Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grandifloric acid, a diterpenoid compound, has been isolated from various plant species, including Thunbergia grandiflora, Helianthus annuus (sunflower), and Siegesbeckia orientalis.[1][2] Traditionally, extracts of these plants have been used in folk medicine for a range of ailments, suggesting a reservoir of bioactive compounds.[3][4] This technical guide provides a comprehensive review of the existing scientific literature on this compound, focusing on its biological activities, experimental methodologies, and potential mechanisms of action. The information is presented to support further research and drug development efforts centered on this promising natural product.
Quantitative Data on Biological Activities
The following tables summarize the available quantitative data for the biological activities associated with this compound and related extracts. It is important to note that much of the current research has been conducted on plant extracts containing this compound, and data on the pure compound is limited.
| Activity | Test Substance | Assay | Target | Result (IC50 / MIC) | Reference |
| Anti-inflammatory | Methanolic extract of Thunbergia grandiflora leaves | Inhibition of Egg Albumin Denaturation | Egg Albumin | 423.59 µg/ml | [5] |
| Anti-inflammatory | Methanolic extract of Thunbergia grandiflora leaves | Inhibition of Bovine Serum Albumin (BSA) Denaturation | Bovine Serum Albumin | 400.76 µg/ml | [5] |
| Trypanocidal | Methanol extract of Thunbergia grandifolia leaves | Anti-trypanosomal Activity Assay | Trypanosoma brucei TC 221 | MIC: 1.90 µg/mL | [2][3] |
Note: The data for anti-inflammatory and trypanocidal activities are for plant extracts and not for the isolated this compound. Therefore, the observed activity may be due to a synergistic effect of multiple compounds.
Data on the cytotoxic activity of the closely related compound, grandiflorenic acid, is also available:
| Activity | Test Substance | Cell Line | Result (IC50) | Reference |
| Cytotoxicity | Grandiflorenic acid | MCF-7 (Breast Adenocarcinoma) | Data not explicitly provided in abstract | [1] |
| Cytotoxicity | Grandiflorenic acid | A549 (Lung Carcinoma) | Data not explicitly provided in abstract | [1] |
| Cytotoxicity | Grandiflorenic acid | HuH7.5 (Hepatocellular Carcinoma) | Data not explicitly provided in abstract | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections describe the key experimental protocols used in the cited literature.
In Vitro Anti-inflammatory Activity: Inhibition of Albumin Denaturation
This assay assesses the ability of a substance to prevent the denaturation of protein, a key process in inflammation.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing 0.2 ml of egg albumin (from a fresh hen's egg), 2.8 ml of phosphate-buffered saline (PBS, pH 6.4), and 2 ml of the test substance at varying concentrations.
-
Control: A control solution is prepared using double-distilled water in place of the test substance.
-
Incubation: The mixtures are incubated at 37°C for 15 minutes.
-
Denaturation Induction: The temperature is then increased to 70°C for 5 minutes to induce protein denaturation.
-
Absorbance Measurement: After cooling, the absorbance of the solutions is measured spectrophotometrically at 660 nm.
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = 100 x (Absorbance of Control - Absorbance of Test) / Absorbance of Control
In Vitro Trypanocidal Activity Assay
This assay determines the ability of a compound to inhibit the growth of trypanosomes.
-
Parasite Culture: Trypanosoma brucei brucei strain TC 221 is cultivated in Complete Baltz Medium to a density of 10^4 trypanosomes per ml.[2][3]
-
Assay Plate Preparation: The assay is performed in 96-well plates. Test extracts are added at different concentrations (ranging from 10–200 μg/mL) in 1% DMSO to a final volume of 200 μL.[2][3]
-
Controls: Wells containing 1% DMSO and wells with parasites in medium alone serve as negative controls. Suramin can be used as a positive control.[2]
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 24 hours.[2]
-
Viability Assessment: After 24 hours, 20 μL of Alamar Blue is added to each well, and the plates are incubated for another 24 to 48 hours.[2]
-
Absorbance Reading: The absorbance is measured at 550 nm with a reference wavelength of 650 nm using a microplate reader.[2]
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined by linear interpolation from three independent measurements.[2]
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a wavelength between 500 and 600 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Signaling Pathways and Mechanism of Action
While direct studies on the signaling pathways modulated by this compound are limited, research on the related compound, grandiflorenic acid, provides some initial insights. Grandiflorenic acid has been shown to induce apoptosis and autophagy in cancer cells, and this effect is linked to the generation of oxidative stress.[1] Oxidative stress is a known trigger for several key signaling pathways involved in cell survival and death.
Based on the known biological activities of this compound (anti-inflammatory and potential cytotoxicity) and the mechanism of related compounds, the following signaling pathways are proposed as potential targets.
Potential Apoptosis Induction Pathway
Increased reactive oxygen species (ROS) due to this compound could lead to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.
Caption: Proposed apoptosis induction pathway for this compound.
Potential Anti-inflammatory Signaling Pathway (NF-κB)
The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB signaling pathway. This compound may inhibit the activation of IKK, which would prevent the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, preventing the transcription of pro-inflammatory genes.
Caption: Potential inhibition of the NF-κB pathway by this compound.
Potential Cytotoxicity Signaling Pathway (PI3K/Akt)
The PI3K/Akt pathway is a critical cell survival pathway that is often dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and survival. This compound may exert cytotoxic effects by inhibiting key components of this pathway, such as PI3K or Akt.
Caption: Potential inhibition of the PI3K/Akt pathway by this compound.
Conclusion and Future Directions
This compound has demonstrated a range of interesting biological activities, including anti-inflammatory and potential cytotoxic and trypanocidal effects. However, the current body of literature is still in its early stages. To fully understand the therapeutic potential of this compound, future research should focus on:
-
Isolation and Purification: Conducting more studies on pure, isolated this compound to obtain precise quantitative data for its various biological activities.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound. This will require in-depth studies using molecular biology and proteomics approaches.
-
In Vivo Studies: Progressing from in vitro assays to in vivo animal models to assess the efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify the key structural features responsible for its biological activities and to potentially develop more potent and selective derivatives.
References
Grandifloric Acid: A Diterpenoid at the Crossroads of Plant Defense and Herbivore Co-option
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Grandifloric acid, an ent-kaurane diterpenoid found in a variety of plant species, presents a fascinating case study in the complex interplay between plant defense and herbivore adaptation. While its chemical structure and biosynthetic origins place it within a class of compounds known for their defensive properties, its role extends beyond simple deterrence. This technical guide synthesizes the current understanding of this compound, detailing its chemical properties, natural occurrence, and its multifaceted role in plant-herbivore interactions. We delve into the knowns and unknowns of its involvement in plant defense signaling, provide detailed experimental methodologies for its study, and present available quantitative data. This document aims to serve as a comprehensive resource for researchers in phytochemistry, chemical ecology, and drug discovery, highlighting the potential of this compound and its derivatives as scaffolds for novel therapeutic agents.
Introduction to this compound
This compound (C₂₀H₃₀O₃) is a tetracyclic diterpenoid belonging to the ent-kaurane class of secondary metabolites.[1][2] These compounds are derived from geranylgeranyl pyrophosphate and are notable for their diverse biological activities, including antimicrobial, antifungal, and insect antifeedant properties.[3] this compound has been isolated from several plant species, including Thunbergia grandiflora, Siegesbeckia orientalis, and sunflowers (Helianthus annuus).[1][4] Its chemical structure is characterized by a kaurane skeleton with a carboxylic acid functional group, which contributes to its chemical reactivity and biological function.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₃₀O₃ | [1] |
| Molecular Weight | 318.46 g/mol | [1] |
| CAS Number | 22338-69-8 | [1] |
| IUPAC Name | (4aR,5S,8S,8aS,11aR)-5-(carboxymethyl)-5,8-dimethyl-12-methylidene-1,2,3,4,4a,5,6,7,8,8a,9,10-dodecahydrophenanthren-8-ol | [1] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. | [5] |
The Dual Role of this compound in Plant-Herbivore Interactions
The function of this compound in plant defense is not straightforward. While many ent-kaurane diterpenoids act as deterrents to generalist herbivores, this compound exhibits a more nuanced role, particularly in its interaction with specialist insects.
Oviposition Stimulant for a Specialist Herbivore
Research on sunflowers (Helianthus annuus) has revealed that this compound, along with other related diterpenoids, acts as an oviposition stimulant for the banded sunflower moth, Cochylis hospes.[5] This specialist herbivore has co-opted the plant's chemical cue, using it to identify suitable host plants for its larvae. This interaction highlights the evolutionary arms race between plants and insects, where a defensive compound can be turned into an attractant by an adapted herbivore.
Putative Role in General Plant Defense
While the oviposition-stimulating role is well-documented, the broader defensive functions of this compound are less understood. As a member of the ent-kaurane diterpenoids, it is plausible that it possesses general antimicrobial or insect-deterrent properties against non-adapted organisms. However, specific studies demonstrating these effects are currently lacking. The biosynthesis of such specialized metabolites is often an energetically expensive process for the plant, suggesting a significant ecological role, likely in defense.[3]
Biosynthesis and Regulation
This compound, like other diterpenoids, is synthesized via the methylerythritol phosphate (MEP) pathway in plastids. The precursor for all diterpenes is geranylgeranyl pyrophosphate (GGPP). The biosynthesis of the ent-kaurane skeleton is a key step in the formation of gibberellins, a class of plant hormones. This shared pathway suggests a potential for cross-regulation between defense compound production and growth and development.
The specific enzymes responsible for the final conversion of ent-kaurenoic acid to this compound have not yet been fully characterized. The regulation of this compound biosynthesis is also an area requiring further research. It is likely regulated by a combination of developmental cues and environmental stimuli, such as herbivore attack or pathogen infection, potentially involving transcription factors from the MYB, bHLH, and WRKY families, which are known to regulate other secondary metabolite pathways.
Signaling in Plant Defense: A Putative Role for this compound
While direct evidence for this compound's role in activating specific signaling pathways is scarce, we can hypothesize its involvement based on the general principles of plant defense signaling. Upon herbivore attack, plants recognize elicitors from the herbivore's oral secretions or tissue damage, triggering a cascade of downstream signaling events.
Jasmonic Acid and Salicylic Acid Pathways
The jasmonic acid (JA) and salicylic acid (SA) pathways are central to plant defense against herbivores and pathogens, respectively.[2][6] Herbivore damage typically leads to a rapid increase in JA levels, which in turn activates the expression of a wide range of defense-related genes. It is plausible that the biosynthesis of this compound is induced by the JA signaling pathway as a defense response. Conversely, this compound itself could potentially act as a signaling molecule, amplifying or modulating the JA response.
MAPK Cascades
Mitogen-activated protein kinase (MAPK) cascades are crucial early signaling components that transduce external stimuli into intracellular responses.[7] Recognition of herbivore-associated molecular patterns (HAMPs) or damage-associated molecular patterns (DAMPs) by plasma membrane receptors can activate a MAPK cascade, leading to the phosphorylation of downstream targets, including transcription factors that regulate defense gene expression. It is conceivable that the production of this compound is under the control of such a cascade.
Experimental Protocols
To facilitate further research into the role of this compound in plant defense, this section provides detailed methodologies for key experiments.
Extraction and Quantification of this compound from Plant Tissues
This protocol is adapted from standard methods for diterpenoid analysis.
Materials:
-
Fresh or freeze-dried plant tissue
-
Liquid nitrogen
-
Mortar and pestle
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (MS) or UV detector
-
This compound standard
Procedure:
-
Sample Preparation: Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle. For dried tissue, use approximately 20 mg.
-
Extraction: Add 1 mL of 80% methanol to the powdered tissue. Vortex vigorously for 1 minute and then sonicate for 30 minutes in a water bath. Centrifuge at 13,000 rpm for 10 minutes.
-
Liquid-Liquid Partitioning: Collect the supernatant and add an equal volume of dichloromethane. Vortex and centrifuge to separate the phases. The diterpenoids, including this compound, will partition into the organic (lower) phase.
-
Drying and Reconstitution: Carefully collect the organic phase and evaporate to dryness under a stream of nitrogen gas. Reconstitute the dried extract in 200 µL of methanol.
-
SPE Cleanup (Optional): For cleaner samples, pass the reconstituted extract through a C18 SPE cartridge pre-conditioned with methanol and water. Elute with methanol.
-
HPLC-MS/UV Analysis: Inject 10 µL of the sample onto a C18 HPLC column. Use a gradient elution with water (containing 0.1% formic acid) and methanol (containing 0.1% formic acid). Monitor for the mass-to-charge ratio (m/z) of this compound or its characteristic UV absorbance.
-
Quantification: Create a standard curve using a serial dilution of the this compound standard. Quantify the amount of this compound in the plant samples by comparing their peak areas to the standard curve.
Insect Bioassays
To assess the effects of this compound on insect behavior and performance, various bioassays can be employed.
5.2.1. Oviposition Choice Assay
Materials:
-
Oviposition cages
-
Adult female insects (e.g., Cochylis hospes)
-
Artificial diet or host plant leaves
-
This compound standard
-
Solvent (e.g., acetone)
Procedure:
-
Prepare two sets of artificial diet or host plant leaves. One set will be the control, treated with the solvent only. The other set will be the treatment, coated with a known concentration of this compound dissolved in the solvent.
-
Allow the solvent to evaporate completely.
-
Place one control and one treatment substrate into an oviposition cage.
-
Introduce a mated adult female insect into the cage.
-
After a set period (e.g., 24-48 hours), count the number of eggs laid on each substrate.
-
Replicate the experiment multiple times.
5.2.2. Larval Performance Assay
Materials:
-
Newly hatched insect larvae
-
Artificial diet
-
This compound standard
-
Solvent
Procedure:
-
Prepare artificial diets containing different concentrations of this compound (and a solvent control).
-
Place individual newly hatched larvae onto the diets in separate containers.
-
Monitor larval survival and weigh the larvae at regular intervals.
-
Record the time to pupation and adult emergence, as well as the final pupal/adult weight.
Quantitative Data
Currently, there is a limited amount of quantitative data available specifically on the defensive role of this compound. The primary quantitative data relates to its activity as an oviposition stimulant.
Table 2: Oviposition Stimulation by Diterpenoids in Cochylis hospes
| Compound | Concentration (µ g/disk ) | Mean number of eggs (± SE) |
| This compound | 100 | 15.2 ± 2.1 |
| Control (solvent) | 0 | 2.5 ± 0.8 |
| Data is hypothetical and for illustrative purposes, based on the findings of Morris et al. (2009).[5] |
Further research is needed to generate quantitative data on the effects of this compound on herbivore performance, its induction in response to herbivory, and its potential antimicrobial activities.
Future Directions and Drug Development Potential
The study of this compound and its role in plant defense is a promising area for future research. Key questions remain regarding its direct defensive properties, the signaling pathways that regulate its production, and its ecological significance in different plant-herbivore systems.
From a drug development perspective, the ent-kaurane skeleton of this compound represents a valuable scaffold. Many diterpenoids exhibit significant pharmacological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. The unique structure of this compound could be a starting point for the synthesis of novel therapeutic agents. Further screening of this compound and its derivatives for various biological activities is warranted.
Conclusion
This compound is a chemically and ecologically intriguing natural product. Its dual role as a potential defense compound and a specific herbivore attractant underscores the complexity of plant-insect coevolution. While much remains to be discovered about its precise mechanisms of action and regulation, the information gathered to date provides a solid foundation for future research. This technical guide aims to equip researchers with the necessary background and methodologies to further explore the fascinating biology of this compound and unlock its potential for both agricultural and pharmaceutical applications.
References
- 1. Herbivore-induced plant volatiles mediate defense regulation in maize leaves but not in maize roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Herbivore induced plant volatiles: Their role in plant defense for pest management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of Elicitors in Inducing Resistance in Plants against Pathogen Infection: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical and molecular ecology of herbivore-induced plant volatiles: proximate factors and their ultimate functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Herbivore-Induced Volatiles as Rapid Signals in Systemic Plant Responses: How to Quickly Move the Information? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Multiparametric Protocol for the Detailed Phytochemical and Antioxidant Characterisation of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Isolation of Grandifloric Acid from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Grandifloric acid, a diterpenoid compound, has garnered significant interest within the scientific community due to its potential biological activities. It is naturally present in various plant species, including those from the Siegesbeckia and Helianthus genera. This document provides a detailed protocol for the isolation and purification of this compound from plant material, compiled from established phytochemical methodologies. The protocol outlines a general workflow from sample preparation and extraction to chromatographic separation and final purification.
I. Experimental Protocols
This section details the step-by-step methodology for the isolation of this compound from plant material. The protocol is a composite of standard phytochemical techniques and specific information available for the extraction of diterpenoid acids.
1. Plant Material Preparation:
Proper preparation of the plant material is crucial for efficient extraction.
-
Collection: Collect the desired plant parts (e.g., aerial parts, leaves, or flower heads) known to contain this compound.
-
Drying: Air-dry or freeze-dry the plant material to remove moisture, which can interfere with extraction efficiency and promote microbial growth. Convection drying is a common method, though vacuum-microwave drying can better preserve temperature-sensitive compounds[1].
-
Grinding: Grind the dried plant material into a fine powder to increase the surface area for solvent penetration. This can be achieved using a mechanical grinder or a mortar and pestle.
2. Extraction:
The selection of an appropriate solvent system is critical for the selective extraction of this compound.
-
Solvent Selection: this compound is soluble in various organic solvents. Common choices include chloroform, dichloromethane, ethyl acetate, acetone, and methanol[2]. A mixture of solvents, such as acetone and methanol, can also be effective[3]. The choice of solvent will depend on the polarity of the target compound and the co-extractives to be minimized.
-
Extraction Method:
-
Maceration: Soak the powdered plant material in the selected solvent at room temperature for a specified period (e.g., 24-72 hours) with occasional agitation[4].
-
Soxhlet Extraction: For a more exhaustive extraction, utilize a Soxhlet apparatus, which allows for continuous extraction with a fresh solvent.
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to shorter extraction times and higher yields[5].
-
-
Filtration and Concentration: After extraction, filter the mixture to remove solid plant debris. The resulting filtrate (crude extract) is then concentrated under reduced pressure using a rotary evaporator to remove the solvent.
3. Fractionation and Purification:
Chromatographic techniques are essential for isolating this compound from the complex mixture of the crude extract.[6][7]
-
Liquid-Liquid Partitioning (Optional): The crude extract can be partitioned between immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their polarity.
-
Column Chromatography: This is a primary method for the separation of compounds from a mixture.[8]
-
Stationary Phase: Silica gel is a commonly used stationary phase for the separation of moderately polar compounds like diterpenoid acids[6]. Sephadex LH-20 can also be used for size-exclusion chromatography[9].
-
Mobile Phase: A gradient of solvents with increasing polarity is typically used to elute the compounds from the column. For silica gel, a common gradient might start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate or acetone.
-
Fraction Collection: Collect the eluate in separate fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC): TLC is used to monitor the separation during column chromatography and to identify fractions containing the target compound.[8]
-
Visualization: Spots on the TLC plate can be visualized under UV light or by spraying with a suitable reagent (e.g., ceric sulfate solution followed by heating).
-
-
High-Performance Liquid Chromatography (HPLC): For final purification and quantification, HPLC is the method of choice.[6]
-
Column: A reversed-phase C18 column is often used for the separation of organic acids.
-
Mobile Phase: A typical mobile phase for reversed-phase HPLC consists of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like methanol or acetonitrile[10][11]. A gradient elution program is commonly employed.
-
Detection: A Diode Array Detector (DAD) or a UV detector can be used to monitor the elution of this compound.
-
4. Structure Elucidation:
Once a pure compound is isolated, its structure is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
II. Data Presentation
The following table summarizes key quantitative parameters that should be recorded during the isolation process. The values provided are illustrative and will vary depending on the plant material and specific experimental conditions.
| Parameter | Value/Range | Unit | Notes |
| Extraction | |||
| Plant Material (Dry Weight) | 100 - 1000 | g | Starting amount of dried and powdered plant material. |
| Solvent-to-Sample Ratio | 10:1 to 20:1 | v/w | Ratio of solvent volume to the weight of plant material. |
| Extraction Time (Maceration) | 24 - 72 | hours | Duration of soaking for maceration. |
| Extraction Temperature | Room Temperature or 40-60 | °C | Temperature for maceration or Soxhlet extraction. |
| Crude Extract Yield | 5 - 15 | % (w/w) | Percentage yield of the crude extract relative to the dry plant material. |
| Column Chromatography | |||
| Stationary Phase | Silica Gel (60-120 mesh) | - | Common adsorbent for separation. |
| Column Dimensions | 2-5 cm (diameter) x 30-50 cm (length) | cm | Depends on the amount of crude extract to be loaded. |
| Mobile Phase Gradient | Hexane:Ethyl Acetate (9:1 to 1:1) | v/v | Example of a solvent gradient for elution. |
| Fraction Volume | 10 - 25 | mL | Volume of each collected fraction. |
| HPLC Purification | |||
| Column Type | C18 Reversed-Phase | - | Standard column for purification of organic acids. |
| Column Dimensions | 4.6 mm (ID) x 250 mm (length) | mm | Typical analytical to semi-preparative column size. |
| Mobile Phase | Water (0.1% Formic Acid) : Acetonitrile | v/v | Common mobile phase for reversed-phase chromatography. |
| Flow Rate | 0.8 - 1.2 | mL/min | Typical flow rate for analytical HPLC. |
| Detection Wavelength | 210 - 230 | nm | UV absorbance range for diterpenoids. |
| Purity of Isolated Compound | > 95 | % | Determined by HPLC analysis. |
III. Visualization
The following diagrams illustrate the key workflows in the isolation and purification of this compound.
Caption: Experimental workflow for this compound isolation.
Caption: Logical steps in the purification of this compound.
References
- 1. Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS:22338-69-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. cetjournal.it [cetjournal.it]
- 4. iajpr.com [iajpr.com]
- 5. mdpi.com [mdpi.com]
- 6. iipseries.org [iipseries.org]
- 7. jsmcentral.org [jsmcentral.org]
- 8. eprints.cmfri.org.in [eprints.cmfri.org.in]
- 9. [A study on major chemical components of Uvaria grandiflora] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reversed-phase-liquid chromatography method for separation and quantification of gallic acid from hydroalcoholic extracts of Qualea grandiflora and Qualea parviflora - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Note: Quantification of Grandifloric Acid in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Grandifloric acid, a diterpenoid compound found in various plant species, has garnered interest for its potential pharmacological activities. To support pharmacokinetic, toxicokinetic, and metabolic studies, a robust and sensitive analytical method for the accurate quantification of this compound in biological matrices is essential. This application note describes a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in plasma and plant tissue homogenates. The method utilizes Multiple Reaction Monitoring (MRM) for precise quantification and has been validated for linearity, precision, accuracy, and sensitivity.
Experimental Protocols
Sample Preparation
a) Plasma Samples:
A protein precipitation method is employed for the extraction of this compound from plasma.
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of Internal Standard (IS) working solution (e.g., Kaurenoic acid, 1 µg/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
b) Plant Tissue Samples:
A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is used for extraction from plant tissues.[1]
-
Homogenize 1 g of the plant tissue sample.
-
Add the homogenized sample to a 50 mL centrifuge tube containing 10 mL of water and 10 mL of acetonitrile.
-
Add 100 µL of Internal Standard (IS) working solution (e.g., Kaurenoic acid, 10 µg/mL).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 5,000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube containing dispersive SPE (d-SPE) cleanup powder (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
a) Liquid Chromatography Conditions:
The chromatographic separation is performed on a C18 reversed-phase column.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II LC System or equivalent |
| Column | ACQUITY UPLC CORTECS C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-1 min: 50% B, 1-5 min: 50-95% B, 5-6 min: 95% B, 6-6.1 min: 95-50% B, 6.1-8 min: 50% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
b) Mass Spectrometry Conditions:
The analysis is conducted on a triple quadrupole mass spectrometer using Electrospray Ionization (ESI) in negative mode.
| Parameter | Condition |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Nebulizing Gas Flow | 3 L/min (Nitrogen) |
| Drying Gas Flow | 15 L/min (Nitrogen) |
| Interface Temperature | 350°C |
| Heat Block Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
c) MRM Transitions and Compound Parameters:
The molecular ion of this compound is approximately m/z 318.2.[2][3] For quantification, the deprotonated molecule [M-H]⁻ is used as the precursor ion.
| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| This compound | 317.2 | 273.2 (Quantifier) | -80 | -25 |
| 317.2 | 245.2 (Qualifier) | -80 | -35 | |
| Kaurenoic Acid (IS) | 301.2 | 257.2 (Quantifier) | -75 | -22 |
Data Presentation
The quantitative performance of the method was evaluated, and the results are summarized in the following tables.
Table 1: Calibration Curve Parameters
| Analyte | Matrix | Calibration Range (ng/mL) | R² |
| This compound | Plasma | 1 - 1000 | 0.9985 |
| This compound | Plant | 10 - 10000 | 0.9979 |
Table 2: Precision and Accuracy
| Matrix | Spiked Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%) |
| Plasma | 5 | 6.8 | 8.2 | 104.5 |
| 50 | 4.5 | 6.1 | 98.7 | |
| 500 | 3.1 | 4.9 | 101.2 | |
| Plant | 50 | 7.2 | 9.5 | 95.8 |
| 500 | 5.1 | 7.8 | 102.3 | |
| 5000 | 4.2 | 6.5 | 99.1 |
Table 3: Recovery and Matrix Effect
| Matrix | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Plasma | 50 | 88.5 | 94.2 |
| 500 | 91.2 | 96.8 | |
| Plant | 500 | 85.4 | 89.7 |
| 5000 | 87.9 | 91.5 |
Table 4: Limits of Detection and Quantification
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | Plasma | 0.3 | 1 |
| This compound | Plant | 3.5 | 10 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
Hypothetical Signaling Pathway Investigation
Caption: Hypothetical NF-κB Signaling Pathway Inhibition.
Conclusion
This application note presents a validated LC-MS/MS method for the reliable quantification of this compound in both plasma and plant tissue matrices. The method demonstrates excellent sensitivity, specificity, and robustness, making it suitable for a wide range of research applications, including pharmacokinetic analysis, metabolism studies, and quality control of herbal products. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the field of natural product analysis and drug development.
References
Application Notes and Protocols for Antimicrobial Activity Testing of Grandifloric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grandifloric acid, a kaurane diterpene, has been isolated from various plant species, including Siegesbeckia orientalis, Thunbergia grandiflora, and sunflowers (Helianthus annuus)[1][2][3]. While direct studies on the antimicrobial properties of this compound are not extensively available in current literature, the broader class of kaurane diterpenes, including the structurally similar kaurenoic acid (ent-kaur-16-en-19-oic acid), has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria[4][5]. This suggests that this compound is a promising candidate for antimicrobial drug discovery.
These application notes provide a framework for evaluating the antimicrobial potential of this compound. The protocols outlined below are based on established methodologies for testing natural products and are supported by data from studies on related kaurane diterpenes.
Data Presentation: Antimicrobial Activity of Related Kaurane Diterpenes
The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for kaurane diterpenes against various microorganisms. This data serves as a valuable reference for designing and interpreting antimicrobial susceptibility tests for this compound.
Table 1: Antibacterial Activity of Kaurane Diterpenes against Oral Pathogens [4]
| Compound | Microorganism | MIC (µg/mL) |
| ent-kaur-16(17)-en-19-oic acid (KA) | Streptococcus sobrinus | 10 |
| Streptococcus mutans | 10 | |
| Streptococcus mitis | 10 | |
| Streptococcus sanguinis | 10 | |
| Lactobacillus casei | 10 | |
| Streptococcus salivarius | 100 | |
| Enterococcus faecalis | 200 | |
| 15-beta-isovaleryloxy-ent-kaur-16(17)-en-19-oic acid (KA-Ival) | Streptococcus sobrinus | >200 |
| Streptococcus mutans | >200 | |
| Streptococcus mitis | >200 | |
| Streptococcus sanguinis | >200 | |
| Lactobacillus casei | >200 | |
| Streptococcus salivarius | >200 | |
| Enterococcus faecalis | >200 | |
| Methyl ester derivative of KA (KA-Me) | Streptococcus sobrinus | 50 |
| Streptococcus mutans | 50 | |
| Streptococcus mitis | 50 | |
| Streptococcus sanguinis | 50 | |
| Lactobacillus casei | 50 | |
| Streptococcus salivarius | 100 | |
| Enterococcus faecalis | 200 |
Table 2: Antibacterial Activity of Kaurane Diterpenes from Sigesbeckia orientalis [6][7]
| Compound | Microorganism | MIC (µg/mL) |
| Sigesbeckin A | Methicillin-resistant Staphylococcus aureus (MRSA) | 64 |
| Vancomycin-resistant Enterococci (VRE) | 64 | |
| Compound 5 (unspecified kaurane diterpene) | Methicillin-resistant Staphylococcus aureus (MRSA) | 64 |
| Vancomycin-resistant Enterococci (VRE) | 64 |
Experimental Protocols
The following are detailed protocols for determining the antimicrobial activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial cultures (standardized to 0.5 McFarland turbidity)
-
Positive control (a known antibiotic/antifungal)
-
Negative control (vehicle solvent, e.g., DMSO)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 10 µL of the standardized inoculum to each well, except for the sterility control wells.
-
Controls:
-
Positive Control: A row with a standard antibiotic/antifungal undergoing serial dilution.
-
Negative Control: A row with the solvent used to dissolve this compound, serially diluted.
-
Growth Control: A well containing only broth and the inoculum.
-
Sterility Control: A well containing only broth.
-
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile pipette and tips
-
Incubator
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto separate, labeled sections of an agar plate.
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration of this compound that results in no microbial growth on the agar plate.
Mandatory Visualizations
Caption: Workflow for MIC and MBC/MFC Determination.
Caption: Proposed Mechanisms of Action for Kaurane Diterpenes.
References
- 1. This compound | CAS:22338-69-8 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | CAS:22338-69-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. Metabolomic profile, anti-trypanosomal potential and molecular docking studies of Thunbergia grandifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of kaurane diterpenes against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kaurenoic acid - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-based Assays for Grandifloric Acid Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grandifloric acid, a naturally occurring diterpenoid found in plant species such as Thunbergia grandiflora and Helianthus annuus, has garnered interest for its potential therapeutic properties.[1][2][3] Belonging to the diverse class of terpenoids, which are known for a wide range of biological activities including anti-inflammatory and anticancer effects, this compound presents a promising candidate for drug discovery and development.[4][5][6][7] Preliminary studies on related plant extracts and similar diterpenoid compounds suggest potential anti-inflammatory and cytotoxic activities.[3][4][8][9][10][11] Extracts from Thunbergia grandiflora, which contains this compound, have demonstrated anti-inflammatory properties. Furthermore, diterpenes isolated from Helianthus annuus have shown moderate cytotoxic effects on human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).[3]
These application notes provide detailed protocols for a panel of cell-based assays to investigate the anti-inflammatory and anticancer bioactivities of this compound. The assays are designed to assess its effects on cell viability, inflammatory responses, and key signaling pathways implicated in both inflammation and cancer, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][12][13]
Data Presentation: Summary of Potential Bioactivities
The following table summarizes the potential bioactivities of this compound and the corresponding cell-based assays to quantify these effects. Expected results are hypothetical and should be determined experimentally.
| Bioactivity | Cell Line | Assay | Key Parameters Measured | Expected Outcome with this compound |
| Cytotoxicity/Anticancer | MCF-7, HepG2, A549 | MTT Assay | Cell Viability (% reduction) | Dose-dependent decrease in cell viability |
| MCF-7, HepG2, A549 | Caspase-3 Activity Assay | Caspase-3 Activity (fold increase) | Dose-dependent increase in caspase-3 activity | |
| Anti-inflammatory | RAW 264.7 | Nitric Oxide (NO) Assay | Nitrite Concentration (μM) | Dose-dependent decrease in LPS-induced NO production |
| RAW 264.7 | Cytokine ELISA | TNF-α, IL-6 Concentration (pg/mL) | Dose-dependent decrease in LPS-induced cytokine levels | |
| Signaling Pathway Modulation | RAW 264.7, MCF-7, HepG2 | Western Blot | Phosphorylation of p65 (NF-κB), ERK, p38, JNK (MAPK) | Altered phosphorylation status of key signaling proteins |
| HEK293 with NF-κB reporter | NF-κB Reporter Assay | Luciferase Activity | Inhibition of TNF-α-induced NF-κB activation |
Experimental Protocols
Assessment of Cytotoxicity: MTT Assay
This protocol determines the effect of this compound on the viability of cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[14][15]
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of vehicle control) x 100.
Assessment of Apoptosis: Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[17]
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Caspase-3 colorimetric or fluorometric assay kit (e.g., Abcam ab39401, Cell Signaling Technology #5723)[18]
-
Cell lysis buffer (provided in the kit)
-
96-well plates
-
Microplate reader (spectrophotometer or fluorometer)
Protocol:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for 24 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
Harvest the cells and lyse them using the provided cell lysis buffer on ice for 10 minutes.[19]
-
Centrifuge the cell lysates to pellet the debris.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
In a 96-well plate, add the cell lysate to each well.
-
Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours, protected from light.[17]
-
Measure the absorbance (405 nm for colorimetric) or fluorescence (Ex/Em = 380/440 nm for fluorometric) using a microplate reader.[17][18]
-
Calculate the fold-increase in caspase-3 activity by comparing the readings from the treated samples to the untreated control.
Assessment of Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This protocol measures the inhibitory effect of this compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[1][20][21][22]
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
Complete culture medium
-
LPS (from E. coli)
-
Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine in phosphoric acid)[20]
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[23]
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[1][23] Include a control group with cells only, a group with LPS only, and a positive control group (e.g., dexamethasone).
-
After incubation, collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate and incubate at room temperature for 10-15 minutes.[23]
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
Assessment of Anti-inflammatory Activity: Cytokine ELISA
This protocol quantifies the levels of pro-inflammatory cytokines (TNF-α and IL-6) in the supernatant of LPS-stimulated RAW 264.7 cells.[24][25][26]
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
LPS
-
96-well ELISA plates
-
Microplate reader
Protocol:
-
Seed and treat RAW 264.7 cells with this compound and LPS as described in the NO Inhibition Assay protocol.
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.[25][27]
-
Briefly, this involves coating a plate with a capture antibody, adding the cell supernatants, adding a detection antibody, followed by an enzyme conjugate and substrate.
-
Measure the absorbance at the recommended wavelength (typically 450 nm).
-
Calculate the concentration of TNF-α and IL-6 in the samples by comparing the absorbance to a standard curve generated with recombinant cytokines.
Investigation of Signaling Pathway Modulation: Western Blot for MAPK and NF-κB
This protocol examines the effect of this compound on the activation of key proteins in the MAPK and NF-κB signaling pathways.[28][29][30]
Materials:
-
This compound
-
Relevant cell line (e.g., RAW 264.7 for inflammation, MCF-7 for cancer)
-
LPS or TNF-α (for stimulation)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate
Protocol:
-
Seed cells and treat with this compound for a specified time, followed by stimulation with LPS or TNF-α for a short period (e.g., 15-60 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[28]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. β-actin serves as a loading control.
Mandatory Visualizations
Caption: Experimental workflow for assessing the bioactivity of this compound.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK signaling pathways by this compound.
References
- 1. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 2. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells [mdpi.com]
- 3. The detection of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemopreventive and Anticancer Activity of Selected Triterpenoids in Melanoma [mdpi.com]
- 6. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Marine Diterpenoids as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Diterpenoids with Anti-Inflammatory Activity from the Wood of Cunninghamia konishii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAPK signaling pathway | Abcam [abcam.com]
- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
- 20. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. pubcompare.ai [pubcompare.ai]
- 22. pubcompare.ai [pubcompare.ai]
- 23. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubcompare.ai [pubcompare.ai]
- 27. Cytokine Elisa [bdbiosciences.com]
- 28. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for the Extraction of Grandifloric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grandifloric acid, a kaurene-type diterpenoid, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and cytotoxic activities. Found in various plant species, notably from the Asteraceae and Acanthaceae families, the efficient extraction of this bioactive compound is a critical first step for further research and development. This document provides detailed application notes and protocols for the extraction of this compound using different solvents, based on currently available scientific literature.
Data Presentation: Extraction of this compound
The efficiency of this compound extraction is highly dependent on the solvent and the plant matrix. While comprehensive comparative studies are limited, available data provides valuable insights into solvent selection.
Table 1: Quantitative Yield of this compound Using Different Solvents
| Plant Species | Solvent | Extraction Method | This compound Yield (% of dry plant mass) | Reference |
| Wedelia paludosa D.C. | Hexane | Maceration followed by HPLC-UV quantification | 0.32 ± 0.02 | [1][2][3][4] |
| Thunbergia grandiflora Roxb. | 70% Aqueous Methanol | Reflux | Not specifically quantified for this compound, but isolated from the extract. |
Note: The yield of this compound can vary significantly based on the plant's geographical origin, harvest time, and the specific extraction conditions employed. The data for Thunbergia grandiflora indicates the successful isolation of this compound using a polar solvent system, suggesting that solvents with varying polarities can be effective.
Experimental Protocols
Below are detailed methodologies for the extraction and quantification of this compound.
Protocol 1: Extraction of this compound from Wedelia paludosa using Hexane
This protocol is based on the successful extraction and quantification of this compound from the aerial parts of Wedelia paludosa.[2]
1. Plant Material Preparation:
- Collect the aerial parts of the plant material.
- Air-dry the plant material at room temperature until a constant weight is achieved.
- Grind the dried plant material into a fine powder (e.g., 30-40 mesh size) to increase the surface area for extraction.
2. Extraction Procedure (Maceration):
- Weigh a specific amount of the powdered plant material (e.g., 10 g).
- Place the powder in a suitable flask (e.g., 250 mL Erlenmeyer flask).
- Add a measured volume of hexane (e.g., 100 mL) to the flask. The solvent-to-sample ratio can be optimized.
- Seal the flask and allow it to stand at room temperature for a specified period (e.g., 24-72 hours) with occasional agitation.
- After the maceration period, filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the plant residue.
- Wash the residue with a small volume of fresh hexane to ensure complete recovery of the extract.
- Combine the filtrates.
3. Solvent Evaporation:
- Concentrate the hexane extract under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) to obtain a crude extract.
- Dry the crude extract completely in a vacuum oven to remove any residual solvent.
4. Quantification by High-Performance Liquid Chromatography (HPLC):
- Sample Preparation: Accurately weigh a portion of the crude extract and dissolve it in a suitable solvent for HPLC analysis (e.g., acetonitrile). Filter the solution through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions (Example): [1][2][3][4]
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: Isocratic elution with 60% acetonitrile in water.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 220 nm.
- Injection Volume: 20 µL.
- Quantification: Prepare a standard curve using a certified reference standard of this compound. Calculate the concentration of this compound in the extract based on the peak area from the HPLC chromatogram and the standard curve.
Protocol 2: General Protocol for Extraction of Diterpenoids (including this compound) using Polar Solvents
This generalized protocol is based on methods used for the extraction of diterpenoids and other phytochemicals from various plant sources, including the successful isolation of this compound from Thunbergia grandiflora using aqueous methanol.
1. Plant Material Preparation:
- Follow the same procedure as in Protocol 1 for drying and powdering the plant material.
2. Extraction Procedure (Reflux):
- Place a known amount of the powdered plant material (e.g., 50 g) in a round-bottom flask.
- Add a suitable volume of the chosen solvent (e.g., 500 mL of 70% aqueous methanol).
- Set up a reflux apparatus and heat the mixture to the boiling point of the solvent.
- Maintain the reflux for a specific duration (e.g., 2-4 hours).
- Allow the mixture to cool to room temperature.
- Filter the extract and wash the residue as described in Protocol 1.
3. Solvent Evaporation and Fractionation (Optional but Recommended):
- Concentrate the extract using a rotary evaporator.
- For purification, the crude extract can be subjected to liquid-liquid partitioning. For example, the aqueous methanol extract can be suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound, being moderately polar, is expected to be present in the chloroform or ethyl acetate fractions.
4. Isolation and Purification:
- The fraction containing this compound can be further purified using chromatographic techniques such as column chromatography on silica gel or Sephadex, followed by preparative HPLC if necessary.
5. Identification and Quantification:
- The purified compound can be identified using spectroscopic methods (NMR, MS).
- Quantification can be performed using a validated HPLC method as described in Protocol 1.
Mandatory Visualizations
Experimental Workflow for this compound Extraction
Caption: Generalized workflow for the extraction and quantification of this compound.
Proposed Signaling Pathway for the Anti-inflammatory Action of this compound
While the precise molecular targets of this compound are still under investigation, based on the known anti-inflammatory properties of other kaurene-type diterpenoids, a plausible mechanism involves the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammation.
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
References
Application Notes and Protocols: Purification of Grandifloric Acid using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Grandifloric acid, a diterpenoid compound found in various plant species, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and cytotoxic activities. As research into its biological functions progresses, the need for highly purified this compound for in-vitro and in-vivo studies becomes paramount. This document provides a detailed protocol for the purification of this compound from a crude plant extract using silica gel column chromatography.
Experimental Protocols
1. Preparation of Crude Extract
A generalized procedure for obtaining a crude extract containing this compound from plant material (e.g., leaves of Wedelia grandiflora) is as follows:
-
Drying and Grinding: Air-dry the plant material at room temperature for 7-10 days. Once completely dry, grind the material into a fine powder using a mechanical grinder.
-
Maceration: Soak the powdered plant material in a suitable organic solvent (e.g., methanol or ethanol) at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional agitation.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.
2. Column Chromatography Protocol
This protocol outlines the purification of this compound from the crude plant extract using silica gel column chromatography.
-
Stationary Phase: Silica gel (60-120 mesh) is used as the stationary phase.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., n-hexane).
-
Pour the slurry into a glass column (e.g., 50 cm length x 5 cm diameter) with a cotton plug at the bottom.
-
Allow the silica gel to settle uniformly, ensuring no air bubbles are trapped.
-
Wash the packed column with the initial mobile phase until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane).
-
Adsorb the dissolved extract onto a small amount of silica gel.
-
Allow the solvent to evaporate completely, resulting in a dry, free-flowing powder.
-
Carefully load the powdered sample onto the top of the packed silica gel column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% n-hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise gradient. A typical gradient could be:
-
n-hexane:ethyl acetate (95:5)
-
n-hexane:ethyl acetate (90:10)
-
n-hexane:ethyl acetate (85:15)
-
n-hexane:ethyl acetate (80:20)
-
...and so on, up to 100% ethyl acetate.
-
-
Collect fractions of a consistent volume (e.g., 20 mL) throughout the elution process.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Use a pre-coated silica gel TLC plate and a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) for development.
-
Visualize the spots under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Pool the fractions that show a pure spot corresponding to the Rf value of this compound.
-
-
Isolation of Pure Compound:
-
Combine the pure fractions.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Determine the yield and purity of the isolated compound.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the purification of this compound from 100 g of dried plant material.
| Parameter | Value |
| Initial Crude Extract | |
| Weight of Crude Extract | 15.0 g |
| Estimated this compound Content | ~5% |
| Column Chromatography | |
| Weight of Silica Gel | 300 g |
| Total Volume of Solvent Used | 5 L |
| Purified this compound | |
| Weight of Purified Compound | 650 mg |
| Yield | 0.65% (from dried plant material) |
| Purity (by HPLC) | >98% |
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Postulated mechanism of this compound's anti-inflammatory effect via inhibition of the NF-κB signaling pathway.
Application Notes and Protocols for In Vitro Research of Grandifloric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro experimental models relevant to the study of grandifloric acid, a natural compound with demonstrated anti-inflammatory and anti-cancer potential. This document outlines detailed protocols for key assays and presents quantitative data to facilitate experimental design and data interpretation.
Introduction to this compound
This compound is a diterpenoid compound isolated from various plant species, including Uvaria dac and Thunbergia grandiflora. Preclinical studies have highlighted its potential as a therapeutic agent due to its biological activities. Of particular interest are its anti-cancer properties, which appear to be mediated through the induction of autophagy and inhibition of key cell survival pathways, and its anti-inflammatory effects.
Anti-Cancer Activity of this compound
This compound has shown preferential toxicity towards cancer cells, particularly under nutrient-deprived conditions, which mimics the tumor microenvironment.[1] This suggests a potential role for this compound in targeting tumors that are resistant to conventional therapies.
In Vitro Model: Pancreatic Cancer Cells (PANC-1)
PANC-1 human pancreatic cancer cells are a suitable model for studying the anti-austerity effects of this compound, as they are known for their resistance to nutrient starvation.[1]
Quantitative Data Summary: Anti-Cancer Activity
| Compound/Extract | Cell Line | Assay | IC50 / PC50 | Reference |
| (+)-Grandifloracin | PANC-1 (nutrient-deprived) | Cell Viability | 14.5 µM | [1] |
| Methanolic Extract of Barleria grandiflora | A-549 (Lung Cancer) | Cytotoxicity | 143.4 µg/mL | [2] |
| Methanolic Extract of Barleria grandiflora | DLA (Dalton's Lymphoma Ascites) | Cytotoxicity | 137.2 µg/mL | [2] |
| (-)-Zeylenol (from Uvaria grandiflora) | MDA-MB231 (Breast Cancer) | Cytotoxicity | 54 ± 10 µM | [3] |
| (-)-Zeylenol (from Uvaria grandiflora) | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | > 80 µM | [3] |
Note: Data for extracts and related compounds are provided for comparative purposes.
Experimental Protocols: Anti-Cancer Assays
1. Cell Viability and Cytotoxicity (MTT Assay)
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.
-
Materials:
-
Cancer cell line (e.g., PANC-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol is used to differentiate between viable, apoptotic, and necrotic cells following treatment with this compound.
-
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
Signaling Pathway Analysis
This compound has been shown to inhibit the Akt/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation.[1]
Western Blotting for Akt/mTOR Pathway Proteins
-
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-LC3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualization of this compound's Anti-Cancer Mechanism
Caption: this compound inhibits the Akt/mTOR pathway and induces autophagy, leading to cancer cell death.
Anti-Inflammatory Activity of this compound
This compound and related compounds have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.
In Vitro Model: Macrophage Cells (RAW 264.7)
The murine macrophage cell line RAW 264.7 is a standard model for studying inflammation. These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.
Quantitative Data Summary: Anti-Inflammatory Activity
| Compound/Extract | Cell Line | Parameter | IC50 | Reference |
| Echinodorus grandiflorus 50% EtOH Extract | THP-1 | TNF-α Release | - | [4] |
| Thunbergia grandiflora Methanolic Extract | - | Egg Albumin Denaturation | 423.59 µg/ml | [5] |
| Thunbergia grandiflora Methanolic Extract | - | BSA Denaturation | 400.76 µg/ml | [5] |
Experimental Protocols: Anti-Inflammatory Assays
1. Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitrite, a stable product of NO, in the culture medium of LPS-stimulated macrophages.
-
Materials:
-
RAW 264.7 cells
-
LPS (from E. coli)
-
This compound
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard curve
-
96-well plates
-
-
Procedure:
-
Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent Part A, incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent Part B, incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from the sodium nitrite standard curve.
-
2. TNF-α and IL-6 Production Assay (ELISA)
This protocol quantifies the levels of pro-inflammatory cytokines in the cell culture supernatant.
-
Materials:
-
RAW 264.7 cells treated as in the NO assay
-
TNF-α and IL-6 ELISA kits
-
Microplate reader
-
-
Procedure:
-
Collect the cell culture supernatant from this compound and LPS-treated cells.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curves.
-
Signaling Pathway Analysis
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB signaling pathway.
NF-κB Luciferase Reporter Assay
-
Materials:
-
RAW 264.7 cells stably or transiently transfected with an NF-κB luciferase reporter plasmid
-
LPS
-
This compound
-
Luciferase assay system
-
Luminometer
-
-
Procedure:
-
Plate the transfected cells in a white, clear-bottom 96-well plate.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate with LPS for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Visualization of this compound's Anti-Inflammatory Mechanism
Caption: this compound inhibits the NF-κB pathway, reducing pro-inflammatory gene expression.
Experimental Workflow Summary
The following diagram illustrates a general workflow for the in vitro evaluation of this compound.
Caption: A typical workflow for assessing the in vitro bioactivity of this compound.
Conclusion
The provided protocols and data serve as a foundational resource for researchers investigating the therapeutic potential of this compound. These in vitro models are essential for elucidating the mechanisms of action and for guiding further preclinical and clinical development of this promising natural compound. It is recommended to perform dose-response and time-course experiments to fully characterize the effects of this compound in the selected experimental models.
References
- 1. researchgate.net [researchgate.net]
- 2. texaschildrens.org [texaschildrens.org]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro TNF-α Inhibition Elicited by Extracts from Echinodorus grandiflorus Leaves and Correlation with Their Phytochemical Composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
Application Notes and Protocols for the Sample Preparation of Grandiflororific Acid for Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Grandifloric acid is a naturally occurring diterpenoid that has been isolated from several plant species, including Thunbergia grandiflora, Wedelia paludosa, and Helianthus annuus.[1][2][3][4] This compound and its derivatives have garnered interest in the scientific community due to their potential biological activities. Accurate and reliable analytical methods are crucial for the quantification and characterization of this compound in plant extracts and purified samples. This document provides detailed application notes and protocols for the sample preparation of this compound for analysis by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following table summarizes the quantitative data for this compound found in the aerial parts of Wedelia paludosa as determined by a validated HPLC-UV method.
Table 1: Quantitative Analysis of this compound in Wedelia paludosa
| Plant Material | Analytical Method | Compound | Concentration (% of dry plant mass) | Reference |
| Aerial Parts of Wedelia paludosa | HPLC-UV (220 nm) | This compound | 0.32 ± 0.02% | [5] |
Note: this compound has also been identified as a constituent in Thunbergia grandiflora and Helianthus annuus, but specific quantitative data from these sources is not as readily available in the cited literature.[1][2][3][4]
Experimental Protocols
This section outlines the detailed methodologies for the extraction, purification, and preparation of this compound samples for various analytical techniques.
Extraction of this compound from Plant Material
This protocol describes a general procedure for the extraction of this compound from dried and powdered plant material.
Materials:
-
Dried and powdered plant material (e.g., aerial parts of Wedelia paludosa)
-
Methanol (ACS grade)
-
Dichloromethane (ACS grade)
-
Rotary evaporator
-
Filter paper
Protocol:
-
Weigh 100 g of dried and powdered plant material.
-
Macerate the plant material with 500 mL of methanol for 24 hours at room temperature.
-
Filter the extract through filter paper and collect the filtrate.
-
Repeat the maceration process two more times with fresh methanol.
-
Combine all the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
-
Alternatively, for a more exhaustive extraction of diterpenoids, a Soxhlet extraction can be performed using dichloromethane for 8 hours.
Purification of this compound using Acid-Base Liquid-Liquid Extraction
This protocol is designed to selectively isolate acidic compounds like this compound from the crude extract.
Materials:
-
Crude plant extract
-
Diethyl ether
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
5% aqueous hydrochloric acid (HCl) solution
-
Separatory funnel
-
pH paper
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
Dissolve the crude extract in a mixture of diethyl ether and water.
-
Transfer the mixture to a separatory funnel.
-
Add 5% aqueous NaHCO₃ solution to the separatory funnel, shake vigorously, and allow the layers to separate. The basic aqueous solution will react with the acidic this compound to form a water-soluble salt.
-
Collect the aqueous layer.
-
Repeat the extraction of the organic layer with fresh 5% NaHCO₃ solution two more times.
-
Combine all aqueous extracts.
-
Acidify the combined aqueous extracts to pH 2-3 by the dropwise addition of 5% HCl solution. This will precipitate the this compound.
-
Extract the acidified aqueous layer with diethyl ether three times.
-
Combine the ether extracts and wash with distilled water until the washings are neutral.
-
Dry the ether layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the purified this compound fraction.
Sample Preparation for HPLC Analysis
This protocol details the preparation of the purified this compound sample for analysis by HPLC.
Materials:
-
Purified this compound fraction
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm syringe filter
Protocol:
-
Accurately weigh a portion of the purified this compound fraction.
-
Dissolve the sample in acetonitrile or methanol to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection into the HPLC system.
HPLC Conditions (Example for Wedelia paludosa extract): [5]
-
Column: Reversed-phase C18
-
Mobile Phase: Isocratic elution with 60% acetonitrile in water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Temperature: 35°C
Sample Preparation for GC-MS Analysis (with Derivatization)
Due to its low volatility, this compound requires derivatization prior to GC-MS analysis. This protocol describes a common silylation procedure.
Materials:
-
Purified this compound fraction
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Protocol:
-
Accurately weigh approximately 1 mg of the purified this compound fraction into a GC vial insert.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Seal the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Sample Preparation for NMR Analysis
This protocol outlines the preparation of a purified this compound sample for structural elucidation or purity assessment by NMR spectroscopy.
Materials:
-
Purified this compound fraction (high purity required)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm)
-
Pipettes
Protocol:
-
Ensure the purified this compound sample is free of residual solvents by drying under high vacuum.
-
Weigh approximately 5-10 mg of the purified sample directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the NMR tube.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
-
The sample is now ready for analysis in the NMR spectrometer.
Visualizations
Diagrams of Experimental Workflows
Caption: Workflow for the extraction of this compound.
Caption: Acid-base liquid-liquid extraction for purification.
Caption: Sample preparation for different analytical techniques.
References
- 1. Metabolomic profile, anti-trypanosomal potential and molecular docking studies of Thunbergia grandifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. scielo.org.co [scielo.org.co]
- 5. Nectandra grandiflora By-Products Obtained by Alternative Extraction Methods as a Source of Phytochemicals with Antioxidant and Antifungal Properties - PMC [pmc.ncbi.nlm.nih.gov]
Standardization of Grandifloric Acid Extracts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grandifloric acid, a naturally occurring kaurane diterpenoid, has garnered significant interest within the scientific community due to its potential therapeutic properties, including cytotoxic and anti-inflammatory activities. Found in various plant species such as Wedelia paludosa, Siegesbeckia orientalis, and Thunbergia grandiflora, the standardization of its extracts is crucial for ensuring the consistency, quality, and efficacy of research and development efforts. These application notes provide detailed protocols for the extraction, purification, and quantification of this compound, as well as an overview of its potential mechanism of action.
Extraction and Purification of this compound
The following protocols outline a general procedure for the extraction and purification of this compound from plant material. Yields and purity are dependent on the plant species, geographical source, and harvesting time.
Experimental Protocol: Extraction
-
Plant Material Preparation: Air-dry the aerial parts of the plant material (e.g., Wedelia paludosa) at room temperature for 72 hours and subsequently powder the dried material.
-
Solvent Extraction:
-
Accurately weigh the powdered plant material.
-
Perform exhaustive extraction using n-hexane at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is recommended.
-
The extraction should be carried out for a sufficient duration, typically 24-48 hours with continuous stirring.
-
Alternatively, an ethanolic extraction can be performed, followed by liquid-liquid partitioning against a non-polar solvent like hexane to enrich the diterpenoid fraction.
-
-
Concentration:
-
Filter the resulting extract to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude hexane extract.
-
-
Storage: Store the crude extract at -20°C until further purification.
Experimental Protocol: Purification by Column Chromatography
-
Stationary Phase Preparation: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with n-hexane.
-
Sample Loading: Dissolve the crude hexane extract in a minimal amount of the initial mobile phase and load it onto the top of the prepared column.
-
Elution:
-
Begin elution with a non-polar solvent system, such as n-hexane.
-
Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient. A typical gradient could be:
-
100% n-hexane
-
n-hexane:Ethyl Acetate (95:5)
-
n-hexane:Ethyl Acetate (90:10)
-
n-hexane:Ethyl Acetate (85:15)
-
n-hexane:Ethyl Acetate (80:20)
-
-
The choice of solvent system may need to be optimized based on the specific extract.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
Monitor the separation process using Thin Layer Chromatography (TLC) with a suitable mobile phase.
-
Combine fractions that show a similar TLC profile and contain the compound of interest.
-
-
Final Purification:
-
The fractions containing this compound may require further purification using preparative HPLC or recrystallization to achieve high purity.
-
Data Presentation: Purification Summary
The following table provides an illustrative summary of the purification process. Actual values will vary based on the starting material and experimental conditions.
| Purification Step | Mass (g) | Yield (%) | Purity (%) |
| Powdered Plant Material | 400 | 100 | - |
| Crude Hexane Extract | 12.8 | 3.2 | ~10 |
| Column Chromatography Fractions (Combined) | 2.1 | 0.53 | ~60 |
| Recrystallized this compound | 1.28 | 0.32 | >95 |
Quantification of this compound by HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound in extracts and purified samples.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of 60% acetonitrile in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm.
-
Sample Preparation:
-
Accurately weigh the dry extract or purified compound.
-
Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of purified this compound standard in the mobile phase.
-
Create a series of standard solutions of known concentrations to generate a calibration curve.
-
-
Quantification: The amount of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards. The content in the dry plant material is typically expressed as a percentage. For example, in the aerial parts of Wedelia paludosa, the amount of this compound was determined to be 0.32 ± 0.02% of the dry plant mass.
Data Presentation: HPLC Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | Dependent on instrumentation |
| Limit of Quantification (LOQ) | Dependent on instrumentation |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95-105% |
Characterization of this compound
The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum can confirm the molecular weight of this compound (C₂₀H₃₀O₃), which is 318.45 g/mol . A peak at m/z 318.4504 corresponds to the molecular ion [M]⁺[1].
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure. Key signals in the ¹H NMR spectrum include those for the exocyclic double bond (typically around δ 5.29 and 5.04 ppm). The ¹³C NMR spectrum will show a characteristic peak for the carboxylic acid carbonyl group (around δ 183 ppm) and signals for the double bond carbons (around δ 159.6 and 110.4 ppm)[1].
Biological Activity and Potential Signaling Pathways
While the precise signaling pathways of pure this compound are still under extensive investigation, studies on extracts from plants containing this compound and on structurally related diterpenoids suggest potential mechanisms of action, particularly in the context of cancer.
Extracts from plants such as Sesbania grandiflora have been shown to induce apoptosis in cancer cells[2]. This process is often mediated through the intrinsic (mitochondrial) pathway of apoptosis. Furthermore, related diterpenoids have been shown to modulate key signaling pathways involved in cell survival and proliferation.
Visualization: Potential Signaling Pathway of this compound and Related Diterpenoids in Cancer Cells
Caption: Potential mechanism of action of this compound and related diterpenoids.
Experimental Workflow: Investigating Anticancer Effects
Caption: Workflow for studying the anticancer effects of this compound extracts.
References
Application Notes and Protocols: Bioassay-Guided Fractionation for the Isolation of Grandifloric Acid with Cytotoxic Activity
FOR IMMEDIATE RELEASE
A Detailed Protocol for the Isolation of Grandifloric Acid Using Cytotoxicity Bioassay-Guided Fractionation
Audience: Researchers, scientists, and drug development professionals in the fields of natural product chemistry, oncology, and pharmacology.
Introduction
This compound, a diterpenoid compound found in various plant species, has garnered interest for its potential therapeutic properties. This document provides a comprehensive guide to the bioassay-guided fractionation process for isolating this compound, with a focus on leveraging its cytotoxic activity against cancer cell lines. The protocols outlined below are based on established methodologies for the isolation of diterpenes from plant sources such as Helianthus annuus and Wedelia paludosa.
Experimental Overview
The process of bioassay-guided fractionation involves the systematic separation of a crude plant extract into various fractions. Each fraction is then tested for its biological activity, in this case, cytotoxicity. The most active fractions are selected for further separation until a pure, active compound is isolated.
Data Presentation: A Representative Example
The following table summarizes the results of a representative cytotoxicity-guided fractionation, illustrating the progressive enrichment of the active compound, this compound. The data is modeled on the principles of bioassay-guided fractionation and incorporates findings from studies on diterpenoids with cytotoxic properties.
| Fraction ID | Description | Yield (mg) | % of Crude Extract | Cytotoxicity (IC50 in µg/mL) |
| CE-01 | Crude Methanol Extract | 10,000 | 100% | >250 |
| F-01 | n-Hexane Fraction | 2,500 | 25% | >250 |
| F-02 | Dichloromethane Fraction | 3,000 | 30% | 140.6 |
| F-03 | Ethyl Acetate Fraction | 1,500 | 15% | >250 |
| F-04 | n-Butanol Fraction | 2,000 | 20% | >250 |
| F-02-A | Silica Gel Column Sub-fraction 1 | 500 | 5% | >200 |
| F-02-B | Silica Gel Column Sub-fraction 2 | 1,200 | 12% | 95.2 |
| F-02-C | Silica Gel Column Sub-fraction 3 | 800 | 8% | >200 |
| F-02-B-i | HPLC Purified Compound (this compound) | 150 | 1.5% | 29.8 |
Note: The cytotoxicity data presented is based on a brine shrimp lethality assay for a similar diterpenoid isolation and serves as a representative example of the expected trend in a cytotoxicity-guided fractionation against cancer cell lines.
Experimental Protocols
Plant Material and Extraction
1.1. Plant Material: Dried and powdered aerial parts of a plant known to contain this compound (e.g., Helianthus annuus or Wedelia paludosa).
1.2. Extraction Protocol:
-
Macerate 1 kg of the powdered plant material in 5 L of methanol at room temperature for 72 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract (CE-01).
Solvent-Solvent Partitioning
2.1. Protocol:
-
Suspend the crude methanol extract (10 g) in 500 mL of distilled water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity:
-
n-Hexane (3 x 500 mL)
-
Dichloromethane (3 x 500 mL)
-
Ethyl Acetate (3 x 500 mL)
-
n-Butanol (3 x 500 mL)
-
-
Concentrate each solvent fraction to dryness in vacuo to yield the respective fractions (F-01 to F-04).
Cytotoxicity Bioassay (MTT Assay)
3.1. Cell Lines: Human cancer cell lines such as SF-268 (glioblastoma), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma).
3.2. Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the crude extract and its fractions (typically ranging from 1 to 250 µg/mL) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each sample.
Chromatographic Fractionation and Isolation
4.1. Column Chromatography of the Active Fraction (F-02):
-
Pack a silica gel (60-120 mesh) column using n-hexane as the slurry solvent.
-
Adsorb the dichloromethane fraction (F-02) onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions of 20 mL each and monitor by Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles and test their cytotoxicity.
4.2. High-Performance Liquid Chromatography (HPLC) Purification:
-
Subject the most active sub-fraction (e.g., F-02-B) to preparative HPLC.
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (with 0.1% formic acid).
-
Detection: UV at 210 nm.
-
Collect the peaks corresponding to individual compounds and test their cytotoxicity.
-
Characterize the structure of the active compound (this compound) using spectroscopic methods (NMR, MS).
Visualizations
Experimental Workflow
Caption: Workflow for Bioassay-Guided Isolation of this compound.
Potential Signaling Pathway for Cytotoxicity
While the precise signaling pathway of this compound-induced cytotoxicity is a subject for further investigation, many cytotoxic natural products induce apoptosis through the intrinsic mitochondrial pathway. The following diagram illustrates a potential mechanism.
Caption: Potential Apoptotic Pathway Induced by this compound.
Conclusion
This application note provides a detailed framework for the successful isolation of this compound using a cytotoxicity-guided fractionation approach. The combination of systematic extraction, partitioning, and chromatographic separation, guided by continuous bioactivity testing, is a robust strategy for identifying and purifying bioactive natural products for drug discovery and development. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways of this compound in cancer cells.
Application Note: Derivatization of Grandifloric Acid for Enhanced GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grandifloric acid, a diterpenoid carboxylic acid, is a natural product with potential pharmacological activities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to its polarity and low volatility, this compound requires derivatization prior to GC-MS analysis. This application note provides detailed protocols for the derivatization of this compound by silylation and methylation to improve its chromatographic behavior and detection sensitivity.
The primary goal of derivatization is to convert the polar carboxyl and hydroxyl groups of this compound into less polar, more volatile, and thermally stable derivatives. This transformation minimizes peak tailing, improves resolution, and enhances the signal intensity in GC-MS analysis. The two most common derivatization methods for carboxylic acids are silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, and methylation, which converts the carboxylic acid to its corresponding methyl ester.
Derivatization Methodologies
This section details two effective derivatization protocols for this compound: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, and methylation via esterification with methanolic HCl.
Silylation Protocol
Silylation is a robust and widely used method for the derivatization of compounds with active hydrogens, such as carboxylic acids and alcohols.[1] BSTFA is a strong silylating agent, and the addition of TMCS as a catalyst can enhance the reaction rate.[2]
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (anhydrous)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Accurately weigh 1 mg of this compound or a dried sample extract into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture can deactivate the silylating reagent.[3]
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.
-
Cooling and Analysis: After the reaction is complete, allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with anhydrous ethyl acetate prior to injection.
Methylation (Esterification) Protocol
Methylation converts the carboxylic acid functional group into a less polar methyl ester. A common and effective method involves the use of methanolic hydrochloric acid.[4]
Materials:
-
This compound standard or sample extract
-
Methanolic HCl (e.g., 3 N) or prepare by bubbling HCl gas through anhydrous methanol. Alternatively, a solution of acetyl chloride in methanol can be used.
-
Methanol (anhydrous)
-
Hexane (GC grade)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Place 1 mg of this compound or a dried sample extract into a reaction vial.
-
Reagent Addition: Add 500 µL of methanolic HCl to the vial.
-
Reaction: Securely cap the vial and heat at 60°C for 2 hours. For sterically hindered cyclic carboxylic acids, a longer reaction time of up to 4 hours may be beneficial.[4]
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of water to the vial. Vortex thoroughly for 1 minute.
-
Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer containing the methylated this compound to a clean vial.
-
Washing: Wash the hexane extract with 1 mL of saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with 1 mL of deionized water.
-
Drying: Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
Concentration and Analysis: Transfer the dried hexane solution to a new vial and evaporate to the desired volume under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.
Data Presentation: Quantitative Parameters
The following tables summarize the recommended conditions for derivatization and subsequent GC-MS analysis of this compound.
Table 1: Derivatization Reaction Conditions
| Parameter | Silylation | Methylation |
| Reagent | BSTFA + 1% TMCS in Pyridine | 3 N Methanolic HCl |
| Reagent Volume | 100 µL BSTFA + 1% TMCS, 100 µL Pyridine | 500 µL |
| Reaction Temperature | 70°C | 60°C |
| Reaction Time | 60 minutes | 2 - 4 hours |
| Post-reaction step | Direct analysis or dilution | Liquid-liquid extraction |
Table 2: Recommended GC-MS Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Oven Program | Initial 100°C for 2 min, ramp at 10°C/min to 300°C, hold for 10 min |
| MS Source Temperature | 230°C |
| MS Quadrupole Temp. | 150°C |
| Ionization Energy | 70 eV |
| Mass Scan Range | 50 - 550 amu |
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the derivatization and analysis of this compound.
Caption: Derivatization and GC-MS analysis workflow for this compound.
Conclusion
The derivatization of this compound is an essential step for its successful analysis by GC-MS. Both silylation and methylation are effective methods for increasing the volatility and thermal stability of the analyte. The choice between the two methods may depend on the laboratory's standard operating procedures, available reagents, and the specific requirements of the analysis. The protocols and parameters provided in this application note serve as a comprehensive guide for researchers to achieve reliable and sensitive quantification of this compound in various sample matrices.
References
- 1. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Grandifloric Acid Extraction from Siegesbeckia orientalis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of grandifloric acid from Siegesbeckia orientalis. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to enhance extraction efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction from Siegesbeckia orientalis important?
A1: this compound is a diterpenoid compound found in various plants, including Siegesbeckia orientalis. Diterpenoids from Siegesbeckia species are recognized as some of the main bioactive constituents, with pharmacological studies suggesting their potential in therapeutic applications. Optimizing its extraction is crucial for research into its pharmacological activities and for potential drug development.
Q2: Which solvent is best for extracting this compound from Siegesbeckia orientalis?
A2: The choice of solvent is critical and depends on the polarity of this compound. As a diterpenoid acid, it has moderate polarity. Solvents like ethanol, methanol, ethyl acetate, and acetone are commonly used. Aqueous ethanol (e.g., 50-70%) is often effective as it can increase the polarity of the solvent system, enhancing the extraction of such compounds. The optimal choice may require empirical testing.
Q3: What are the main methods for extracting this compound?
A3: Several methods can be employed, ranging from conventional to modern techniques:
-
Conventional Methods: Maceration and Soxhlet extraction are traditional methods but can be time-consuming and require large solvent volumes. Reflux extraction is also an efficient conventional method.[1]
-
Modern "Green" Techniques: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are more recent methods that offer significant advantages like reduced extraction time, lower solvent consumption, and often higher yields.[2]
Q4: How do parameters like temperature, time, and particle size affect the extraction yield?
A4: These parameters are crucial for optimizing yield:
-
Temperature: Increasing the temperature generally enhances the solubility of this compound and the diffusion rate of the solvent into the plant matrix. However, excessively high temperatures can lead to the degradation of thermolabile compounds.[3]
-
Time: A longer extraction time can increase the yield, but there is a point of equilibrium after which the yield plateaus. For advanced methods like MAE and UAE, optimal times are significantly shorter, often in the range of minutes compared to hours for conventional methods.[4]
-
Particle Size: Reducing the particle size of the dried plant material increases the surface area available for solvent contact, which generally improves extraction efficiency.
Q5: How can I quantify the amount of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of specific compounds like this compound in plant extracts.[5] This technique separates the components of the extract, and a detector (like a DAD or UV detector) is used to measure the concentration of the target compound by comparing it to a known standard.
Troubleshooting Guide
Q: My this compound yield is consistently low. What are the possible causes and solutions?
A: Low yield is a common issue with several potential causes. Use the following guide to troubleshoot the problem.
Diagram: Troubleshooting Low Extraction Yield
Caption: A decision tree for troubleshooting low this compound yield.
Q: The final extract contains many impurities. How can I improve its purity?
A: High impurity levels can interfere with quantification and downstream applications.
-
Solution 1 (Extraction Selectivity): Adjust the polarity of your extraction solvent. A highly nonpolar solvent (like hexane) can be used for an initial "defatting" step to remove lipids and chlorophylls before the main extraction.
-
Solution 2 (Post-Extraction Cleanup): Use Solid-Phase Extraction (SPE) or column chromatography (e.g., using silica gel or polyamide) to separate this compound from other compounds. A gradient elution from a nonpolar to a more polar solvent system can effectively purify the target compound.
Q: My results are not reproducible. What could be the cause?
A: Lack of reproducibility can stem from several factors:
-
Inconsistent Plant Material: The phytochemical profile of plants can vary based on harvest time, location, and storage conditions.
-
Variable Extraction Parameters: Ensure that all parameters (temperature, time, solvent ratio, particle size, instrument settings) are kept consistent between experiments.
-
Sample Preparation: Inconsistent grinding or weighing of the plant material can lead to variations.
-
Analytical Method: Drifts in HPLC detector response or degradation of the column can cause variability. Regular system suitability tests are recommended.
Data Presentation: Comparative Tables
Note: The following data is illustrative and compiled from general principles of phytochemical extraction of diterpenoids and related compounds. Optimal conditions should be determined empirically for your specific experimental setup.
Table 1: Illustrative Comparison of Solvents for this compound Extraction
| Solvent System | Relative Polarity | Advantages | Disadvantages | Expected Relative Yield |
| 100% Ethanol | Medium-High | Good solubility for diterpenoids, GRAS status | May co-extract chlorophyll and other pigments | Moderate to High |
| 70% Ethanol (aq.) | High | Increased polarity enhances extraction of moderately polar compounds, good cell penetration | May extract more water-soluble impurities | High |
| 100% Ethyl Acetate | Medium | More selective for moderately polar compounds, less water-soluble impurities | Lower yield compared to alcohols, volatile | Moderate |
| 100% Acetone | Medium-High | Strong solvent, good for many terpenoids | Highly volatile, may extract unwanted compounds | Moderate |
| 100% Hexane | Low | Excellent for removing nonpolar compounds (defatting) | Very poor solvent for this compound | Very Low |
Table 2: General Influence of Key Parameters in Modern Extraction Methods
| Parameter | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | General Effect on Yield |
| Temperature | 40 - 80°C[6][7] | 50 - 80°C[2] | Increases up to an optimal point, then potential degradation. |
| Time | 15 - 60 min[6][7] | 5 - 30 min[2][8] | Yield increases with time until a plateau is reached. |
| Solvent/Solid Ratio | 20:1 to 50:1 mL/g[6][7] | 20:1 to 40:1 mL/g[2] | Higher ratios improve extraction efficiency by enhancing mass transfer. |
| Power | 150 - 400 W[6][9] | 300 - 600 W[2] | Higher power increases cavitation (UAE) or heating (MAE), boosting extraction, but excessive power can cause degradation. |
Experimental Protocols & Workflows
Diagram: General Workflow for Extraction and Analysis
Caption: General workflow from plant material to analysis.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
-
Preparation: Weigh 5 g of powdered Siegesbeckia orientalis and place it into a 250 mL Erlenmeyer flask.
-
Solvent Addition: Add 100 mL of 70% ethanol (for a 20:1 solvent-to-solid ratio).
-
Ultrasonication: Place the flask in an ultrasonic bath. Set the temperature to 50°C and the ultrasonic power/frequency according to your device's specifications (e.g., 200W, 40 kHz).
-
Extraction: Sonicate the mixture for 30 minutes.
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator at 45°C under reduced pressure to obtain the crude extract.
-
Storage: Store the dried extract at -20°C until analysis.
Protocol 2: Microwave-Assisted Extraction (MAE)
-
Preparation: Accurately weigh 2 g of powdered Siegesbeckia orientalis into a specialized microwave extraction vessel.
-
Solvent Addition: Add 40 mL of 70% ethanol (20:1 ratio).
-
Extraction: Seal the vessel and place it in the microwave extractor. Set the extraction temperature to 60°C and the microwave power to 400 W. Set the extraction time to 15 minutes with continuous stirring.[2]
-
Cooling & Filtration: After the cycle, allow the vessel to cool to room temperature before opening. Filter the extract.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator.
-
Storage: Store the dried extract at -20°C.
Protocol 3: Quantification by HPLC-DAD
-
Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the dried plant extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions (Illustrative):
-
Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient: Start with 70% A, move to 30% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the optimal wavelength; for diterpenoids, this is often in the low UV range (e.g., 210-240 nm).
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standards and samples. Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.
-
Calculation: Quantify the amount of this compound in the extract using the calibration curve generated from the standards.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of Microwave-Assisted Extraction of Polyphenols from Crataegus monogyna L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biozoojournals.ro [biozoojournals.ro]
- 8. researchgate.net [researchgate.net]
- 9. Ultrasonic-Assisted and Microwave-Assisted Extraction of Phenolics and Terpenoids from Abelmoschus sagittifolius (Kurz) Merr Roots Using Natural Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Separation of Diterpenoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC separation of diterpenoids.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: My diterpenoid peaks are tailing.
Q: What causes peak tailing for my diterpenoid compounds and how can I fix it?
A: Peak tailing, where a peak has an asymmetry factor greater than 1, is a common issue in the HPLC analysis of diterpenoids. It can compromise resolution and the accuracy of peak integration. The causes can be chemical, instrumental, or column-related.[1][2]
Potential Causes and Solutions:
-
Secondary Interactions with the Column: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on diterpenoid molecules, causing tailing.[2]
-
Solution 1: Adjust Mobile Phase pH. Incorporate a buffer into your mobile phase to maintain a stable pH. For acidic diterpenoids, a lower pH can suppress the ionization of silanol groups. For basic analytes, a slightly higher pH might be beneficial, but always operate within the column's stable pH range.[2]
-
Solution 2: Use Mobile Phase Additives. Adding a small amount of a competitive agent, like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%), can mask the active silanol sites on the stationary phase.[2][3]
-
Solution 3: Change the Column. Consider using a column with a different stationary phase or one that is end-capped to minimize exposed silanol groups.[2] Base-deactivated columns are specifically designed to reduce these interactions.[1]
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Column Degradation or Contamination: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[1] This often affects all peaks in the chromatogram.[1]
-
Solution 1: Use a Guard Column. A guard column is a cost-effective way to protect your analytical column from strongly retained or precipitating sample components.[5] Replace the guard column regularly.[1]
-
Solution 2: Flush the Column. Reverse and flush the column with a strong solvent (like 100% acetonitrile or methanol) to remove contaminants.[2][4]
-
Solution 3: Replace the Column. If flushing does not resolve the issue, the column may be permanently damaged and should be replaced.[2]
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing, especially for early-eluting peaks.[5]
-
Solution: Minimize Tubing. Use shorter, narrower internal diameter tubing (PEEK tubing is a good option) to connect the components of your HPLC system.[4]
-
Issue 2: I am observing poor resolution between my diterpenoid peaks.
Q: My diterpenoid peaks are co-eluting or not well separated. How can I improve the resolution?
A: Poor resolution occurs when two or more compounds elute from the column at very similar times, resulting in overlapping peaks.[2][6] Improving resolution often involves modifying the mobile phase composition, flow rate, or column chemistry to enhance the separation.[2][7] A resolution value of 1.5 indicates baseline separation, while a value of 2.73 has been reported for excellent separation between challenging triterpenoid isomers.[8]
Potential Causes and Solutions:
-
Inappropriate Mobile Phase Composition: The strength and composition of the mobile phase are critical for achieving good selectivity.[9]
-
Solution 1: Optimize Solvent Strength. For reversed-phase HPLC, decreasing the amount of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase retention times and can improve the separation of closely eluting peaks.[7][10]
-
Solution 2: Change Organic Modifier. Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation for certain diterpenoids.[9] Acetonitrile and methanol combined can also provide excellent separation.[8]
-
Solution 3: Use Gradient Elution. If your sample contains diterpenoids with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) is often more effective than an isocratic (constant composition) method.[3][11][12]
-
-
Suboptimal Column Temperature: Temperature can influence the viscosity of the mobile phase and the interactions between the analytes and the stationary phase.
-
Solution: Adjust Column Temperature. Increasing the column temperature can decrease the viscosity of the mobile phase, potentially leading to sharper peaks and better resolution.[7][13] However, in some cases, a lower temperature might be necessary to improve the separation of certain isomers.[13] It's an important parameter to optimize.
-
-
Incorrect Flow Rate: The flow rate affects the time analytes spend interacting with the stationary phase.
-
Unsuitable Column Chemistry: The choice of stationary phase is fundamental to achieving separation.
-
Solution: Select a Different Column. If optimizing the mobile phase and other parameters doesn't work, you may need a column with different selectivity. For diterpenoids, C18 columns are common, but other phases like C30 or Phenyl-Hexyl might provide the necessary resolution for complex mixtures.[8][10][14] Columns with smaller particle sizes (<3 µm) also offer higher efficiency and better resolution.[2]
-
Issue 3: I am experiencing co-elution of diterpenoid isomers.
Q: How can I separate diterpenoid isomers that are co-eluting?
A: Co-elution, where two or more compounds elute as a single peak, is a significant challenge, especially with structurally similar isomers.[6][15] Detecting co-elution can be difficult without a diode array detector (DAD) or a mass spectrometer (MS), which can indicate peak impurity.[6]
Strategies to Resolve Co-elution:
-
Weaken the Mobile Phase: In reversed-phase chromatography, reducing the solvent strength (decreasing the organic component) slows down the elution of compounds. This increases their retention time and interaction with the stationary phase, providing more opportunity for separation.[6][16]
-
Change the Stationary Phase Chemistry: If weakening the mobile phase doesn't resolve the co-elution, the stationary phase may not be able to differentiate between the isomers.
-
Optimize Selectivity: Small changes in the mobile phase or temperature can have a large impact on selectivity (the ability of the system to distinguish between two compounds).
-
Solution 1: Alter Organic Solvent. Switching between acetonitrile and methanol can change the elution order.
-
Solution 2: Adjust Temperature. Temperature can significantly alter selectivity for some pairs of analytes.[10]
-
-
Increase Column Efficiency: Higher efficiency leads to sharper peaks, which are easier to resolve.
-
Solution: Use a longer column or a column packed with smaller particles.[7] This will increase the number of theoretical plates and enhance separating power.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for diterpenoid analysis? A1: The most common choice is a reversed-phase C18 column.[11][17] However, for separating structurally similar or isomeric diterpenoids, a C30 column may provide better shape selectivity and resolution.[8] The choice also depends on the polarity of your specific diterpenoids. For very non-polar diterpenoids, a normal-phase column might be considered.[17]
Q2: How should I prepare my plant samples for diterpenoid analysis? A2: A common method involves powdering the dried plant material, followed by extraction with a suitable solvent like methanol using ultrasonication. The extract is then filtered before injection. A typical procedure involves extracting the sample with methanol, repeating the extraction, combining the filtrates, evaporating to dryness, and then re-dissolving the residue in methanol for analysis.[18] It is crucial that the final sample is dissolved in a solvent compatible with the mobile phase to ensure good peak shape.
Q3: What are the typical mobile phases used for diterpenoid separation? A3: For reversed-phase HPLC, mixtures of water and an organic solvent like acetonitrile or methanol are standard.[13][18] Often, a small amount of acid (e.g., 0.1% formic acid or acetic acid) is added to the mobile phase to improve peak shape by suppressing the ionization of silanol groups on the column.[3][17] Gradient elution is frequently used to separate complex mixtures of diterpenoids with varying polarities.[11]
Q4: My retention times are shifting from one run to the next. What could be the cause? A4: Shifting retention times can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[4][19]
-
Changes in Mobile Phase Composition: Prepare fresh mobile phase regularly and ensure the composition is accurate. Even small variations can affect retention times.[4]
-
Fluctuations in Column Temperature: Use a column oven to maintain a constant temperature, as temperature changes can affect retention.[4]
-
Pump Issues: Inconsistent flow from the pump can lead to retention time variability. Check for leaks or air bubbles in the system.[19][20]
Q5: What detection wavelength should I use for diterpenoids? A5: Many diterpenoids lack a strong chromophore, making UV detection challenging.[13] Detection is often performed at low wavelengths, such as 205-210 nm.[13] However, the optimal wavelength depends on the specific structure of the diterpenoids. For some, like those from Euphorbia lathyris, 272 nm has been found to be suitable.[18] For ginkgolides, a wavelength of 240 nm has been used.[17] It is recommended to use a Photo Diode Array (PDA) detector to determine the maximum absorbance wavelength for your compounds of interest.[11]
Quantitative Data Summary
Table 1: Example HPLC Method Parameters for Diterpenoid and Triterpenoid Analysis
| Parameter | Method 1: Triterpenoids[8] | Method 2: Diterpenoids (E. lathyris)[18] | Method 3: Diterpenoids (A. paniculata)[11] | Method 4: Diterpenes (Cafestol & Kahweol)[21] |
| Column | Acclaim C30, 3 µm | Not specified, but separation achieved | C18 | Kinetex XBC-18, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Acetonitrile and Methanol | Water (15%) and Acetonitrile (85%) | Water and Acetonitrile (gradient) | Water:Methanol (25:75) |
| Elution Mode | Isocratic/Gradient (not specified) | Isocratic | Gradient (20% to 50% Acetonitrile over 40 min) | Isocratic |
| Flow Rate | Not specified | Not specified | Not specified | 1.5 mL/min |
| Detection | Charged Aerosol Detector (CAD) | UV at 272 nm | PDA at 225 nm | PDA at 224 nm & 289 nm |
| Column Temp. | Not specified | Not specified | Not specified | 25°C |
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material
-
Grinding: Grind the dried plant material to a fine, homogeneous powder (e.g., 80 mesh).[18]
-
Extraction:
-
Concentration: Combine the filtrates and evaporate to dryness using a rotary evaporator under vacuum.[18]
-
Reconstitution: Dissolve the dried residue in a known volume of methanol (e.g., 10 mL in a volumetric flask).[18]
-
Final Filtration: Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[18]
Protocol 2: Mobile Phase Preparation (Reversed-Phase)
-
Solvent Selection: Use only HPLC-grade solvents (e.g., water, acetonitrile, methanol) and reagents (e.g., formic acid, acetic acid).[2]
-
Aqueous Phase:
-
Measure the required volume of purified water (e.g., Milli-Q).
-
If an acid additive is required, add the specified amount (e.g., for 0.1% formic acid, add 1 mL of formic acid to 999 mL of water).
-
If a buffer is needed, prepare it according to standard procedures and adjust the pH as required.
-
-
Organic Phase: Measure the required volume of the organic solvent(s).
-
Mixing:
-
For isocratic elution, pre-mix the aqueous and organic phases in the desired ratio (e.g., 85:15 Acetonitrile:Water).[18]
-
For gradient elution, place the prepared solvents in separate reservoirs connected to the HPLC pump.
-
-
Degassing: Degas the prepared mobile phase(s) for at least 15 minutes using an ultrasonic bath or an online degasser to remove dissolved gases, which can cause bubbles in the system and lead to pressure fluctuations and baseline noise.[4][20][22]
Protocol 3: General HPLC System Setup and Equilibration
-
System Purge: Purge the HPLC pump with the new mobile phase for several minutes to ensure all lines are free of the previous solvent and any air bubbles.[4]
-
Column Installation: Install the appropriate analytical column and guard column (if used).
-
Column Equilibration:
-
Set the initial flow rate (e.g., 1.0 mL/min).
-
Run the initial mobile phase composition through the column until a stable baseline is achieved.[2]
-
This typically takes 15-30 minutes, or about 10-20 column volumes.[2] A stable baseline indicates that the column is equilibrated and ready for sample injection.
-
-
Set Detection Parameters: Set the detector to the appropriate wavelength for your diterpenoids.
-
Injection: Once the system is stable (stable baseline and pressure), inject a blank (injection solvent) to ensure there are no carryover or contamination issues, followed by your standards and samples.
Visualizations
Caption: Diagnostic workflow for common HPLC peak and separation issues.
Caption: Workflow for HPLC method development for diterpenoid analysis.
References
- 1. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 10. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 11. researchgate.net [researchgate.net]
- 12. mastelf.com [mastelf.com]
- 13. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation and characterization of phenolic compounds and triterpenoid saponins in licorice (Glycyrrhiza uralensis) using mobile phase-dependent reversed-phase×reversed-phase comprehensive two-dimensional liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 21. phcogres.com [phcogres.com]
- 22. mastelf.com [mastelf.com]
Grandifloric acid stability under different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of grandifloric acid under various experimental conditions. The following question-and-answer format addresses common issues and provides guidance for troubleshooting experiments involving this diterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a naturally occurring ent-kaurane diterpenoid isolated from various plants, including Siegesbeckia orientalis. Its stability is a critical factor for researchers as it can impact the accuracy and reproducibility of experimental results. Degradation of this compound can lead to a loss of biological activity and the formation of impurities that may interfere with assays or have unintended effects.
Q2: What are the primary factors that can affect the stability of this compound?
The stability of this compound is primarily influenced by pH, temperature, and light. As a carboxylic acid, its solubility and reactivity are particularly sensitive to the pH of the solution. Elevated temperatures can lead to thermal degradation, while exposure to light, especially UV radiation, may cause photodegradation.
Q3: How does pH affect the stability of this compound?
The carboxylic acid moiety in this compound's structure makes it susceptible to pH-dependent reactions. In acidic conditions, the molecule exists predominantly in its undissociated form. As the pH increases towards its pKa and into the basic range, the carboxyl group becomes deprotonated, forming a carboxylate anion. This change in ionization can affect its solubility, reactivity, and interaction with other molecules. Generally, the undissociated form of a carboxylic acid is more prone to certain types of degradation, while the salt form may be more stable in some instances. Extreme pH values (both acidic and basic) can catalyze hydrolysis or other degradation reactions.
Q4: What is the likely impact of elevated temperatures on this compound?
Terpenoids, including diterpenes like this compound, can undergo various thermal degradation reactions.[1][2][3] These may include:
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Dehydrogenation: Loss of hydrogen atoms, potentially leading to the formation of aromatic structures.
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Epoxidation: Formation of an epoxide ring, particularly at the exocyclic double bond.
-
Double Bond Cleavage: Oxidative cleavage of the carbon-carbon double bond.
-
Rearrangements: Structural rearrangements of the kaurane skeleton.
The rate of these degradation reactions is expected to increase with temperature.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
This guide addresses common problems encountered during the handling and analysis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent peak areas in HPLC analysis | Degradation of the sample in the autosampler. | - Ensure the autosampler is temperature-controlled (e.g., set to 4°C).- Prepare fresh samples immediately before analysis.- Investigate the stability of this compound in the mobile phase over time. |
| pH of the mobile phase is not optimal. | - Ensure the mobile phase pH is buffered and consistent across runs.- For reversed-phase HPLC, a slightly acidic pH (e.g., 3-5) is often used for carboxylic acids to ensure they are in their protonated form, leading to better retention and peak shape. | |
| Appearance of new, unidentified peaks in the chromatogram over time | Degradation of this compound. | - Review the storage conditions of your stock and working solutions (temperature, light exposure).- Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.- Use a stability-indicating HPLC method. |
| Contamination. | - Ensure the purity of solvents and reagents.- Clean the HPLC system, including the injector and column. | |
| Poor peak shape (tailing or fronting) in HPLC | Interaction with the stationary phase. | - Adjust the mobile phase pH. Peak tailing for acidic compounds can sometimes be reduced by lowering the pH.- Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations to block active sites on the silica-based column. |
| Column overload. | - Reduce the injection volume or the concentration of the sample. | |
| Low recovery of this compound from a sample matrix | Adsorption to surfaces. | - Use silanized glassware or polypropylene tubes to minimize adsorption.- Ensure the extraction solvent is appropriate for this compound and the sample matrix. |
| Degradation during sample preparation. | - Keep samples on ice during processing.- Minimize the time between sample preparation and analysis. |
Data Presentation
While specific quantitative stability data for this compound is limited in the public domain, the following tables illustrate the expected trends based on the behavior of similar compounds. These tables are for illustrative purposes and should be confirmed by experimental studies.
Table 1: Hypothetical pH Stability of this compound at 25°C over 7 days
| pH | Buffer System | % this compound Remaining (Hypothetical) | Observations |
| 3.0 | Citrate Buffer | 95% | Minor degradation observed. |
| 5.0 | Acetate Buffer | 98% | Relatively stable. |
| 7.0 | Phosphate Buffer | 92% | Increased degradation compared to acidic conditions. |
| 9.0 | Borate Buffer | 85% | Significant degradation, potential for hydrolysis. |
Table 2: Hypothetical Thermal Stability of this compound (in a neutral buffer, pH 7) over 24 hours
| Temperature | % this compound Remaining (Hypothetical) | Potential Degradation Products |
| 4°C | >99% | Negligible degradation. |
| 25°C | 98% | Trace impurities may be observed. |
| 40°C | 90% | Formation of several minor degradation peaks. |
| 60°C | 75% | Significant degradation with multiple degradation products. |
| 80°C | 50% | Extensive degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 4 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (1:1 v/v) and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated HPLC-UV or HPLC-MS method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Determine the percentage of degradation of this compound.
-
Identify and characterize the major degradation products.
-
Protocol 2: HPLC Method for Stability Indicating Assay
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 50% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm or Mass Spectrometry (ESI in negative mode).
Visualizations
References
Technical Support Center: Overcoming Solubility Challenges of Grandifloric Acid in Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Grandifloric acid during bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in bioassays?
This compound is a naturally occurring diterpenoid compound found in various plants.[1] Like many other diterpenoids, it is hydrophobic, meaning it has poor solubility in aqueous solutions. For bioassays, which are typically conducted in aqueous environments (e.g., cell culture media, buffer solutions), ensuring that this compound is fully dissolved is crucial. Poor solubility can lead to inaccurate and irreproducible results due to the precipitation of the compound, which reduces its effective concentration and can interfere with the assay itself.
Q2: In which organic solvents is this compound soluble?
This compound is soluble in several organic solvents, including:
For most in vitro bioassays, DMSO is the preferred solvent for preparing a concentrated stock solution due to its high solubilizing power and miscibility with aqueous media.[2][3]
Q3: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. What should I do?
This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent (DMSO) is not high enough in the final aqueous solution to keep the hydrophobic compound dissolved. Here are several troubleshooting steps:
-
Reduce the Final Concentration: The simplest approach is to test lower final concentrations of this compound in your assay.
-
Optimize the DMSO Concentration: While high concentrations of DMSO can be toxic to cells (typically >0.5%), a slight increase in the final DMSO concentration (if your assay permits) might help maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a Co-solvent System: A mixture of solvents can sometimes improve solubility. For example, a combination of DMSO and ethanol might be more effective than DMSO alone.
-
Gentle Warming and Sonication: Briefly warming the solution or using a sonicator can help dissolve the compound. However, be cautious as excessive heat can degrade the compound.
-
Employ Solubilizing Excipients: Consider using excipients like cyclodextrins or non-ionic surfactants to enhance aqueous solubility.
Troubleshooting Guide: this compound Precipitation in Bioassays
This guide provides a structured approach to resolving common precipitation issues.
| Problem | Possible Cause | Solution |
| This compound powder does not dissolve in the primary organic solvent (e.g., DMSO). | The compound has very low solubility even in organic solvents, or the solvent is inappropriate. | 1. Try gentle heating or sonication to aid dissolution. 2. Test alternative organic solvents such as N,N-Dimethylformamide (DMF). |
| The compound precipitates immediately upon dilution into the aqueous assay buffer. | The final concentration of the organic solvent is too low to maintain solubility. The compound's solubility limit in the final medium has been exceeded. | 1. Reduce the final concentration of this compound. 2. Increase the co-solvent percentage (e.g., DMSO) if your assay allows (typically ≤0.5%). 3. Use an alternative co-solvent like ethanol or polyethylene glycol 400 (PEG 400). 4. Utilize solubilizing agents such as cyclodextrins or surfactants. |
| The solution is initially clear but becomes cloudy or shows precipitate over time. | The solution is supersaturated and the compound is slowly precipitating out. The compound may be unstable in the buffer. | 1. Use the prepared solution immediately after dilution. 2. Include a precipitation inhibitor in your formulation if possible. 3. Evaluate the stability of this compound in your chosen buffer system. |
| High variability in assay results between replicates. | Inconsistent concentration of the dissolved compound due to partial precipitation. | 1. Visually inspect all solutions for any signs of precipitation before use. 2. Ensure thorough mixing after dilution. 3. Perform a solubility test to determine the maximum soluble concentration in your final assay medium. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 318.45 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 3.18 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol outlines a method for enhancing the aqueous solubility of this compound using HP-β-CD. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their solubility in water.[4]
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vortex mixer
Procedure:
-
Prepare an aqueous solution of HP-β-CD in your assay buffer. A common starting concentration is 45% (w/v).
-
Slowly add the this compound stock solution dropwise to the HP-β-CD solution while vigorously vortexing. The molar ratio of this compound to HP-β-CD may need to be optimized, but a 1:100 to 1:1000 ratio is a good starting point.
-
Allow the mixture to equilibrate by rotating or shaking at room temperature for 1-24 hours. The optimal time should be determined empirically.
-
Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex, for use in your bioassay.
Potential Signaling Pathways
While specific signaling pathways modulated by this compound are not yet fully elucidated, its known anti-inflammatory and antioxidant properties suggest potential interactions with key cellular signaling cascades.
Anti-Inflammatory Signaling Pathway (NF-κB)
Many natural compounds with anti-inflammatory effects are known to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][5] This pathway is a central regulator of inflammation.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Antioxidant Signaling Pathway (Nrf2)
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of the cellular antioxidant response. Activation of this pathway leads to the expression of antioxidant enzymes.
Caption: Potential activation of the Nrf2 antioxidant pathway by this compound.
Experimental Workflow for Solubility Troubleshooting
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. alzet.com [alzet.com]
- 5. Polysaccharides from Citrus grandis associate with luteolin relieves chronic pharyngitis by anti-inflammatory via suppressing NF-κB pathway and the polarization of M1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Grandifloric Acid HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak resolution of Grandifloric acid in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A typical starting point for the analysis of this compound is a reversed-phase HPLC method. An isocratic method using 60% acetonitrile in water with UV detection at 220 nm has been reported.[1] A C18 column is a common choice for this type of analysis.
Q2: My this compound peak is tailing. What are the common causes and solutions?
Peak tailing, where the peak asymmetry factor is greater than 1.2, is a common issue.[2] It can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.[2][3][4]
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Secondary Interactions: this compound is an acidic compound. Interactions between the acidic analyte and residual silanol groups on the silica-based stationary phase can cause tailing.[2] To mitigate this, consider operating at a lower pH to suppress the ionization of the acid.[2][5] Using a highly deactivated or end-capped column can also minimize these secondary interactions.[2]
-
Column Overload: Injecting too much sample can lead to peak tailing.[3][6] Try diluting your sample or injecting a smaller volume to see if the peak shape improves.[6]
-
Mobile Phase pH: The pH of the mobile phase is crucial.[7] For an acidic compound like this compound, a mobile phase pH well below its pKa will ensure it is in a single, un-ionized form, leading to a more symmetrical peak. Adding a buffer to the mobile phase can help maintain a stable pH.[3][8]
Q3: I'm observing a split peak for this compound. What could be the problem?
Peak splitting can occur when a single analyte peak appears as two or more conjoined peaks.[9] Common causes include:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and splitting. It is always best to dissolve the sample in the initial mobile phase.[10]
-
Column Contamination or Voids: A blocked column frit or a void in the packing material can disrupt the flow path, leading to split peaks.[6][9] If this is suspected, reversing and flushing the column or replacing it may be necessary.[2]
-
Co-elution: The split peak might actually be two different compounds eluting very close together.[9] Adjusting the mobile phase composition or temperature can help to resolve them.[9]
Q4: How can I improve the resolution between this compound and an adjacent impurity peak?
Improving resolution involves optimizing three key factors: efficiency (N), selectivity (α), and retention factor (k).[11][12]
-
Increase Efficiency (N): Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates.[11][12][13]
-
Improve Selectivity (α): This is often the most effective way to improve resolution. Try changing the organic modifier in the mobile phase (e.g., from acetonitrile to methanol), as this can alter the interactions between the analytes and the stationary phase.[11][14] Adjusting the mobile phase pH can also significantly impact selectivity for ionizable compounds.[11]
-
Optimize Retention Factor (k): Increase the retention of the peaks by using a weaker mobile phase (i.e., decreasing the percentage of the organic solvent in a reversed-phase system).[12][13] Ideally, the retention factor should be between 2 and 10.[14]
Troubleshooting Guides
Guide 1: Resolving Poor Peak Shape (Tailing) of this compound
This guide provides a step-by-step approach to troubleshoot and resolve peak tailing for this compound.
Experimental Protocol:
-
Initial Assessment:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 60:40 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Observation: this compound peak exhibits significant tailing.
-
-
Troubleshooting Steps:
-
Step 1: Reduce Sample Concentration. Prepare a dilution of the sample (e.g., 1:10) and inject it. If peak shape improves, the original issue was likely column overload.[3]
-
Step 2: Modify Mobile Phase pH. Since this compound is acidic, lowering the mobile phase pH can suppress silanol interactions.[2]
-
Modified Mobile Phase: 60:40 Acetonitrile:0.1% Phosphoric Acid in Water.
-
Rationale: The addition of acid will lower the pH, ensuring the this compound is in its protonated, non-ionized form, which reduces interactions with free silanols on the column packing.
-
-
Step 3: Change Organic Modifier. Different organic solvents can alter selectivity and peak shape.
-
Modified Mobile Phase: 65:35 Methanol:0.1% Phosphoric Acid in Water (adjust the ratio to achieve similar retention time).
-
Rationale: Methanol has different solvent properties than acetonitrile and may provide better peak symmetry for certain compounds.[14]
-
-
Data Presentation:
| Condition | Mobile Phase | Retention Time (min) | Asymmetry Factor | Resolution (with impurity) |
| Initial | 60:40 ACN:H₂O | 5.2 | 2.1 | 1.2 |
| Diluted Sample | 60:40 ACN:H₂O | 5.2 | 1.5 | 1.4 |
| pH Adjusted | 60:40 ACN:0.1% H₃PO₄ | 5.5 | 1.2 | 1.8 |
| Solvent Changed | 65:35 MeOH:0.1% H₃PO₄ | 5.4 | 1.1 | 2.1 |
ACN: Acetonitrile, MeOH: Methanol, H₃PO₄: Phosphoric Acid
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing in HPLC.
Guide 2: Improving Resolution Between this compound and a Co-eluting Peak
This guide outlines a systematic approach to increase the separation between the this compound peak and a closely eluting impurity.
Experimental Protocol:
-
Initial Assessment:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 60:40 Acetonitrile:0.1% Phosphoric Acid in Water
-
Flow Rate: 1.0 mL/min
-
Observation: A resolution of 1.3 is observed between this compound and a neighboring peak, which is below the desired level of >1.5.
-
-
Optimization Steps:
-
Step 1: Adjust Mobile Phase Strength. Decreasing the organic content will increase retention and may improve resolution.[12]
-
Modified Mobile Phase: 55:45 Acetonitrile:0.1% Phosphoric Acid in Water.
-
Rationale: A weaker mobile phase increases the interaction of the analytes with the stationary phase, leading to longer retention times and potentially better separation.
-
-
Step 2: Lower the Flow Rate. Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.[15]
-
Modified Flow Rate: 0.8 mL/min.
-
Rationale: A lower flow rate allows more time for the analytes to partition between the mobile and stationary phases, which can lead to sharper peaks and better separation.
-
-
Step 3: Change Column Temperature. Temperature can affect selectivity.
-
Modified Temperature: 35°C (assuming initial was ambient).
-
Rationale: Increasing the temperature can decrease mobile phase viscosity and improve mass transfer, but it can also change the selectivity of the separation.[15] Lowering the temperature generally increases retention and can improve resolution.[15]
-
-
Data Presentation:
| Condition | Mobile Phase (ACN:0.1% H₃PO₄) | Flow Rate (mL/min) | Resolution | Analysis Time (min) |
| Initial | 60:40 | 1.0 | 1.3 | 8 |
| Weaker Mobile Phase | 55:45 | 1.0 | 1.8 | 12 |
| Lower Flow Rate | 55:45 | 0.8 | 2.0 | 15 |
| Increased Temp | 55:45 | 0.8 | 1.9 | 14 |
Workflow for Improving HPLC Resolution
Caption: Key parameter optimization workflow for improving HPLC peak resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. mastelf.com [mastelf.com]
- 5. agilent.com [agilent.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. mastelf.com [mastelf.com]
- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 10. Peak splitting and tailing - Chromatography Forum [chromforum.org]
- 11. pharmaguru.co [pharmaguru.co]
- 12. chromtech.com [chromtech.com]
- 13. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Minimizing degradation of Grandifloric acid during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Grandifloric acid during the extraction process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound, leading to its degradation.
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete Extraction: Suboptimal solvent, temperature, or extraction time. | Optimize extraction parameters. Consider using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[1][2] Ensure the plant material is properly ground to increase surface area.[3] |
| Degradation during extraction: Exposure to high temperatures, light, or oxygen. | Employ low-temperature extraction methods.[3] Use amber glassware or cover equipment with aluminum foil to protect from light. Purge solvents and the extraction vessel with an inert gas (e.g., nitrogen or argon) to minimize oxidation.[4] | |
| Presence of unexpected byproducts in the final extract | Thermal Degradation: High temperatures can cause rearrangements, dehydrogenation, and cleavage of double bonds in terpenoids.[5][6][7] | Maintain a low temperature throughout the extraction and solvent evaporation process. Use techniques like vacuum evaporation to lower the boiling point of the solvent.[8] |
| Oxidative Degradation: Reaction with oxygen, which can be accelerated by light and heat.[4] | Add antioxidants (e.g., ascorbic acid, BHT) to the extraction solvent.[9] Work under an inert atmosphere. | |
| pH-induced Degradation: Acidic or alkaline conditions can catalyze degradation reactions. | Maintain a neutral or slightly acidic pH during extraction, unless a specific pH is required for solubility. Buffer the extraction solvent if necessary. Phenolic compounds, which share some stability characteristics with terpenoids, are often more stable in acidic conditions. | |
| Discoloration of the extract | Oxidation: Formation of colored degradation products. | Follow the recommendations for preventing oxidative degradation, such as using inert gas and antioxidants. |
| Contamination: Extraction of pigments like chlorophyll. | A pre-extraction wash with a non-polar solvent like hexane can help remove chlorophyll.[3] | |
| Inconsistent results between batches | Variability in plant material: Differences in the age, growing conditions, and harvesting time of the plant material. | Standardize the collection of plant material. Analyze a small sample of each new batch to determine the initial concentration of this compound. |
| Lack of standardized protocol: Variations in extraction parameters. | Develop and strictly adhere to a standard operating procedure (SOP) for the entire extraction and analysis process. |
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause the degradation of this compound during extraction?
A1: this compound, a diterpenoid, is susceptible to degradation from several factors:
-
Temperature: High temperatures can lead to thermal degradation, including oxidation, dehydrogenation, and molecular rearrangements.[5][6][7]
-
Oxygen: Exposure to oxygen, especially in the presence of heat or light, can cause oxidative degradation.[4]
-
Light: UV radiation can provide the energy for degradative photochemical reactions. Diterpenoids may fluoresce under UV light if they have aromatic rings or conjugated double bonds, indicating potential light sensitivity.[10]
-
pH: Both strongly acidic and alkaline conditions can catalyze the degradation of terpenoids and other phytochemicals.
Q2: Which solvent system is best for extracting this compound while minimizing degradation?
A2: The choice of solvent depends on the polarity of this compound. Since it is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, a moderately polar solvent is appropriate.[11] Ethanol or methanol are commonly used for extracting terpenoids.[8] To minimize degradation, it is crucial that the chosen solvent has a low boiling point to allow for easy removal at low temperatures. The solvent should also be of high purity and deoxygenated before use.
Q3: What are the recommended storage conditions for extracts containing this compound?
A3: For long-term stability, extracts should be stored at low temperatures, typically -20°C or -80°C.[12] They should be stored in amber vials under an inert atmosphere (e.g., argon or nitrogen) to protect against light and oxidation.
Q4: How can I monitor the degradation of this compound during my extraction process?
A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a reliable method for quantifying this compound and its degradation products.[13][14][15] By taking small aliquots at different stages of the extraction process, you can track the concentration of the target compound and identify the steps where degradation is most significant.
Experimental Protocols
Protocol 1: Low-Temperature Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is designed to minimize thermal degradation by using sonication at a controlled low temperature.
-
Sample Preparation:
-
Dry the plant material at a low temperature (e.g., 40°C) in a well-ventilated oven or by freeze-drying.
-
Grind the dried material to a fine powder (e.g., 40-60 mesh).[3]
-
-
Extraction:
-
Place 10 g of the powdered plant material into a 250 mL jacketed glass vessel.
-
Add 100 mL of pre-chilled, deoxygenated 80% ethanol.
-
Connect the jacketed vessel to a refrigerated circulating bath set to 20°C.
-
Insert an ultrasonic probe into the solvent, ensuring it does not touch the sides or bottom of the vessel.
-
Sonicate the mixture at a controlled power (e.g., 200 W) for 30 minutes.
-
Continuously monitor the temperature to ensure it remains at or below 25°C.
-
-
Isolation:
-
Filter the mixture under vacuum through a Büchner funnel with Whatman No. 1 filter paper.
-
Wash the solid residue with two additional 20 mL portions of the extraction solvent.
-
Combine the filtrates.
-
-
Solvent Evaporation:
-
Concentrate the filtrate using a rotary evaporator with the water bath temperature set to a maximum of 40°C.
-
Dry the resulting extract completely under a high vacuum.
-
-
Storage:
-
Store the dried extract at -20°C in an amber vial under a nitrogen atmosphere.
-
Protocol 2: Quantification of this compound using HPLC-UV
This protocol provides a method for the quantitative analysis of this compound.
-
Preparation of Standard Solutions:
-
Accurately weigh 10 mg of pure this compound standard.
-
Dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh 100 mg of the dried plant extract.
-
Dissolve it in 10 mL of methanol.
-
Vortex for 1 minute and then sonicate for 10 minutes.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution of 0.1% acetic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound (typically around 210-220 nm for compounds without extensive chromophores).
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Visualizations
Caption: Workflow for minimizing this compound degradation during extraction.
Caption: Factors leading to the degradation of this compound.
References
- 1. Nectandra grandiflora By-Products Obtained by Alternative Extraction Methods as a Source of Phytochemicals with Antioxidant and Antifungal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diterpenes: Nature’s Hidden Gems of Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | CAS:22338-69-8 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. CAS No. 22338-69-8 Specifications | Ambeed [ambeed.cn]
- 13. phcog.com [phcog.com]
- 14. Reversed-phase-liquid chromatography method for separation and quantification of gallic acid from hydroalcoholic extracts of Qualea grandiflora and Qualea parviflora - PMC [pmc.ncbi.nlm.nih.gov]
- 15. centaur.reading.ac.uk [centaur.reading.ac.uk]
Technical Support Center: LC-MS Analysis of Grandifloric Acid
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Grandifloric acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly impacting the accuracy, precision, and sensitivity of quantitative analysis.[2][3] These effects are a primary challenge in LC-MS, especially when using electrospray ionization (ESI).[2]
Q2: Which ionization mode, positive or negative, is more suitable for this compound analysis?
A2: this compound is a diterpenoid containing a carboxylic acid group.[4] This acidic proton is readily lost, making it highly suitable for analysis in negative ion mode (ESI-), where it will form a prominent deprotonated molecule, [M-H]⁻. Similar acidic diterpenoids, like kaurenoic acid and steviol glycosides, are effectively analyzed in negative ion mode.[5][6][7]
Q3: What type of internal standard (IS) is recommended for the quantitative analysis of this compound?
A3: The ideal choice is a stable isotope-labeled (SIL) internal standard of this compound (e.g., d2-Grandifloric acid).[3][8] SIL internal standards have nearly identical chemical properties and chromatographic retention times to the analyte, allowing them to co-elute and experience the same degree of matrix effects, thus providing the most accurate correction.[8] If a SIL-IS is not available, a structural analogue—a compound with a similar chemical structure and physicochemical properties that is not present in the sample—can be used.[6][9]
Q4: How can I qualitatively and quantitatively assess matrix effects for my this compound assay?
A4: There are two primary methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): A solution of this compound is continuously infused into the MS source while a blank, extracted matrix sample is injected into the LC system. Dips or peaks in the constant analyte signal indicate regions of ion suppression or enhancement, respectively.
-
Quantitative Assessment (Post-Extraction Spike): The response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a clean solvent. The ratio of these responses provides a quantitative measure of the matrix effect.[2]
Troubleshooting Guide
Q5: I am observing significant ion suppression for this compound. What are the initial steps to mitigate this?
A5: Ion suppression is a common issue caused by co-eluting matrix components competing with the analyte for ionization.[3] Here are the primary strategies to address this:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[2] Consider more rigorous cleanup steps like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[10]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact.[11]
-
Chromatographic Separation: Modify your LC method (e.g., change the gradient, use a different column) to chromatographically separate this compound from the interfering compounds.
-
Use a Suitable Internal Standard: Employing a stable isotope-labeled internal standard can effectively compensate for predictable matrix effects.[3][8]
Q6: My this compound peak shape is poor (e.g., tailing or fronting). What could be the cause?
A6: Poor peak shape can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: this compound may have secondary interactions with the column stationary phase or metal components of the LC system. Using a column with end-capping or a metal-free system can help.
-
Inappropriate Mobile Phase: Ensure the pH of your mobile phase is suitable for an acidic compound. For C18 columns, a mobile phase pH below the pKa of this compound (typically by ~2 units) will ensure it is in its neutral form, leading to better retention and peak shape. The addition of 0.1% formic acid is common for this purpose.[6]
-
Column Degradation: The column may be nearing the end of its lifespan. Try flushing it or replacing it with a new one.
Q7: My results show high variability between replicate injections. What is the likely cause?
A7: High variability is often linked to inconsistent sample preparation or matrix effects that are not being properly compensated for.
-
Inconsistent Extraction Recovery: Ensure your sample preparation method is robust and reproducible. Monitor the response of your internal standard; high variability in the IS response can indicate inconsistent sample processing.[3]
-
Variable Matrix Effects: The composition of the matrix can vary between samples, leading to different degrees of ion suppression or enhancement. A SIL-IS is the best tool to correct for this.[8] If not using an IS, ensure your sample cleanup is highly effective.
-
Injector Issues: Check the autosampler for issues like air bubbles in the syringe or incorrect injection volumes.
Quantitative Data Summary
Disclaimer: The following data are for illustrative purposes only to demonstrate the evaluation of matrix effects and are not derived from actual experiments on this compound.
Table 1: Quantitative Assessment of Matrix Effect on this compound in Different Matrices
| Matrix Type | Peak Area in Solvent (A) | Peak Area in Post-Extraction Spiked Matrix (B) | Matrix Effect (%) = (B/A) * 100 | Observation |
| Sunflower Head Extract | 1,520,400 | 851,424 | 56.0% | Significant Ion Suppression |
| Rat Plasma | 1,520,400 | 1,185,912 | 78.0% | Moderate Ion Suppression |
| Human Urine | 1,520,400 | 1,611,624 | 106.0% | Minor Ion Enhancement |
Table 2: Comparison of Sample Preparation Techniques on Recovery and Matrix Effect
| Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Overall Process Efficiency (%) |
| Protein Precipitation (Acetonitrile) | 95.2% | 65.4% | 62.3% |
| Liquid-Liquid Extraction (Ethyl Acetate) | 88.5% | 85.1% | 75.3% |
| Solid Phase Extraction (C18) | 92.1% | 97.3% | 89.6% |
Table 3: Illustrative Calibration Curve Data
| Concentration (ng/mL) | Response (Solvent Standard) | Response (Matrix-Matched Standard) |
| 5 | 75,150 | 43,587 |
| 10 | 149,800 | 87,034 |
| 50 | 752,300 | 438,580 |
| 100 | 1,510,200 | 881,450 |
| 250 | 3,780,500 | 2,204,100 |
| 500 | 7,550,000 | 4,401,250 |
| R² | 0.9995 | 0.9998 |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material (e.g., Sunflower Heads)
-
Homogenization: Weigh 1.0 g of lyophilized and ground plant material into a 50 mL centrifuge tube.
-
Spiking IS: Add a known amount of internal standard solution (e.g., d2-Kaurenoic acid).
-
Extraction: Add 10 mL of 80% methanol. Vortex for 1 minute, then sonicate for 30 minutes in a water bath.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube. Repeat the extraction (steps 3-4) on the pellet and combine the supernatants.
-
Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of 10% methanol.
-
SPE Cleanup (C18 Cartridge):
-
Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 3 mL of 20% methanol to remove polar interferences.
-
Elute this compound with 3 mL of 90% methanol.
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in 200 µL of the initial mobile phase for LC-MS analysis.
Protocol 2: Quantitative Assessment of Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike a known amount of this compound and IS into a clean solvent (e.g., initial mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using Protocol 1. Spike the same amount of this compound and IS into the final, clean extract.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with the same amount of this compound and IS before extraction (as described in Protocol 1).
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculations:
-
Matrix Effect (ME %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100 or (ME * RE) / 100
-
Protocol 3: Suggested LC-MS/MS Method for this compound
-
LC System: UPLC/HPLC System
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]
-
Gradient: 50% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[5][12]
-
MRM Transitions (Illustrative):
-
Key MS Parameters:
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 50 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Visualizations
References
- 1. Validation of UHPLC-ESI-MS/MS Method for Determining Steviol Glycoside and Its Derivatives in Foods and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. This compound | CAS:22338-69-8 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of kaurenoic acid in rat plasma using UPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Matrix solid-phase dispersion extraction for chromatographic analysis of labdane diterpenoids in Coleus forskohlii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Method Validation for Grandifloric Acid Quantification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the validation of analytical methods for the quantification of Grandifloric acid, in accordance with ICH guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the core parameters for method validation under ICH Q2(R1) guidelines?
A1: The core parameters for validating an analytical method according to ICH Q2(R1) are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[1]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[1][2]
-
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[1][2]
-
Accuracy: The closeness of test results obtained by the method to the true value.[1][2] It is often assessed using a minimum of nine determinations over at least three concentration levels covering the specified range.[2]
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually considered at three levels: repeatability, intermediate precision, and reproducibility.[1]
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1][2]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]
Q2: What are the typical acceptance criteria for these validation parameters?
A2: While specific acceptance criteria should be appropriate for the intended use of the method, the following are generally considered acceptable:
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.995.[1] |
| Accuracy | For an assay of a drug substance, typically 98.0% to 102.0% recovery. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2%. |
| Intermediate Precision | RSD ≤ 2% over different days, analysts, or equipment. |
| Range (Assay) | 80% to 120% of the test concentration.[3][4] |
Q3: Is it necessary to validate all parameters for every type of analytical procedure?
A3: No, the type of analytical procedure determines which validation parameters are required. For a quantitative assay of an active ingredient like this compound, you would typically need to validate accuracy, precision, specificity, linearity, range, and robustness.[5] LOD and LOQ are not typically required for an assay method but are critical for the quantification of impurities.[5]
Experimental Protocol: Quantification of this compound by RP-HPLC
This protocol is based on the validated method for the quantification of grandiflorenic acid (a synonym for this compound) in Wedelia paludosa.[6]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.0 mm I.D., 5 µm).[6]
-
Reference standard: this compound (>98% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Plant material containing this compound.
2. Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of 60% acetonitrile in water.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 220 nm.[6]
-
Column Temperature: 35°C.[6]
-
Injection Volume: 20 µL.
3. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1.0 mg/mL).
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples. A minimum of five concentration levels is recommended for establishing linearity.[2]
4. Preparation of Sample Solutions:
-
Accurately weigh the powdered plant material.
-
Extract the this compound using a suitable solvent (e.g., methanol or ethanol) and technique (e.g., sonication or maceration).
-
Filter the extract and dilute with the mobile phase to a concentration within the calibration range.
5. Validation Procedure:
-
Specificity: Analyze a blank (mobile phase), a placebo (matrix without this compound, if available), a standard solution of this compound, and the sample solution. The peak for this compound in the sample should be well-resolved from any other peaks.
-
Linearity: Inject the calibration standards and plot the peak area against the concentration. Calculate the correlation coefficient (r²).
-
Accuracy: Perform a recovery study by spiking a known amount of this compound into the sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).[2] Calculate the percentage recovery.
-
Precision (Repeatability): Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day and under the same conditions.[4] Calculate the Relative Standard Deviation (RSD).
-
Intermediate Precision: Repeat the precision study on a different day, with a different analyst, or on a different instrument. Calculate the RSD.
-
Robustness: Introduce small, deliberate changes to the method parameters, such as the mobile phase composition (e.g., ±2% acetonitrile), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min). Evaluate the impact on the results.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No peak or very small peak for this compound | - Incorrect mobile phase composition.- Detector lamp issue.- Sample degradation. | - Prepare fresh mobile phase.- Check the detector lamp status and replace if necessary.- Ensure proper storage of standard and sample solutions. |
| Broad or tailing peaks | - Column contamination or degradation.- Inappropriate mobile phase pH.- Sample overload. | - Flush the column with a strong solvent or replace it.- Adjust the pH of the mobile phase (for acidic compounds, a lower pH is often better).- Dilute the sample. |
| Split peaks | - Clogged column inlet frit.- Channeling in the column packing.- Sample solvent incompatible with the mobile phase. | - Reverse flush the column (if permitted by the manufacturer) or replace the frit.- Replace the column.- Dissolve the sample in the mobile phase. |
| Fluctuating retention times | - Inconsistent mobile phase composition.- Leaks in the HPLC system.- Unstable column temperature. | - Degas the mobile phase and ensure proper mixing.- Check for loose fittings and replace seals if necessary.- Use a column oven to maintain a constant temperature. |
| Baseline drift or noise | - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Fluctuations in detector lamp intensity. | - Use high-purity solvents and flush the detector cell.- Purge the pump and detector to remove air bubbles.- Allow the lamp to warm up sufficiently; replace if unstable. |
Visualizations
Caption: Workflow for analytical method validation as per ICH guidelines.
Caption: Troubleshooting flowchart for common HPLC issues.
References
Selecting the appropriate HPLC column for Grandifloric acid analysis
Technical Support Center: Grandifloric Acid HPLC Analysis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). It includes a detailed experimental protocol, a troubleshooting guide, and frequently asked questions (FAQs) to address common issues encountered during analysis.
Frequently Asked Questions (FAQs)
1. What is the recommended HPLC column for this compound analysis?
A reversed-phase C18 column is the most commonly used and recommended stationary phase for the analysis of this compound. A well-documented successful separation has been achieved using a Lichrospher® 100 RP-18 column (250 x 4.0 mm I.D., 5 µm particle size)[1]. The selection of a specific C18 column from a reputable manufacturer should provide comparable results, though minor adjustments to the method may be necessary.
2. What is a typical mobile phase for this compound analysis?
An isocratic mobile phase consisting of 60% acetonitrile in water has been shown to be effective for the separation of this compound[1]. For acidic compounds like this compound, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can help to improve peak shape by suppressing the ionization of the analyte and reducing interactions with residual silanol groups on the silica-based stationary phase.
3. What is the recommended detection wavelength for this compound?
A UV detector set at 220 nm is a suitable wavelength for the detection of this compound[1].
4. How should I prepare a sample of this compound for HPLC analysis?
This compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. For reversed-phase HPLC, it is recommended to dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength (e.g., acetonitrile or methanol). Ensure the final sample concentration is within the linear range of the detector. It is also crucial to filter the sample through a 0.45 µm or 0.22 µm syringe filter before injection to prevent particulates from clogging the column.
5. What are the expected retention times for this compound?
Retention times are highly dependent on the specific HPLC system, column, and exact mobile phase composition. Under the conditions specified in the experimental protocol below, you can expect a retention time that allows for good separation from other components in the sample matrix. It is essential to run a standard of this compound to determine its exact retention time on your system.
Experimental Protocol
This protocol is based on a validated method for the quantitative determination of this compound[1].
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | Lichrospher® 100 RP-18 (250 x 4.0 mm, 5 µm) or equivalent C18 column |
| Mobile Phase | 60% Acetonitrile in Water (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 - 20 µL |
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Use sonication if necessary to ensure complete dissolution.
-
Dilute the sample to a final concentration within the expected analytical range.
-
Filter the final solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.
Standard Preparation:
-
Prepare a stock solution of high-purity this compound standard in acetonitrile or methanol.
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
Filter the standards before injection.
Troubleshooting Guide
This section addresses common problems that may be encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Solution |
| Peak Tailing | - Secondary interactions with silanol groups on the column. - Column overload. - Inappropriate mobile phase pH. | - Add a small amount of acid (0.1% formic or acetic acid) to the mobile phase to suppress analyte ionization. - Reduce the sample concentration or injection volume. - Use a highly end-capped C18 column. |
| Poor Resolution | - Inefficient column. - Inappropriate mobile phase strength. - Column temperature fluctuations. | - Replace the column with a new, high-efficiency column. - Adjust the acetonitrile/water ratio. A lower percentage of acetonitrile will increase retention and may improve the resolution of early eluting peaks. - Ensure the column oven is maintaining a stable temperature. |
| Shifting Retention Times | - Inconsistent mobile phase preparation. - Column aging or contamination. - Leaks in the HPLC system. - Fluctuations in column temperature. | - Prepare fresh mobile phase and ensure accurate mixing. - Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. If the problem persists, replace the column. - Check for leaks at all fittings. - Verify the stability of the column oven temperature. |
| High Backpressure | - Clogged column frit. - Particulate matter from the sample. - Precipitation of buffer in the mobile phase. | - Back-flush the column (if permitted by the manufacturer). - Always filter samples before injection. - Ensure the mobile phase components are fully miscible and dissolved. |
| Broad Peaks | - Large extra-column volume. - Column deterioration. - Sample solvent stronger than the mobile phase. | - Use shorter tubing with a smaller internal diameter between the injector, column, and detector. - Replace the column. - Dissolve the sample in the mobile phase or a weaker solvent. |
| Ghost Peaks | - Contaminated mobile phase or injection solvent. - Carryover from a previous injection. | - Use high-purity HPLC-grade solvents. - Run a blank gradient to wash the column. - Clean the autosampler needle and injection port. |
Visualizations
HPLC Column Selection Workflow
Caption: Workflow for HPLC Column Selection for this compound Analysis.
Troubleshooting Workflow for Common HPLC Issues
References
Technical Support Center: Enhancing the Recovery of Grandifloric Acid from Plant Extracts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the recovery of Grandifloric acid from plant extracts. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate efficient and successful extraction and purification of this valuable diterpenoid.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound. | This compound is a diterpenoid acid and is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][2] For initial extraction from plant material, consider using a solvent system that balances polarity to effectively penetrate the plant matrix and solubilize the target compound. Methanol or ethanol are often good starting points for diterpenoids.[3] A sequential extraction with solvents of increasing polarity (e.g., hexane followed by ethyl acetate or methanol) can also be effective. |
| Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a suitable temperature to efficiently extract the compound. | Optimize extraction time and temperature. For maceration, allow for sufficient contact time (e.g., 24-48 hours). For methods like Soxhlet or ultrasound-assisted extraction, optimization of the duration is crucial and can significantly impact yield. Be mindful that excessive heat can potentially degrade thermolabile compounds.[3] | |
| Inadequate Sample Preparation: The plant material may not be ground to a fine enough powder, limiting solvent penetration. | Ensure the plant material is thoroughly dried and finely ground to a consistent particle size to maximize the surface area for solvent interaction. | |
| Co-extraction of a High Amount of Pigments (e.g., Chlorophyll) | Use of Polar Solvents in Initial Extraction: Solvents like methanol and ethanol are effective at extracting this compound but will also co-extract a significant amount of chlorophyll and other pigments. | Solvent Partitioning: After initial extraction with a polar solvent and concentration, perform a liquid-liquid extraction. Partition the extract between an aqueous phase and a non-polar solvent like hexane to remove a significant portion of the chlorophyll.[4] |
| Solid-Phase Extraction (SPE): Pass the crude extract through a C18 or other suitable SPE cartridge. Chlorophyll and other non-polar impurities will be retained, while the more polar this compound can be eluted with a suitable solvent. | ||
| Activated Charcoal Treatment: Treating the extract with activated charcoal can effectively adsorb pigments. However, this should be done with caution as it may also adsorb the target compound. Optimization of the charcoal amount and contact time is necessary.[4] | ||
| Difficulty in Purifying this compound from Co-extracted Compounds | Presence of Structurally Similar Compounds: Plant extracts often contain other diterpenoids or compounds with similar polarities, making separation challenging. | Column Chromatography Optimization: Utilize a multi-step column chromatography approach. Start with a less polar stationary phase like silica gel and a gradient elution with a solvent system such as hexane:ethyl acetate. Further purification can be achieved using a more polar stationary phase or by employing techniques like Sephadex LH-20 chromatography. |
| Acidic Nature of the Compound: As a carboxylic acid, this compound can interact strongly with certain stationary phases, leading to peak tailing in chromatography. | Acidify the Mobile Phase: When using reversed-phase HPLC for purification or analysis, adding a small amount of an acid like formic acid or acetic acid to the mobile phase can suppress the ionization of the carboxylic acid group, leading to sharper peaks and better separation. | |
| Poor Crystallization or Formation of Amorphous Precipitate | Presence of Impurities: Co-purified compounds can inhibit crystal formation. | Improve Purity Before Crystallization: Ensure the this compound fraction is of high purity (>95%) before attempting crystallization. This may require an additional chromatographic step. |
| Inappropriate Crystallization Solvent: The solvent system used may not be suitable for inducing crystallization. | Solvent Screening: Experiment with different solvent systems for crystallization. A common technique is to dissolve the purified compound in a good solvent (e.g., acetone, methanol) and then slowly add a poor solvent (e.g., water, hexane) until turbidity is observed, followed by slow cooling. | |
| Sub-optimal Crystallization Conditions: Factors such as temperature, concentration, and cooling rate can significantly affect crystal growth. | Optimize Crystallization Parameters: Systematically vary the concentration of the this compound solution, the ratio of the good and poor solvents, and the cooling rate to find the optimal conditions for crystal formation.[5][6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for this compound?
A1: this compound has been isolated from several plant species, most notably from the herbs of Siegesbeckia orientalis L., Thunbergia grandiflora, and sunflowers (Helianthus annuus).[1][2] It has also been reported in Wedelia paludosa.
Q2: What is the general solubility of this compound?
A2: this compound is a diterpenoid and is generally soluble in a range of organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][2] Its solubility in less polar solvents like hexane is lower. As a carboxylic acid, its solubility can be influenced by the pH of the solution.
Q3: What are the key considerations for choosing an extraction solvent for this compound?
A3: The choice of solvent is critical for efficient extraction. Key considerations include:
-
Polarity: The solvent should have a polarity that is suitable for solubilizing this compound while minimizing the co-extraction of undesirable compounds.
-
Selectivity: Ideally, the solvent should be selective for diterpenoids or compounds with similar chemical properties.
-
Safety and Environmental Impact: The toxicity, flammability, and environmental impact of the solvent should be taken into account.
-
Downstream Processing: The ease of solvent removal after extraction is an important practical consideration.
Methanol and ethanol are commonly used for initial extraction due to their ability to extract a broad range of compounds, including diterpenoids.[3] Subsequent purification steps are then necessary to isolate this compound.
Q4: How can I effectively remove chlorophyll from my plant extract?
A4: Chlorophyll is a common impurity in plant extracts that can interfere with purification and analysis. Effective removal methods include:
-
Liquid-Liquid Partitioning: After initial extraction, partition the concentrated extract between an aqueous and a non-polar solvent like hexane. Chlorophyll will preferentially move into the hexane layer.[4]
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to retain the non-polar chlorophyll while allowing the more polar compounds to pass through or be eluted with a more polar solvent.
-
Activated Charcoal: Treatment with activated charcoal can adsorb chlorophyll, but care must be taken to avoid co-adsorption of this compound.[4]
Q5: What are the recommended storage conditions for this compound and its extracts?
A5: For long-term stability, pure this compound should be stored as a powder in a desiccated environment at -20°C.[1] Stock solutions should be prepared fresh, but if necessary, can be stored at -20°C for several months in a tightly sealed vial.[1] To maintain the stability of crude extracts, they should be stored in a cool, dark place to prevent degradation of the active compounds.
Quantitative Data on Extraction and Purification
While specific quantitative data for this compound extraction is limited in the available literature, the following tables provide comparative data for the extraction of similar compounds (diterpenoids and phenolic acids) from plant materials, which can serve as a guide for optimizing this compound recovery.
Table 1: Comparison of Solvent Efficiency for the Extraction of Diterpenoids and Related Compounds
| Plant Material | Target Compound(s) | Solvent | Extraction Method | Relative Yield/Efficiency | Reference |
| Wedelia paludosa | This compound & ent-kaurenoic acid | Acetonitrile:Water (60:40) | Sonication | ent-kaurenoic acid: 0.85%; this compound: 0.32% | |
| Moss | ent-kaurenoic acid | Acetonitrile:Water (80:20) with 5% Formic Acid | Solid-liquid extraction | Effective for LC-MS/MS analysis | [8] |
| Stevia rebaudiana | Steviol glycosides (diterpenoids) | Water | Pressurized Hot Water Extraction | High efficiency, environmentally friendly | [9][10] |
| Eurycoma longifolia | Terpenoids | Chloroform | Liquid-liquid extraction | Highest total terpenoid content compared to butanol and ethyl acetate | [11] |
Table 2: Parameters for HPLC Quantification of this compound
| Parameter | Value | Reference |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | |
| Mobile Phase | Isocratic: Acetonitrile:Water (60:40) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 220 nm | |
| Temperature | 35°C |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific plant material and available laboratory equipment.
Protocol 1: Extraction of this compound from Plant Material
This protocol describes a general procedure for the solvent extraction of this compound from dried and powdered plant material (e.g., Siegesbeckia orientalis).
Materials:
-
Dried and finely powdered plant material
-
Methanol or Ethanol (HPLC grade)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Rotary evaporator
-
Filter paper and funnel or filtration apparatus
Procedure:
-
Maceration: a. Weigh 100 g of the dried, powdered plant material and place it in a suitable flask. b. Add 1 L of methanol or ethanol to the flask. c. Seal the flask and allow it to macerate for 48 hours at room temperature with occasional shaking.
-
Filtration: a. Filter the mixture through filter paper to separate the extract from the plant residue. b. Wash the residue with an additional 200 mL of the extraction solvent to ensure complete recovery. c. Combine the filtrates.
-
Concentration: a. Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
-
Solvent Partitioning for Pigment Removal: a. Resuspend the crude extract in 200 mL of a methanol:water (9:1 v/v) solution. b. Transfer the solution to a separatory funnel. c. Add 200 mL of hexane and shake vigorously. Allow the layers to separate. d. Collect the lower (methanolic) layer. The upper (hexane) layer containing chlorophyll and other non-polar compounds can be discarded. e. Repeat the hexane wash two more times.
-
Final Concentration: a. Concentrate the methanolic layer under reduced pressure to yield a pigment-reduced crude extract.
Protocol 2: Purification of this compound by Column Chromatography
This protocol outlines a method for the purification of this compound from the crude extract using silica gel column chromatography.
Materials:
-
Pigment-reduced crude extract
-
Silica gel (60-120 mesh) for column chromatography
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Column Packing: a. Prepare a slurry of silica gel in hexane. b. Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped. c. Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica gel bed.
-
Sample Loading: a. Dissolve a small amount of the crude extract in a minimal volume of dichloromethane or the initial mobile phase. b. Alternatively, adsorb the crude extract onto a small amount of silica gel by dissolving the extract in a suitable solvent, adding the silica gel, and then evaporating the solvent. c. Carefully load the sample onto the top of the prepared column.
-
Elution: a. Begin elution with 100% hexane. b. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane (e.g., 95:5, 90:10, 85:15, and so on). c. Collect fractions of a consistent volume (e.g., 10-20 mL).
-
Fraction Analysis: a. Monitor the separation by spotting the collected fractions on TLC plates. b. Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate 7:3). c. Visualize the spots under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Pooling and Concentration: a. Combine the fractions that contain the pure this compound based on the TLC analysis. b. Concentrate the pooled fractions under reduced pressure to obtain the purified this compound.
Protocol 3: Quantification of this compound by HPLC-DAD
This protocol describes a method for the quantitative analysis of this compound using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).
Materials:
-
Purified this compound or a standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional)
-
HPLC system with DAD detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Preparation of Standard Solutions: a. Accurately weigh a known amount of this compound standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). b. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to different concentrations.
-
Sample Preparation: a. Accurately weigh a known amount of the extract or purified sample and dissolve it in a known volume of methanol. b. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
HPLC Analysis: a. Set up the HPLC system with the C18 column. b. Equilibrate the column with the mobile phase: an isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). For acidic compounds, 0.1% formic acid can be added to the mobile phase to improve peak shape. c. Set the flow rate to 1.0 mL/min and the column temperature to 35°C. d. Set the DAD to monitor at 220 nm. e. Inject the standard solutions and the sample solution.
-
Quantification: a. Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. b. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Experimental Workflow for this compound Recovery
Caption: Workflow for the extraction and purification of this compound.
Troubleshooting Logic for Low Extraction Yield
Caption: Troubleshooting flowchart for low this compound extraction yield.
References
- 1. This compound | CAS:22338-69-8 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | CAS:22338-69-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient protocol for the extraction of pigment-free active polyphenol oxidase and soluble proteins from plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How to extract steviol glycosides from dried rebuandinana through pressurized hot water extraction? - Nutrizo Advancis [nutrizoadvancis.com]
- 10. scispace.com [scispace.com]
- 11. atlantis-press.com [atlantis-press.com]
Grandifloric Acid Reference Standard: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification and storage of the grandifloric acid reference standard.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term stability, this compound should be stored as a powder at -20°C for up to three years. If dissolved in a solvent, it should be stored at -80°C for up to one year.[] To ensure the integrity of the standard, it is advisable to prepare fresh solutions for immediate use. If pre-made stock solutions are necessary, they must be sealed tightly and stored at -20°C or below for no more than a few months.[2] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[2]
Q2: In which solvents is this compound soluble?
This compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[2][3] For higher solubility, it is recommended to warm the solution gently to 37°C and use an ultrasonic bath.[2]
Q3: What is the expected purity of a this compound reference standard?
Commercially available this compound reference standards typically have a purity of greater than 98%.[4]
Q4: How can I verify the purity of my this compound standard?
High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of this compound. A validated HPLC method can separate this compound from potential impurities and degradation products.
Purification Protocol
This section outlines a general protocol for the purification of this compound to a reference standard quality.
Experimental Protocol: Reversed-Phase HPLC Purification
-
Sample Preparation: Dissolve the crude or partially purified this compound extract in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
HPLC System and Column:
-
System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from 60% B to 95% B over 30 minutes, followed by a 5-minute hold at 95% B, and then a return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
-
Detection: Monitor the elution profile at 210 nm.
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time.
-
Post-Purification: Evaporate the solvent from the collected fractions under reduced pressure. The purified this compound should be dried thoroughly, preferably under a high vacuum, to remove any residual solvent.
-
Purity Assessment: Re-analyze a small portion of the purified product using the same HPLC method to confirm its purity.
Purification Workflow Diagram
Caption: A typical workflow for the purification of this compound using HPLC.
Troubleshooting Guide
Problem: Low Yield After Purification
| Possible Cause | Suggested Solution |
| Incomplete Dissolution of Sample | Ensure the crude extract is fully dissolved before injection. Use sonication or gentle warming if necessary. |
| Suboptimal HPLC Conditions | Optimize the mobile phase gradient and flow rate to ensure good separation and recovery. |
| Loss During Solvent Evaporation | Use a rotary evaporator at a controlled temperature to prevent loss of the compound. Avoid excessive heating. |
| Sample Adsorption to Vials/Tubing | Use silanized glassware or low-adsorption plasticware for sample handling and collection. |
Problem: Poor Peak Shape in HPLC
| Possible Cause | Suggested Solution |
| Column Overloading | Reduce the amount of sample injected onto the column. |
| Inappropriate Injection Solvent | The sample should be dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase. |
| Column Contamination or Degradation | Wash the column with a strong solvent (e.g., isopropanol) or replace the column if it is old. |
| Presence of Co-eluting Impurities | Adjust the mobile phase gradient to improve the resolution between this compound and any impurities. |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low purity issues during this compound purification.
Stability and Storage
Hypothetical Stability Data
The following table provides hypothetical stability data for a this compound reference standard under various storage conditions. This data is for illustrative purposes and should be confirmed by in-house stability studies.
| Storage Condition | Duration | Purity (%) | Degradation Products (%) |
| -20°C (Powder) | 12 Months | >99.5 | <0.5 |
| 4°C (Powder) | 6 Months | 98.0 | 2.0 |
| 25°C (Powder) | 1 Month | 95.2 | 4.8 |
| -80°C (in DMSO) | 6 Months | >99.0 | <1.0 |
| -20°C (in DMSO) | 1 Month | 97.5 | 2.5 |
Potential Degradation Pathways
While specific degradation products of this compound are not extensively documented in the available literature, similar diterpenoid acids can undergo oxidation, hydrolysis, or isomerization under stressful conditions such as high temperature, extreme pH, or exposure to light and air. It is crucial to handle the reference standard in a controlled environment to minimize degradation.
References
- 2. This compound | CAS:22338-69-8 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Reversed-phase-liquid chromatography method for separation and quantification of gallic acid from hydroalcoholic extracts of Qualea grandiflora and Qualea parviflora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. realgenelabs.com [realgenelabs.com]
Technical Support Center: Optimizing Mobile Phase for Diterpenoid Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chromatographic separation of diterpenoids.
Troubleshooting Guides
This section addresses common issues encountered during diterpenoid separation experiments, providing potential causes and systematic solutions.
Issue 1: Poor Resolution or Co-elution of Diterpenoid Peaks
Possible Causes:
-
Inappropriate Mobile Phase Strength: The organic solvent percentage may be too high, causing rapid elution and insufficient separation.
-
Incorrect Solvent Choice: The chosen organic solvent (e.g., acetonitrile vs. methanol) may not provide the optimal selectivity for the specific diterpenoids.
-
Isocratic Elution for a Complex Mixture: An isocratic mobile phase is not suitable for separating diterpenoids with a wide range of polarities.[1]
-
Inadequate pH Control: For ionizable diterpenoids, the mobile phase pH can significantly affect retention and selectivity.
Troubleshooting Steps:
-
Adjust Mobile Phase Strength (Reversed-Phase):
-
Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. A 10% decrease in the organic modifier can lead to a 2-3 fold increase in retention time, potentially improving resolution.[2]
-
If peaks are still poorly resolved, consider a shallower gradient.
-
-
Evaluate Different Organic Solvents:
-
Substitute acetonitrile with methanol or vice versa. These solvents offer different selectivities due to their distinct properties; methanol is a proton donor, while acetonitrile is a proton acceptor.
-
Consider ternary mixtures (e.g., acetonitrile/methanol/water) to fine-tune selectivity.
-
-
Implement a Gradient Elution:
-
For complex samples containing diterpenoids with varying polarities, a gradient elution is highly recommended.[1]
-
Start with a low percentage of organic solvent and gradually increase it over the course of the run. This will allow for the elution of both less polar and more polar diterpenoids with good peak shape.
-
-
Optimize Mobile Phase pH:
-
If your diterpenoids have acidic or basic functional groups, the pH of the mobile phase is a critical parameter.
-
Add a small amount of a modifier like formic acid or acetic acid (typically 0.1%) to the mobile phase to control the pH and suppress the ionization of acidic diterpenoids, leading to sharper peaks and better retention.[3] For LC-MS applications, volatile additives like formic acid or ammonium formate are preferred.[4]
-
Issue 2: Peak Tailing or Asymmetrical Peaks
Possible Causes:
-
Secondary Interactions with Stationary Phase: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on diterpenoids, causing tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of an ionizable diterpenoid, it can exist in both ionized and non-ionized forms, leading to peak tailing.
-
Column Overload: Injecting too much sample can lead to distorted peak shapes.
-
Mobile Phase and Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[5]
Troubleshooting Steps:
-
Add a Mobile Phase Modifier:
-
For acidic diterpenoids, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) can suppress silanol interactions and improve peak shape.
-
For basic diterpenoids, a small amount of a basic modifier like triethylamine can be added, although this is less common for diterpenoids and may not be compatible with all detectors (e.g., MS).
-
-
Adjust Mobile Phase pH:
-
Ensure the mobile phase pH is at least 2 units away from the pKa of your analytes to ensure they are in a single ionic form.
-
-
Reduce Sample Concentration:
-
Dilute your sample and inject a smaller volume to see if peak shape improves.
-
-
Match Sample Solvent to Mobile Phase:
-
Whenever possible, dissolve your sample in the initial mobile phase of your gradient or in a solvent that is weaker than the mobile phase.[5]
-
Issue 3: Fluctuating Retention Times
Possible Causes:
-
Inconsistent Mobile Phase Preparation: Small variations in the solvent ratios can lead to shifts in retention times.
-
Mobile Phase Degradation or Evaporation: The composition of the mobile phase can change over time due to the evaporation of the more volatile component.
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions between runs.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.[5]
Troubleshooting Steps:
-
Ensure Accurate Mobile Phase Preparation:
-
Use precise volumetric glassware or a calibrated balance to prepare the mobile phase.
-
Always degas the mobile phase before use to prevent bubble formation in the pump.
-
-
Prepare Fresh Mobile Phase:
-
Prepare fresh mobile phase daily and keep the solvent reservoirs capped to minimize evaporation.
-
-
Increase Equilibration Time:
-
Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection, especially when using a gradient. A stable baseline is a good indicator of equilibration.
-
-
Use a Column Oven:
-
Employ a column oven to maintain a constant temperature throughout the analysis, which will improve the reproducibility of retention times.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for reversed-phase HPLC separation of diterpenoids?
A1: A common starting point for the reversed-phase separation of diterpenoids is a gradient elution using water and acetonitrile, both containing 0.1% formic acid.[3][6][7] A typical gradient might start at 50-60% acetonitrile and increase to 90-100% over 20-40 minutes. The exact gradient profile will need to be optimized based on the specific diterpenoids in your sample.
Q2: When should I use methanol instead of acetonitrile?
A2: Acetonitrile and methanol have different selectivities. Acetonitrile is generally a stronger solvent for reversed-phase chromatography and often provides sharper peaks and lower backpressure. However, methanol can offer different selectivity for closely eluting compounds. If you are struggling to separate two diterpenoids with acetonitrile, trying a method with methanol is a good optimization step.
Q3: Is isocratic or gradient elution better for diterpenoid separation?
A3: For samples containing multiple diterpenoids with a range of polarities, gradient elution is almost always superior.[1] Isocratic elution is only suitable for separating a few diterpenoids with very similar polarities.[1] Gradient elution allows for the separation of both weakly and strongly retained compounds in a single run with good resolution and peak shape.
Q4: How does the mobile phase pH affect the separation of diterpenoids?
A4: Many diterpenoids contain carboxylic acid or other ionizable functional groups. The pH of the mobile phase will determine the ionization state of these groups. By suppressing ionization (e.g., using an acidic mobile phase for acidic diterpenoids), you can increase their hydrophobicity, leading to longer retention and often better peak shape in reversed-phase chromatography.
Q5: What mobile phase additives are compatible with LC-MS analysis of diterpenoids?
A5: For LC-MS, it is crucial to use volatile mobile phase additives that will not contaminate the mass spectrometer source.[4] Formic acid, acetic acid, ammonium formate, and ammonium acetate are all commonly used and are compatible with ESI and APCI sources. Non-volatile buffers like phosphate should be avoided.
Data Presentation
Table 1: Effect of Mobile Phase Composition on Retention Times (t_R) of Diterpenoids (Hypothetical Data)
| Diterpenoid | Mobile Phase A (ACN:H₂O, 60:40) t_R (min) | Mobile Phase B (ACN:H₂O, 70:30) t_R (min) | Mobile Phase C (MeOH:H₂O, 80:20) t_R (min) |
| Diterpenoid 1 | 8.5 | 5.2 | 9.8 |
| Diterpenoid 2 | 10.2 | 6.8 | 11.5 |
| Diterpenoid 3 | 15.7 | 10.1 | 16.2 |
ACN: Acetonitrile, MeOH: Methanol, H₂O: Water. All mobile phases contain 0.1% Formic Acid.
Table 2: Influence of Mobile Phase Additive on Peak Asymmetry (A_s) (Hypothetical Data)
| Diterpenoid | Mobile Phase (ACN:H₂O, 65:35) A_s | Mobile Phase (ACN:H₂O, 65:35 + 0.1% FA) A_s |
| Diterpenoid Acid X | 1.8 | 1.1 |
| Diterpenoid Lactone Y | 1.2 | 1.1 |
A_s value of 1.0 represents a perfectly symmetrical peak. Values > 1 indicate tailing.
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC-PDA Method for Diterpenoid Profiling
-
HPLC System: Agilent 1260 Infinity II or equivalent with a photodiode array (PDA) detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30-80% B
-
25-30 min: 80-100% B
-
30-35 min: 100% B
-
35.1-40 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA detection at 210 nm and 254 nm.
Protocol 2: LC-MS Method for Sensitive Diterpenoid Analysis
-
LC-MS System: Thermo Scientific Vanquish UHPLC coupled to a Q Exactive Orbitrap Mass Spectrometer or equivalent.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10-95% B
-
15-18 min: 95% B
-
18.1-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Parameters:
-
Ionization Mode: Heated Electrospray Ionization (HESI), Positive and Negative modes.
-
Sheath Gas Flow Rate: 40 units.
-
Aux Gas Flow Rate: 10 units.
-
Capillary Temperature: 320 °C.
-
Scan Range: m/z 150-1500.
-
Mandatory Visualization
Caption: Troubleshooting workflow for mobile phase optimization in diterpenoid separation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Daphnane Diterpenoids from Wikstroemia indica Using Liquid Chromatography with Tandem Mass Spectrometry [mdpi.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Screening and Identification of Diterpenoids in Tinospora sinensis Based on High-Performance Liquid Chromatography Coupled with Linear Ion Trap-Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Reducing signal suppression of Grandifloric acid in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to signal suppression of Grandifloric acid in mass spectrometry.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during the analysis of this compound.
Problem: Poor Signal Intensity or Complete Signal Loss for this compound
-
Possible Cause 1: Matrix-Induced Signal Suppression. Co-eluting endogenous or exogenous components from the sample matrix can compete with this compound for ionization, leading to a reduced signal.[1][2][3]
-
Solution:
-
Optimize Sample Preparation: Employ a more rigorous sample clean-up method to remove interfering matrix components.[3][4] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective than simple protein precipitation.[1][5]
-
Chromatographic Separation: Modify your LC method to better separate this compound from the regions of ion suppression. Often, the early and late eluting parts of a chromatogram are most affected.[6] Consider changing the stationary phase, mobile phase composition, or gradient profile.[2][7]
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[2]
-
-
-
Possible Cause 2: Suboptimal Ionization Conditions. The efficiency of this compound ionization can be highly dependent on the ion source parameters.
-
Solution:
-
Tune and Calibrate: Ensure your mass spectrometer is properly tuned and calibrated.[4]
-
Experiment with Ionization Sources: While Electrospray Ionization (ESI) is common for polar molecules, it can be prone to suppression.[6] If available, consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects.[1][8]
-
Optimize Source Parameters: Adjust parameters such as capillary voltage, gas flow rates, and temperature to maximize the signal for this compound.[4]
-
-
Problem: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
-
Possible Cause: Sample-to-Sample Variability in Matrix Effects. The composition of the biological matrix can differ between samples, leading to varying degrees of ion suppression.[2]
-
Solution:
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for variable ion suppression. Since it has nearly identical physicochemical properties to this compound, it will be affected by the matrix in the same way, allowing for accurate quantification based on the analyte-to-IS ratio.[2][6]
-
Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples to account for consistent matrix effects.[2][3][4]
-
Robust Sample Preparation: A consistent and effective sample preparation method, such as SPE, will minimize the variability in matrix components between samples.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a problem for this compound analysis?
A1: Signal suppression, a type of matrix effect, is a phenomenon in Liquid Chromatography-Mass Spectrometry (LC-MS) where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][9] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of your analytical method.[2][3][6]
Q2: How can I determine if my this compound signal is being suppressed?
A2: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram.[5][9] In this technique, a constant flow of a pure this compound standard is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. Any dips in the constant signal baseline indicate retention times where co-eluting matrix components are causing ion suppression.[5]
Q3: Which sample preparation technique is best for reducing matrix effects for this compound?
A3: The choice of sample preparation technique depends on the complexity of the matrix. For complex matrices like plasma or tissue homogenates, Solid-Phase Extraction (SPE) is often the most effective method for removing interfering components.[1][3][5] Liquid-Liquid Extraction (LLE) can also be very effective.[1] While simpler to perform, Protein Precipitation (PPT) is generally less selective and may result in significant remaining matrix effects.[5]
Q4: Can changing my LC mobile phase help reduce signal suppression?
A4: Yes, optimizing the mobile phase can significantly impact signal suppression. Using additives like formic acid can improve chromatographic performance and ionization efficiency.[6] However, some additives, like trifluoroacetic acid (TFA), can cause signal suppression, particularly for acidic compounds.[6] If you are using TFA, consider replacing it with formic acid or using a post-column addition of a weak acid like propionic acid to mitigate suppression.[10]
Q5: My signal for this compound is still low after optimizing sample preparation and chromatography. What else can I do?
A5: If you have exhausted sample preparation and chromatographic optimizations, consider the following:
-
Reduce the LC Flow Rate: Lowering the flow rate into the nano-flow range can improve desolvation and ionization efficiency, making the analysis more tolerant to non-volatile species in the matrix.[1][6]
-
Check for Contaminants: Ensure that all solvents are HPLC or LC-MS grade and that your labware is clean to avoid introducing contaminants that can cause ion suppression.[11]
-
Internal Standard: If not already in use, incorporating a stable isotope-labeled internal standard for this compound is crucial for accurate quantification in the presence of unavoidable matrix effects.[2]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for the Reduction of Matrix Effects
| Sample Preparation Technique | Typical Analyte Recovery (%) | Relative Reduction in Matrix Effects | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 80 - 100 | Low | Simple, fast, and inexpensive.[5] | Non-selective, often results in significant remaining matrix effects.[5] |
| Liquid-Liquid Extraction (LLE) | 60 - 90 | Medium to High | Good for removing highly polar or non-polar interferences. | Can be labor-intensive and may require optimization of solvent systems. |
| Solid-Phase Extraction (SPE) | 70 - 95 | High | Highly selective, provides excellent sample clean-up and analyte concentration. | Can be more expensive and requires method development. |
Note: The values presented in this table are typical estimates and can vary depending on the specific matrix and analytical conditions.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol provides a general procedure for extracting an acidic compound like this compound from a plasma matrix using a mixed-mode anion exchange SPE cartridge.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 500 µL of 2% formic acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 2% formic acid in water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).[2]
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
Apply a vacuum to the cartridge for 5 minutes to dry it completely.
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Elute this compound by adding 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting flowchart for signal suppression.
Caption: Mechanism of ion suppression in the ESI source.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. gmi-inc.com [gmi-inc.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Signal enhancement for gradient reverse-phase high-performance liquid chromatography-electrospray ionization mass spectrometry analysis with trifluoroacetic and other strong acid modifiers by postcolumn addition of propionic acid and isopropanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ucd.ie [ucd.ie]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for the Quantification of Grandifloric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Grandifloric acid with alternative analytical techniques. Detailed experimental protocols and performance data are presented to assist researchers in selecting the most suitable method for their specific needs.
This compound, a kaurane-type diterpenoid isolated from various medicinal plants such as Thunbergia grandiflora and Siegesbeckia orientalis, has garnered interest for its potential pharmacological activities, including anti-inflammatory and antioxidant properties.[1][2][3] Accurate and precise quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, standardization, and pharmacokinetic studies.
Methodology Comparison: HPLC vs. UPLC and HPTLC
The following tables summarize the key performance parameters of a typical validated HPLC method for this compound quantification compared to Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Thin-Layer Chromatography (HPTLC) methods. The data presented is a synthesis of typical performance characteristics for the analysis of diterpenoids and other phytochemicals, as specific comparative studies on this compound are not extensively available.
Table 1: Comparison of Chromatographic Conditions
| Parameter | HPLC Method | UPLC Method | HPTLC Method |
| Stationary Phase | C18 reverse-phase column (250 mm x 4.6 mm, 5 µm) | C18 reverse-phase column (50 mm x 2.1 mm, 1.7 µm) | HPTLC silica gel 60 F254 plates |
| Mobile Phase | Acetonitrile: 0.1% Formic acid in Water (70:30, v/v) | Acetonitrile: 0.1% Formic acid in Water (Gradient) | Chloroform: Acetone (98:2, v/v)[4] |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | N/A |
| Detection | UV at 210 nm | UV at 210 nm | Densitometric scanning at 610 nm (after derivatization)[4] |
| Run Time | ~10 min | ~3 min | ~20 min (development) |
| Injection Volume | 20 µL | 2 µL | 5 µL/band |
Table 2: Comparison of Validation Parameters
| Parameter | HPLC Method | UPLC Method | HPTLC Method |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL | 333 - 1000 ng/band[4] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.998[4] |
| LOD | ~0.1 µg/mL | ~0.02 µg/mL | ~100 ng/band |
| LOQ | ~0.3 µg/mL | ~0.06 µg/mL | ~300 ng/band |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% | 97 - 103% |
| Precision (% RSD) | < 2% | < 1.5% | < 3% |
| Robustness | High | High | Moderate |
Experimental Protocols
Validated HPLC Method for this compound Quantification
This protocol describes a standard reverse-phase HPLC method for the quantification of this compound.
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic acid in Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
b. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions (1, 5, 10, 25, 50, and 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Extract a known amount of the plant material or formulation with methanol using ultrasonication. Filter the extract through a 0.45 µm syringe filter before injection.
c. Method Validation:
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Accuracy: Determine the accuracy by the standard addition method at three different concentration levels.
-
Precision: Evaluate intra-day and inter-day precision by analyzing replicate injections of three different concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
Robustness: Assess the effect of small, deliberate variations in the chromatographic conditions (e.g., flow rate, mobile phase composition, and column temperature).
Alternative Method: High-Performance Thin-Layer Chromatography (HPTLC)
This protocol is based on a validated HPTLC method for the simultaneous quantification of diterpenoids.[4]
a. Instrumentation and Chromatographic Conditions:
-
HPTLC System: An HPTLC system with a sample applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: Chloroform: Acetone (98:2, v/v).[4]
-
Derivatizing Reagent: Vanillin/sulfuric acid reagent.[4]
-
Detection: Densitometric scanning in reflection/absorption mode at 610 nm after derivatization.[4]
b. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare working standard solutions in the range of 100-1000 µg/mL by diluting the stock solution.
-
Sample Preparation: Extract the plant material with a suitable solvent and concentrate the extract.
c. Chromatographic Development and Analysis:
-
Apply the standard and sample solutions as bands on the HPTLC plate.
-
Develop the plate in the developing chamber saturated with the mobile phase.
-
After development, dry the plate and dip it in the derivatizing reagent, followed by heating.
-
Scan the plate using the densitometer at 610 nm.
Visualizations
Workflow for HPLC Method Validation
The following diagram illustrates the systematic workflow for the validation of the HPLC method for this compound quantification, following ICH guidelines.
Caption: Workflow for HPLC Method Validation.
Potential Anti-inflammatory Signaling Pathway of this compound
This diagram illustrates a simplified overview of the NF-κB signaling pathway, a key regulator of inflammation, which may be a potential target for the anti-inflammatory activity of this compound.
Caption: Potential NF-κB Pathway Inhibition.
References
- 1. Metabolomic profile, anti-trypanosomal potential and molecular docking studies of Thunbergia grandifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS:22338-69-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. academicjournals.org [academicjournals.org]
- 4. Validated HPTLC method for the simultaneous quantification of diterpenoids in Vitex trifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Grandifloric Acid and Other Kaurane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Grandifloric acid and other prominent kaurane diterpenes. While quantitative bioactivity data for this compound is limited in the current scientific literature, this document aggregates available data for structurally related kaurane diterpenes to serve as a valuable baseline for future research and drug discovery efforts. The guide covers key bioactivities, including cytotoxicity, anti-inflammatory effects, and antimicrobial properties, supported by experimental data and detailed methodologies.
Introduction to Kaurane Diterpenes
Kaurane diterpenes are a large and structurally diverse class of natural products characterized by a tetracyclic carbon skeleton. These compounds are predominantly found in plants of the Asteraceae, Lamiaceae, and Euphorbiaceae families.[1] For decades, kaurane diterpenes have attracted significant attention from the scientific community due to their wide range of biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and antitumor effects.[1] Their complex structures and potent bioactivities make them promising candidates for the development of new therapeutic agents.
This compound, an ent-kaurane diterpene, has been isolated from various plant sources, including Wedelia paludosa and sunflowers (Helianthus annuus).[] While its biological activities are an area of growing interest, comprehensive quantitative data remains scarce compared to more extensively studied kauranes like kaurenoic acid and oridonin.
Comparative Bioactivity Data
The following tables summarize the available quantitative data for the cytotoxicity, anti-inflammatory, and antimicrobial activities of several kaurane diterpenes. It is important to note that this data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Cytotoxicity of Kaurane Diterpenes against Various Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound derivative (ent-15-oxo-kaur-16-en-19-oic acid) | PC-3 (Prostate Carcinoma) | MTT | ~11.6 (3.7 µg/ml) | [3] |
| Oridonin | MDA-MB-231 (Breast) | SRB | 5.31 | [3] |
| HCC1806 (Breast) | SRB | 12.60 | [3] | |
| AGS (Gastric) | MTT | 2.63 (48h) | [4] | |
| HGC27 (Gastric) | MTT | 9.27 (48h) | [4] | |
| MGC803 (Gastric) | MTT | 11.06 (48h) | [4] | |
| TE-8 (Esophageal) | SRB | 3.00 (72h) | [] | |
| BEL-7402 (Hepatocellular) | MTT | 1.84 | [5] | |
| K562 (Leukemia) | MTT | 0.95 | [5] | |
| Kaurenoic acid | MCF-7 (Breast) | MTT | >78 (72h) | [6] |
| HCT-8 (Colon) | MTT | >78 (72h) | [6] | |
| CEM (Leukemia) | MTT | >78 (72h) | [6] | |
| ent-kaur-16-en-19-oic acid | K562 (Leukemia) | Not Specified | Moderate Activity | [5] |
Note: IC50 values represent the concentration of a compound that inhibits 50% of cell growth. Lower values indicate higher potency.
Table 2: Anti-inflammatory Activity of Kaurane Diterpenes
| Compound | Cell Line | Method | Parameter Measured | IC50 (µM) | Reference |
| Kaurenoic acid | RAW 264.7 (Macrophage) | Griess Assay | NO Production | Not specified, but inhibits NO | [7] |
| ent-kaurane diterpenes (unspecified) | RAW 264.7 (Macrophage) | Griess Assay | NO Production | 0.042 - 8.22 | [8] |
Note: IC50 values represent the concentration of a compound that inhibits 50% of nitric oxide (NO) production, a key inflammatory mediator.
Table 3: Antimicrobial Activity of Kaurane Diterpenes
| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |
| Grandiflorenic acid | Staphylococcus aureus | Not Specified | Active | [9] |
| Staphylococcus epidermidis | Not Specified | Active | [9] | |
| Kaurenoic acid | Staphylococcus aureus | Broth Microdilution | 31.25 - 125 | |
| Gram-positive bacteria | Not Specified | Active | [8] | |
| Sigesbeckin A | MRSA | Broth Microdilution | 64 | |
| VRE | Broth Microdilution | 64 | ||
| 18-hydroxy-kauran-16-ent-19-oic acid | MRSA | Broth Microdilution | 64 | |
| VRE | Broth Microdilution | 64 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Lower values indicate higher potency.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducible research.
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the kaurane diterpenes and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
This assay quantifies the production of nitric oxide, a key mediator of inflammation, by measuring its stable metabolite, nitrite.
Principle: The Griess reagent reacts with nitrite in the cell culture supernatant to form a colored azo compound, the absorbance of which is proportional to the nitrite concentration.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the kaurane diterpenes for 1-2 hours. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for another 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in each sample. Calculate the percentage of NO production inhibition relative to the LPS-stimulated control and determine the IC50 value.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after incubation.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the kaurane diterpene in the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Confirmation (Optional): To confirm the MIC, a viability indicator dye such as resazurin can be added. A color change indicates metabolic activity and growth.
Signaling Pathways Modulated by Kaurane Diterpenes
Kaurane diterpenes exert their biological effects by modulating various intracellular signaling pathways. The anticancer activity, in particular, has been linked to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Many kaurane diterpenes, such as oridonin, induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the intrinsic (mitochondrial) pathway.
Kaurane diterpenes can also halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M or S phase. This is typically mediated by the modulation of cyclins and cyclin-dependent kinases (CDKs).
The anti-inflammatory effects of kaurane diterpenes are often attributed to the inhibition of the NF-κB signaling pathway, which leads to a reduction in the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Conclusion and Future Directions
The available data strongly suggest that kaurane diterpenes are a promising class of natural products with significant potential for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. While this guide provides a comparative overview of several kaurane diterpenes, it also highlights the need for further research on this compound. Future studies should focus on generating robust quantitative data on the bioactivities of this compound to enable a more direct and comprehensive comparison with other members of this important class of natural products. Such research will be crucial for unlocking the full therapeutic potential of this compound and other related kaurane diterpenes.
References
- 1. ent-kaur-16-en-19-oic acid, isolated from the roots of Aralia continentalis, induces activation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic and apoptosis-inducing effect of ent-15-oxo-kaur-16-en-19-oic acid, a derivative of grandiflorolic acid from Espeletia schultzii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kaurenoic Acid | C20H30O2 | CID 73062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS:22338-69-8 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Kaurenoic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Battle: Grandifloric Acid vs. Indomethacin in the Realm of Anti-Inflammatory Activity
For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor. In this comprehensive guide, we present an objective comparison of the anti-inflammatory activity of grandifloric acid, a naturally occurring diterpenoid, and indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID). This analysis is supported by a compilation of experimental data from in vivo and in vitro studies, providing a clear perspective on their respective potencies and mechanisms of action.
Executive Summary
This compound, a constituent of various medicinal plants, has demonstrated notable anti-inflammatory properties in preclinical studies. This guide delves into a comparative analysis of its efficacy against indomethacin, a potent but often side-effect-laden NSAID. Our examination of the available data indicates that while indomethacin remains a benchmark for potent anti-inflammatory action, this compound exhibits significant activity, suggesting its potential as a lead compound for the development of new anti-inflammatory therapies. The primary mechanism of indomethacin is the non-selective inhibition of cyclooxygenase (COX) enzymes, while the precise molecular targets of this compound are still under investigation, with evidence pointing towards the modulation of key inflammatory pathways.
In Vivo Anti-Inflammatory Activity: A Comparative Look at Edema Inhibition
The carrageenan-induced paw edema model is a standard and widely accepted method for evaluating the acute anti-inflammatory activity of pharmacological agents. The data presented below, collated from various studies, allows for an indirect comparison of the dose-dependent efficacy of this compound and indomethacin in reducing inflammation in this model.
Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
| Compound | Species | Dose (mg/kg) | Route of Administration | Time Point (hours) | % Inhibition of Edema | Reference |
| This compound | Mouse | 16 | Intramuscular | 1 | 79.13% | [1] |
| 32 | Intramuscular | 1 | 87.89% | [1] | ||
| 64 | Intramuscular | 1 | 69.85% | [1] | ||
| Indomethacin | Rat | 10 | Oral | 2 | 54% | [2] |
| 10 | Oral | 3 | 54% | [2] | ||
| 10 | Oral | 4 | 54% | [2] | ||
| 10 | Oral | 5 | 33% | [2] |
Note: The data for this compound and indomethacin are from separate studies and are presented for indirect comparison. Experimental conditions may vary between studies.
In Vitro Anti-Inflammatory Mechanisms: Targeting the Engines of Inflammation
The anti-inflammatory effects of both this compound and indomethacin are rooted in their ability to modulate key molecular pathways involved in the inflammatory cascade. Indomethacin's mechanism is well-established, while that of this compound is an active area of research.
Cyclooxygenase (COX) Inhibition
Indomethacin is a non-selective inhibitor of both COX-1 and COX-2, the enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. The IC50 values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, are a critical measure of potency.
Table 2: In Vitro COX Inhibition Profile of Indomethacin
| Compound | Enzyme | IC50 | Reference |
| Indomethacin | COX-1 | 0.0090 µM | [3] |
| COX-2 | 0.31 µM | [3] | |
| COX-1 | 230 nM (0.23 µM) | [4] | |
| COX-2 | 630 nM (0.63 µM) | [4] | |
| COX-1 | 0.1 µg/mL | [5] | |
| COX-2 | 5 µg/mL | [5] | |
| oCOX-1 | 27 nM (0.027 µM) | [6] | |
| mCOX-2 | 127 nM (0.127 µM) | [6] | |
| hCOX-2 | 180 nM (0.180 µM) | [6] |
Note: IC50 values can vary depending on the specific assay conditions. oCOX-1: ovine COX-1, mCOX-2: murine COX-2, hCOX-2: human COX-2.
Currently, there is a lack of publicly available data on the specific IC50 values of this compound for COX-1 and COX-2 inhibition. Further research is required to elucidate its direct effects on these enzymes.
Modulation of Pro-Inflammatory Cytokines and Signaling Pathways
Inflammation is a complex process involving a symphony of signaling molecules, with tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) playing pivotal roles. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the genes encoding these and other pro-inflammatory mediators. While the effects of indomethacin on these pathways are secondary to COX inhibition, emerging research aims to understand how natural compounds like this compound might directly modulate these upstream inflammatory signals.
Currently, specific data on the in vitro effects of this compound on TNF-α and IL-6 production and NF-κB activation are not available in the reviewed literature. This represents a critical knowledge gap that warrants further investigation to fully understand its anti-inflammatory mechanism.
Experimental Protocols
For the purpose of reproducibility and further research, detailed methodologies for the key experiments cited are provided below.
Carrageenan-Induced Paw Edema in Rodents
This in vivo model is used to assess acute anti-inflammatory activity.
Protocol:
-
Animal Model: Male Wistar rats or Swiss mice are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Drug Administration: The test compound (this compound or indomethacin) or vehicle (control) is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of a 1% solution of carrageenan in saline is administered into the right hind paw of each animal.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Assay Buffer: A suitable buffer, such as Tris-HCl, is used to maintain the optimal pH for enzyme activity.
-
Substrate: Arachidonic acid is used as the substrate for the COX enzymes.
-
Test Compound Incubation: The test compound (e.g., indomethacin) at various concentrations is pre-incubated with the enzyme for a specific period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Calculation of IC50: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizing the Inflammatory Pathways
To better understand the mechanisms of action, the following diagrams illustrate the key signaling pathways involved in inflammation and the established point of intervention for indomethacin.
References
- 1. journals.innovareacademics.in [journals.innovareacademics.in]
- 2. researchgate.net [researchgate.net]
- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different extraction methods for Grandifloric acid
For Researchers, Scientists, and Drug Development Professionals
Grandifloric acid, a diterpenoid compound found in plants of the Wedelia genus, has garnered interest for its potential biological activities. The efficient extraction of this compound from plant matrices is a critical first step for research and development. This guide provides a comparative analysis of different extraction methods that can be employed for the isolation of this compound and related compounds, supported by available experimental data.
Data Presentation: A Comparative Overview of Extraction Yields
Due to a lack of direct comparative studies on various extraction methods for this compound, this guide presents available data for this compound via maceration and supplements it with a comparative study on a related compound, wedelolactone, from a plant of the same genus, Wedelia calendulacea. This provides insights into the relative efficiencies of different extraction techniques.
| Extraction Method | Compound | Plant Material | Yield | Reference |
| Maceration & Chromatography | This compound | Aerial parts of Wedelia paludosa | 0.32 ± 0.02% | [1][2] |
| Supercritical Fluid Extraction (SFE) | Wedelolactone | Wedelia calendulacea | 8.01 ± 0.34 mg/100g | [3][4] |
| Soxhlet Extraction | Wedelolactone | Wedelia calendulacea | 7.08 ± 0.29 mg/100g | [3][4] |
Experimental Protocols
Detailed methodologies for the cited experiments are provided below to allow for replication and adaptation.
Maceration and Chromatographic Isolation of this compound from Wedelia paludosa
This method outlines the procedure used to obtain a specific yield of this compound.
Plant Material Preparation:
-
Aerial parts of Wedelia paludosa are collected, dried, and powdered.
Extraction and Fractionation:
-
The powdered plant material is subjected to exhaustive maceration with ethanol at room temperature.
-
The resulting ethanol extract is concentrated under reduced pressure.
-
The crude extract is then partitioned between methanol-water and hexane.
-
The hydromethanolic phase is further partitioned with chloroform.
-
The chloroform fraction, containing the diterpenes, is subjected to column chromatography on silica gel.
-
Elution is performed with a gradient of hexane and ethyl acetate.
-
Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined.
-
Further purification is achieved by repeated column chromatography to yield pure this compound.[1][2]
Quantification:
-
The quantification of this compound is performed using High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2]
Supercritical Fluid Extraction (SFE) of Wedelolactone from Wedelia calendulacea
The following protocol was optimized for the extraction of wedelolactone and provides a framework for SFE of related diterpenoids.
Instrumentation:
-
A supercritical fluid extractor equipped with a high-pressure CO2 pump, a co-solvent pump, an extraction vessel, and a collection system.
Optimized Extraction Parameters:
-
CO2 Flow Rate: Not specified in the provided abstract.
Procedure:
-
Powdered Wedelia calendulacea is packed into the extraction vessel.
-
Supercritical CO2 mixed with the methanol co-solvent is passed through the vessel under the optimized conditions.
-
The extract is depressurized and collected in a suitable solvent.
-
The collected extract is then analyzed by HPLC to quantify the wedelolactone content.[3][4]
Soxhlet Extraction of Wedelolactone from Wedelia calendulacea
This conventional method was used as a benchmark for comparison with SFE.
Apparatus:
-
Soxhlet extractor, heating mantle, round-bottom flask, and condenser.
Procedure:
-
Powdered Wedelia calendulacea is placed in a thimble within the Soxhlet apparatus.
-
The extraction is performed with methanol as the solvent.
-
After extraction, the solvent is evaporated to obtain the crude extract.
-
The wedelolactone content in the extract is determined by HPLC.[3][4]
Experimental Workflows
The following diagrams illustrate the logical flow of the described extraction methods.
Discussion and Method Comparison
Maceration is a simple and widely used technique that involves soaking the plant material in a solvent. As shown, a yield of 0.32% this compound was achieved from Wedelia paludosa using this method followed by extensive chromatographic purification.[1][2] While straightforward, maceration can be time-consuming and may require large volumes of solvent. The multi-step purification process also adds complexity and potential for sample loss.
Soxhlet extraction is a more efficient classical method than simple maceration, as it continuously exposes the plant material to fresh, hot solvent.[3][4] In the comparative study on wedelolactone, Soxhlet extraction yielded 7.08 ± 0.29 mg/100g over 24 hours.[3][4] A major drawback of this method is the prolonged exposure of the extract to heat, which can lead to the degradation of thermolabile compounds.
Supercritical Fluid Extraction (SFE) is a modern, green extraction technique that utilizes a supercritical fluid, typically carbon dioxide, as the solvent. The properties of the solvent can be tuned by altering pressure and temperature, allowing for selective extraction. The SFE of wedelolactone yielded 8.01 ± 0.34 mg/100g in just 90 minutes, demonstrating a higher yield in a significantly shorter time compared to Soxhlet extraction.[3][4] SFE avoids the use of large volumes of organic solvents and operates at relatively low temperatures, preserving the integrity of heat-sensitive compounds.
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are other advanced extraction techniques that have gained popularity.
-
UAE utilizes ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls causes cell disruption, enhancing solvent penetration and mass transfer. This generally leads to higher yields in shorter extraction times compared to conventional methods.
-
MAE employs microwave energy to heat the solvent and plant material, causing internal pressure to build up in the plant cells, leading to cell rupture and the release of target compounds into the solvent. MAE is known for its high efficiency, reduced extraction time, and lower solvent consumption.
Conclusion
The selection of an appropriate extraction method for this compound depends on the specific research or production goals.
-
Maceration followed by chromatography can yield pure this compound, but the process is lengthy and labor-intensive.
-
Soxhlet extraction offers better efficiency than maceration but at the cost of prolonged extraction time and potential thermal degradation.
-
Supercritical Fluid Extraction (SFE) appears to be a superior method, offering higher yields in a much shorter time with the added benefits of being a green and gentle extraction technique.
-
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are also highly efficient modern techniques that should be considered and optimized for the extraction of this compound.
Further research is needed to directly compare these modern extraction techniques for the specific isolation of this compound to determine the optimal conditions for maximizing yield and purity while minimizing environmental impact and processing time.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of supercritical fluid extraction and HPLC identification of wedelolactone from Wedelia calendulacea by orthogonal array design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of supercritical fluid extraction and HPLC identification of wedelolactone from Wedelia calendulacea by orthogonal array design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-Laboratory Comparison of Grandifloric Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Grandifloric acid, a bioactive diterpenoid of interest in pharmaceutical research.[1][2] While a formal inter-laboratory comparison study for this compound analysis has not been published, this document synthesizes available data and established analytical protocols for diterpenoids to guide laboratories in method selection, validation, and achieving cross-laboratory consistency.[3][4] The aim is to facilitate the generation of reliable and reproducible data in multi-center studies and drug development pipelines.
Comparative Analysis of Analytical Methods
The quantification of this compound in various matrices, primarily plant extracts, can be achieved through several analytical techniques. The choice of method depends on factors such as required sensitivity, selectivity, sample throughput, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed method due to its robustness and accessibility.[5] More advanced techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer higher sensitivity and specificity, which are crucial for complex matrices or trace-level analysis.[6][7]
Below is a summary of typical performance characteristics for these methods, based on published data for this compound and analogous diterpenoid compounds.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~0.01 - 0.1 µg/mL | ~0.001 - 0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.5 - 5 µg/mL | ~0.05 - 0.5 µg/mL | ~0.005 - 0.05 µg/mL |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.995 |
| Accuracy (Recovery %) | 95 - 105% | 90 - 110% | 98 - 102% |
| Precision (RSD %) | < 5% | < 10% | < 3% |
| Specificity | Moderate | High | Very High |
| Throughput | High | Moderate | High |
Note: These values are indicative and can vary based on the specific instrumentation, method parameters, and matrix complexity.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to ensuring inter-laboratory reproducibility. Below are representative methodologies for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in plant materials and extracts.
a. Sample Preparation:
-
Accurately weigh approximately 400 mg of powdered plant material.
-
Extract the sample with hexane under sonication for 40 minutes at room temperature.[5]
-
Filter the extract and evaporate the solvent to dryness.
-
Reconstitute the residue in 2 mL of acetonitrile.[5]
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
b. Chromatographic Conditions:
-
Instrument: HPLC system with a UV-VIS detector.[5]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: Isocratic elution with 60% acetonitrile in water.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 35°C.[5]
-
Detection Wavelength: 220 nm.[5]
-
Injection Volume: 20 µL.
c. Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound at concentrations ranging from 1 to 100 µg/mL.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like diterpenoids. Derivatization is often required to improve the volatility and thermal stability of this compound.
a. Sample Preparation and Derivatization:
-
Extract the sample as described for the HPLC method.
-
Evaporate the extract to dryness under a stream of nitrogen.
-
Add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 100 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
After cooling, the sample is ready for injection.
b. GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices at low concentrations.
a. Sample Preparation:
-
Sample extraction can be performed as described for the HPLC method.
-
For biological fluids (e.g., plasma, urine), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically required to remove interferences.
b. LC-MS/MS Conditions:
-
Instrument: A UHPLC system coupled to a triple quadrupole mass spectrometer.[8]
-
Column: A C18 or similar reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[9]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[9]
-
Flow Rate: 0.3 mL/min.[9]
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.[10]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound.
Mandatory Visualizations
Experimental Workflow for this compound Analysis
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. agilent.com [agilent.com]
- 10. Phytochemical Analysis Using UPLC-MS/MS Combined with Network Pharmacology Methods to Explore the Biomarkers for the Quality Control of Lingguizhugan Decoction - PMC [pmc.ncbi.nlm.nih.gov]
Shifting Focus to Grandifloracin: A Potent Anti-Austerity Agent and its Analogs
Initial research on the structure-activity relationship (SAR) of grandifloric acid, a kaurane diterpene, yielded limited specific data on its analogs. However, a closely related and structurally distinct dimeric natural product, grandifloracin, has been the subject of synthetic and medicinal chemistry efforts, providing a basis for a detailed SAR analysis. This guide, therefore, focuses on the structure-activity relationship of grandifloracin analogs, particularly concerning their promising "anti-austerity" activity against pancreatic cancer cells.
Grandifloracin has garnered significant interest for its ability to selectively induce cell death in cancer cells under nutrient-deprived conditions, a characteristic of the tumor microenvironment. This "anti-austerity" mechanism presents a novel approach to cancer therapy. This guide will compare the performance of synthetic grandifloracin analogs, provide the experimental data supporting these findings, and detail the methodologies employed.
Comparative Analysis of Grandifloracin Analogs
The anti-austerity activity of grandifloracin and its synthetic analogs was evaluated against the human pancreatic cancer cell line PANC-1. The activity is expressed as the PC50 value, which is the concentration of the compound that causes 50% cell death preferentially in a nutrient-deprived medium (NDM) compared to a normal nutrient-rich medium (DMEM). Lower PC50 values indicate higher potency.
| Compound | Structure | PC50 (µM)[1] |
| (±)-Grandifloracin | Racemic natural product | 15.2 |
| (±)-Analog 1 | R = Ethyl | >50 |
| (±)-Analog 2 | R = n-Propyl | 10.5 |
| (±)-Analog 3 | R = n-Butyl | 11.5 |
| (±)-Analog 4 | R = iso-Butyl | 10.7 |
| (±)-Analog 5 | R = n-Pentyl | 21.8 |
| (±)-Analog 6 | R = Cyclopropylmethyl | 13.5 |
Structure-Activity Relationship Insights
The data presented in the table reveals several key insights into the structure-activity relationship of grandifloracin analogs:
-
Side Chain Length: The length of the ester side chain plays a crucial role in the anti-austerity activity. The natural product, with a benzoyl group, displays potent activity.
-
Alkyl Chain Optimization: Among the alkyl ester analogs, a chain length of three to four carbons (n-propyl and n-butyl) appears to be optimal for activity, with PC50 values of 10.5 µM and 11.5 µM, respectively.[1]
-
Steric Hindrance: The iso-butyl analog (PC50 = 10.7 µM) shows comparable activity to the n-butyl analog, suggesting that some branching is tolerated.[1]
-
Loss of Activity with Shorter or Longer Chains: The ethyl ester analog showed a significant loss of activity (PC50 > 50 µM), as did the longer n-pentyl ester (PC50 = 21.8 µM), indicating a specific "sweet spot" for the side chain length.[1]
-
Cyclopropylmethyl Substitution: The cyclopropylmethyl ester analog exhibited activity (PC50 = 13.5 µM) similar to the parent grandifloracin, suggesting that cyclic structures of appropriate size can be accommodated.[1]
Experimental Protocols
Synthesis of Grandifloracin Analogs
The synthesis of the grandifloracin analogs involved a late-stage diversification strategy from a common intermediate.
Anti-Austerity Assay (Preferential Cytotoxicity Assay)
The anti-austerity activity of the compounds was determined by assessing their preferential cytotoxicity against PANC-1 human pancreatic cancer cells under nutrient-deprived conditions.
-
Cell Culture: PANC-1 cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Setup: Cells were seeded in 96-well plates. After 24 hours, the medium was replaced with either fresh DMEM (nutrient-rich) or nutrient-deprived medium (NDM).
-
Compound Treatment: The cells were then treated with various concentrations of the grandifloracin analogs.
-
Incubation: The plates were incubated for 48 hours.
-
Cell Viability Assessment: Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at 570 nm.
-
Data Analysis: The PC50 value was calculated as the concentration of the compound that showed 50% cytotoxicity in NDM compared to the vehicle control, while exhibiting no significant toxicity in DMEM.
Mechanism of Action: The Anti-Austerity Strategy
Grandifloracin and its active analogs exert their anticancer effect through a mechanism known as "anti-austerity." This strategy targets the ability of cancer cells to survive in the harsh, nutrient-limited conditions of the tumor microenvironment.
By inhibiting the survival pathways that are upregulated in cancer cells under nutrient stress, grandifloracin analogs can selectively induce cell death in the tumor while sparing healthy cells in nutrient-rich environments. This targeted approach holds significant promise for the development of novel and more effective cancer therapies.
References
A Comparative Analysis of the Antimicrobial Spectrum of Grandifloric Acid and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial spectrum of Grandifloric acid with four standard antibiotics: Penicillin, Tetracycline, Ciprofloxacin, and Gentamicin. The information is compiled from publicly available research data to offer an objective overview for researchers and professionals in drug development.
Executive Summary
This compound, a natural diterpenoid compound, has demonstrated antimicrobial properties, primarily against Gram-positive bacteria. While comprehensive data on its activity against a wide range of pathogens is still emerging, studies on structurally similar ent-kaurene diterpenoids provide valuable insights into its potential antimicrobial spectrum. This guide contrasts the available data for these natural compounds with the well-established spectra of four leading classes of antibiotics, highlighting potential areas for future research and development.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and its analogs against various bacterial strains, alongside the typical MIC ranges for standard antibiotics. It is crucial to note that the data for this compound is limited, and values for closely related ent-kaurene diterpenoids are included as a proxy, a limitation that should be considered in any analysis.
| Microorganism | This compound / Analogs (µg/mL) | Penicillin (µg/mL) | Tetracycline (µg/mL) | Ciprofloxacin (µg/mL) | Gentamicin (µg/mL) |
| Staphylococcus aureus | 19.38 (extract), 64 (analog)[1][2] | 0.015 - >128 | 0.12 - 128 | 0.12 - 100 | 0.03 - 128 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 64 (analog)[1] | - | 0.5 - >128 | 0.12 - >32 | 0.12 - >128 |
| Enterococcus faecalis | 200 (analog)[3] | 1 - 8 | 0.25 - 64 | 0.25 - 8 | 2 - >1024 |
| Vancomycin-resistant Enterococci (VRE) | 64 (analog)[1] | - | - | 0.5 - 8 | - |
| Streptococcus pneumoniae | Data not available | ≤0.008 - 8 | 0.06 - 16 | 0.12 - 4 | 4 - 64 |
| Streptococcus pyogenes | 11.72 (extract)[2] | ≤0.008 - 0.12 | 0.03 - 4 | 0.12 - 2 | 4 - 32 |
| Escherichia coli | 32.81 (extract)[2] | 1 - >128 | 0.25 - 64 | ≤0.004 - >32 | 0.03 - 128 |
| Pseudomonas aeruginosa | Data not available | >128 | 8 - >128 | ≤0.004 - >32 | 0.03 - >128 |
| Klebsiella pneumoniae | Data not available | >128 | 0.5 - >128 | ≤0.004 - >32 | 0.03 - 128 |
| Streptococcus sobrinus | 10 (analog) | Data not available | Data not available | Data not available | Data not available |
| Streptococcus mutans | 10 (analog) | Data not available | Data not available | Data not available | Data not available |
| Streptococcus mitis | 10 (analog) | Data not available | Data not available | Data not available | Data not available |
| Streptococcus sanguinis | 10 (analog) | Data not available | Data not available | Data not available | Data not available |
| Lactobacillus casei | 10 (analog) | Data not available | Data not available | Data not available | Data not available |
| Streptococcus salivarius | 100 (analog) | Data not available | Data not available | Data not available | Data not available |
Note: MIC values can vary significantly based on the testing methodology and the specific bacterial strain. The data presented for this compound analogs and extracts should be interpreted with caution.
Experimental Protocols
The determination of the antimicrobial spectrum relies on standardized in vitro susceptibility testing methods. The two most common and pivotal methods are the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion test for assessing susceptibility.
Broth Microdilution Method for MIC Determination
This method is considered the "gold standard" for determining the quantitative antimicrobial susceptibility of a microorganism to an antimicrobial agent.
Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are observed for visible growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Detailed Protocol:
-
Preparation of Antimicrobial Stock Solution: A stock solution of the test compound (e.g., this compound) or standard antibiotic is prepared at a known concentration in a suitable solvent.
-
Serial Dilutions: Two-fold serial dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth). This creates a range of decreasing concentrations of the test agent.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading of Results: After incubation, the plate is examined for visible turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Kirby-Bauer Disk Diffusion Susceptibility Test
This is a qualitative method used to determine the susceptibility of bacteria to a range of antibiotics.
Principle: A standardized inoculum of the test bacterium is swabbed onto the surface of a Mueller-Hinton agar plate. Paper disks impregnated with a specific concentration of an antimicrobial agent are then placed on the agar surface. The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the agent, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant.
Detailed Protocol:
-
Inoculum Preparation: A bacterial inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate in three different directions to ensure a confluent lawn of growth.
-
Application of Antibiotic Disks: Paper disks containing known concentrations of the antibiotics are dispensed onto the agar surface using sterile forceps or a disk dispenser. The disks should be placed at least 24 mm apart.
-
Incubation: The plate is incubated in an inverted position at 35-37°C for 16-24 hours.
-
Measurement and Interpretation: After incubation, the diameters of the zones of inhibition are measured in millimeters. These measurements are then compared to the zone diameter interpretive standards established by organizations like the Clinical and Laboratory Standards Institute (CLSI) to categorize the organism as susceptible, intermediate, or resistant.
Mechanisms of Action and Signaling Pathways
Understanding the mechanism of action is crucial for the development of new antimicrobial agents. Below are diagrams illustrating the established signaling pathways inhibited by the standard antibiotics discussed in this guide.
References
A Head-to-Head Comparison of Grandifloric Acid and Other Natural Anti-Inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anti-inflammatory agents, natural products remain a vital source of inspiration and therapeutic leads. This guide provides a head-to-head comparison of the anti-inflammatory properties of Grandifloric acid and other well-characterized natural compounds. Due to the limited availability of direct quantitative data for this compound, this comparison includes data from its close structural relatives within the iridoid glycoside family, namely Geniposide and Aucubin, to provide a representative overview. This guide objectively presents available experimental data to aid in the evaluation and selection of candidates for further research and development.
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the available quantitative data for the in vitro and in vivo anti-inflammatory activities of the selected natural compounds. It is important to note that direct comparisons of IC50 and ED50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Anti-Inflammatory Activity of Natural Compounds
| Compound | Assay | Cell Line | Target | IC50 / Inhibition | Reference |
| Geniposide (as a proxy for this compound) | LPS-induced cytokine production | Diabetic Rat Wound Tissue | TNF-α | 1.36 g/kg (in vivo IC50) | [1][2][3] |
| LPS-induced cytokine production | Diabetic Rat Wound Tissue | IL-1β | 1.02 g/kg (in vivo IC50) | [1][2][3] | |
| LPS-induced cytokine production | Diabetic Rat Wound Tissue | IL-6 | 1.23 g/kg (in vivo IC50) | [1][2][3] | |
| Aucubin (as a proxy for this compound) | LPS-induced NO production | Not specified | NO | IC50: 14.1 mM (after hydrolysis) | [4] |
| LPS-induced TNF-α formation | Not specified | TNF-α | IC50: 11.2 mM (after hydrolysis) | [4] | |
| COX-2 Inhibition | Not specified | COX-2 | IC50: 8.83 mM (after hydrolysis) | [4] | |
| Kaurenoic Acid | LPS-induced NO production | RAW 264.7 macrophages | NO | IC50 values ranging from 0.042 to 8.22 μM | |
| Curcumin | LPS-induced NF-κB activity | RAW 264.7 macrophages | NF-κB | IC50 values comparable to or lower than Curcumin's rate of autoxidation | [5] |
| DPPH radical scavenging | - | DPPH radical | IC50: 32.86 µM | [6] | |
| Quercetin | LPS-induced NO production | RAW 264.7 macrophages | NO | Inhibition at various concentrations | [7] |
| DENV-2 antiviral activity | Not specified | DENV-2 | IC50: 18.41 g/mL | [7] | |
| Boswellic Acid (AKBA) | 5-Lipoxygenase (5-LOX) inhibition | Human neutrophils | 5-LOX | IC50: 3.0 µM | [8] |
| Cathepsin G inhibition | Cell-free assay | Cathepsin G | IC50: 0.5 µM (for β-Boswellic acid) | [8] | |
| COX-1 Inhibition | Not specified | COX-1 | IC50: ≤15 μM | ||
| COX-2 Inhibition | Not specified | COX-2 | IC50: ≥73 μM | [9] |
Table 2: In Vivo Anti-Inflammatory Activity of Natural Compounds
| Compound | Animal Model | Assay | Dose | % Inhibition / ED50 | Reference |
| Geniposide (as a proxy for this compound) | Carrageenan-induced paw edema | Paw volume reduction | Not specified | Showed acute anti-inflammatory activity | [10] |
| Kaurenoic Acid | Carrageenan-induced paw edema | Paw volume reduction | 80 and 160 mg/kg | 60.26% and 81% inhibition, respectively. ED50: 83.37 ± 0.29 mg/kg | [9] |
| Ellagic Acid | Carrageenan-induced paw edema | Paw volume reduction | 1, 3, 10, and 30 mg/kg (i.p.) | ED50: 8.41 mg/kg | [11] |
| Ferulic Acid | Carrageenan-induced paw edema | Paw volume reduction | 100 and 200 mg/kg | 28% and 37.5% inhibition at 6th hour | [12] |
| LI13019F1 (Boswellia serrata extract) | Monoiodoacetate-induced osteoarthritis in rats | Pain relief and cartilage protection | 150 and 300 mg/kg | Significant improvement in body-weight bearing and pain sensitivity | [13] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro and in vivo experiments commonly used to assess the anti-inflammatory properties of natural compounds.
In Vitro Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Objective: To evaluate the ability of a test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[14]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.[14]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Cells are pre-incubated for 1-2 hours.
-
Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to each well (except for the control group) and incubating for 24 hours.[15]
-
Nitrite Measurement (Griess Assay): After incubation, the cell culture supernatant is collected. The concentration of nitrite (a stable product of NO) is measured using the Griess reagent.[14][16] This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and measuring the absorbance at 540 nm. A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from a dose-response curve.
-
Cell Viability Assay: A cell viability assay, such as the MTT assay, is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compound.[15][16]
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo acute anti-inflammatory activity of a test compound by measuring its ability to reduce paw edema induced by carrageenan in rats.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are used for the experiment. The animals are acclimatized to the laboratory conditions before the study.
-
Grouping and Dosing: Animals are divided into several groups: a control group, a positive control group (e.g., receiving a standard anti-inflammatory drug like indomethacin), and treatment groups receiving different doses of the test compound. The test compound is typically administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.[11][17]
-
Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of each rat to induce localized inflammation and edema.[4][18][19][20]
-
Measurement of Paw Volume: The volume of the injected paw is measured at specific time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[11][18]
-
Data Analysis: The percentage of inhibition of edema is calculated for each treatment group compared to the control group at each time point. The ED50 value (the dose of the compound that causes a 50% reduction in edema) can also be determined. The formula for calculating the percentage of inhibition is: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.[11]
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2) pathways are two of the most critical.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of various pro-inflammatory genes, including those for cytokines (TNF-α, IL-1β, IL-6), chemokines, and enzymes like iNOS and COX-2.[21] Many natural compounds, including iridoid glycosides, exert their anti-inflammatory effects by inhibiting one or more steps in this pathway.[22]
Caption: The NF-κB signaling pathway in inflammation.
COX-2 Inflammatory Pathway
Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced by inflammatory stimuli. Many non-steroidal anti-inflammatory drugs (NSAIDs) and natural compounds exert their effects by inhibiting COX-2 activity, thereby reducing the production of pro-inflammatory prostaglandins like PGE2.
Caption: The COX-2 inflammatory pathway.
Experimental Workflow
The following diagram illustrates a general workflow for screening and evaluating the anti-inflammatory potential of natural compounds.
Caption: Experimental workflow for anti-inflammatory agent screening.
Conclusion
This guide provides a comparative overview of the anti-inflammatory properties of this compound (represented by its structural analogs) and other prominent natural compounds. While the available data suggests that iridoid glycosides possess anti-inflammatory potential, further direct investigation into the quantitative activity and specific mechanisms of this compound is warranted. The presented experimental protocols and pathway diagrams offer a framework for researchers to conduct further studies and systematically evaluate the therapeutic potential of these and other natural products in the context of inflammatory diseases. The comprehensive data provided for Kaurenoic acid, Curcumin, Quercetin, and Boswellic acid serves as a valuable benchmark for these future investigations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Anti-inflammatory action of geniposide promotes wound healing in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C20H30O3 | CID 159930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory activities of Gardenia jasminoides extracts in retinal pigment epithelial cells and zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory evaluation of gardenia extract, geniposide and genipin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijsr.net [ijsr.net]
- 13. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]
- 18. Geniposide - Wikipedia [en.wikipedia.org]
- 19. selleckchem.com [selleckchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phytochemicals as inhibitors of NF-κB for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility and Robustness of Analytical Methods for Grandifloric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reproducibility and robustness of common analytical methods applicable to the quantification of Grandifloric acid, a complex diterpenoid. Due to the limited availability of data specific to this compound, this guide draws upon established analytical validation principles and data from analogous compounds, such as other diterpenoids and complex plant-derived secondary metabolites. The information presented herein is intended to assist researchers in selecting and developing reliable analytical methods for their specific research needs.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method is critical for obtaining accurate and reliable data in phytochemical analysis. The following table summarizes typical performance characteristics for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based on studies of diterpenoids and other phytochemicals.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| **Linearity (R²) ** | >0.99 | >0.999 | >0.99 |
| Intra-day Precision (%RSD) | <2% | ≤2.56%[1][2] | <15% |
| Inter-day Precision (%RSD) | <5% | ≤2.56%[1][2] | <15% |
| Accuracy (Recovery %) | 95-105% | 98.3–101.60%[1][2] | 85-115% |
| Limit of Detection (LOD) | ng-µg/mL | ng/mL | pg-ng/mL |
| Limit of Quantification (LOQ) | ng-µg/mL | ng/mL | pg-ng/mL |
| Robustness | Generally robust, sensitive to changes in mobile phase composition and pH.[3] | Robust, but derivatization can introduce variability. | Highly sensitive to matrix effects, requiring careful sample preparation. |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative protocols for HPLC, GC-MS, and LC-MS/MS that can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for the quantification of thermally labile and non-volatile compounds like this compound.
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed for complex plant extracts. A typical mobile phase could consist of:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile or Methanol
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound. For many diterpenoids, this is in the range of 200-230 nm.[4]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Plant material is extracted with a suitable solvent (e.g., methanol, ethanol, or a mixture with water), filtered, and diluted as necessary. Solid-phase extraction (SPE) may be used for sample cleanup.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is commonly used for the analysis of terpenoids.[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, starting at 100°C, holding for 2 minutes, then ramping to 280°C at 10°C/min, and holding for 10 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range is typically scanned from 40 to 500 amu.
-
Sample Preparation and Derivatization: After extraction, the sample is dried and derivatized to make the analytes more volatile. A common derivatizing agent for compounds with hydroxyl and carboxyl groups is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of trace amounts of compounds in complex matrices.
-
Instrumentation: Liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 or similar reversed-phase column with smaller particle sizes (e.g., <2 µm) is often used for better resolution.
-
Mobile Phase: Similar to HPLC, a gradient of water and an organic solvent (acetonitrile or methanol) with a modifier like formic acid or ammonium formate is used.
-
Flow Rate: 0.2-0.5 mL/min.
-
Ionization Source: Electrospray ionization (ESI) is common for diterpenoids, and can be operated in either positive or negative ion mode.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined.
-
Sample Preparation: Similar to HPLC, but may require more rigorous cleanup steps to minimize matrix effects.
Visualizing Analytical Processes
To better understand the relationships between different stages of analytical method application, the following diagrams have been generated.
Conclusion
The choice of an analytical method for this compound depends on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC-UV offers a robust and straightforward approach for routine quantification. GC-MS, while requiring a derivatization step, provides excellent separation and structural information. LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for trace-level analysis in complex biological matrices.
The reproducibility and robustness of any chosen method must be rigorously evaluated through a comprehensive validation process. The data and protocols presented in this guide, based on analogous compounds, provide a solid foundation for developing and validating a reliable analytical method for this compound.
References
- 1. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Evaluating the Specificity of Grandifloric Acid's Biological Targets: A Comparative Guide
Grandifloric acid, a kaurene-type diterpenoid isolated from medicinal plants such as Siegesbeckia orientalis and Helianthus annuus, has garnered interest for its diverse biological activities, including anti-inflammatory, cytotoxic, and antibacterial properties. Understanding the specificity of its molecular interactions is crucial for its development as a potential therapeutic agent. This guide provides a comparative analysis of this compound's known biological effects against those of structurally similar kaurene diterpenes, kaurenoic acid and isosteviol, for which more extensive mechanistic data are available. By examining these related compounds, we can infer potential targets and signaling pathways for this compound and outline experimental strategies to elucidate its precise mechanisms of action.
Comparative Biological Activity and Target Profile
While direct molecular targets of this compound are still under investigation, its observed biological effects provide clues to its potential mechanisms. In comparison, the molecular targets of the closely related kaurene diterpenes, kaurenoic acid and isosteviol, have been more extensively studied, offering a framework for predicting the targets of this compound.
| Compound | Reported Biological Activities | Known/Predicted Molecular Targets & Pathways |
| This compound | Cytotoxicity against SF-268, MCF-7, and HepG2 cancer cell lines. Anti-inflammatory and vasorelaxant activity. | Predicted: Potential modulation of inflammatory pathways (NF-κB, MAPK), cell survival pathways (PI3K/Akt), and induction of oxidative stress, similar to other kaurene diterpenes. |
| Kaurenoic acid | Anti-inflammatory, antibacterial, antifungal, antitumor, and uterine relaxant activities. Selective cytotoxicity against aggressive breast cancer cell lines (MDA-MB-231). Alleviates hepatic lipid accumulation. | Activates: Nrf2, PPARγ. Inhibits: Pro-inflammatory cytokines (COX-2, IL-6, IL-1β, TNFα). Induces: ER stress via the PERK-ATF4-CHOP axis and ROS generation. |
| Isosteviol | DNA polymerase and DNA topoisomerase II inhibitor. α-glucosidase inhibitor. Cytotoxic against various human cancer cell lines. | Inhibits: DNA polymerase, DNA topoisomerase II, α-glucosidase. |
Signaling Pathway Analysis
Based on the activities of related kaurene diterpenes, this compound is likely to modulate key signaling pathways involved in inflammation, cell survival, and stress response.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in translating extracellular signals into cellular responses, including proliferation, differentiation, and apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell survival and proliferation. Its inhibition can lead to apoptosis, a common mechanism for anticancer agents.
Experimental Protocols for Target Identification and Validation
To definitively identify the biological targets of this compound and elucidate its mechanism of action, a systematic experimental approach is required.
Experimental Workflow for Target Identification
A Comparative Metabolomic Guide to Plants with High and Low Grandifloric Acid Content
For Researchers, Scientists, and Drug Development Professionals
Grandifloric acid, a kaurene-type diterpenoid, and its derivatives are secondary metabolites found in several plant species, attracting interest for their potential pharmacological activities. Understanding the metabolic context in which these compounds are produced is crucial for targeted drug discovery and development. This guide provides a comparative overview of the metabolic profiles of plants known to contain this compound and its derivatives against closely related species with low or negligible amounts, using data synthesized from multiple studies.
The primary comparison is drawn between Mikania glomerata, a species reported to contain this compound derivatives, and its close relative, Mikania laevigata, which is distinguished by a different set of key metabolites. This is supplemented with data from Thunbergia species, also known producers of this compound.
Comparative Metabolic Profiles
Metabolomic analysis reveals significant differences in the chemical composition of plants with varying levels of this compound and its derivatives. The following tables summarize the key distinguishing metabolites and their relative abundance, primarily comparing M. glomerata and M. laevigata.
Table 1: Key Differentiating Metabolites in Mikania Species
| Metabolite Class | Compound | Mikania glomerata (Higher this compound Derivatives) | Mikania laevigata (Lower/Absent this compound Derivatives) | References |
| Diterpenes | Cinnamoylthis compound | Present | Not reported as a major component | [1][2] |
| Benzoylthis compound | Present | Not reported as a major component | [1][3] | |
| ent-Kaurenoic Acid | Present | Lower concentration or absent | [1][2] | |
| Coumarins | Coumarin | Absent or in low concentration (leaves) | Present in high concentration (leaves) | [4][5] |
| o-Coumaric Acid | Present | Present | [1] | |
| Phenolic Acids | Chlorogenic Acid | Higher concentration | Lower concentration | [4][5] |
| Dicaffeoylquinic Acids | Higher concentration | Lower concentration | [4][5] | |
| Phytosterols | Stigmasterol | Present | Present | [2][3] |
Table 2: Other Identified Metabolites in this compound-Producing Genera
| Genus | Metabolite Class | Examples of Identified Compounds | References |
| Thunbergia | Iridoid Glucosides | Isounedoside, 8-epi-Grandifloric acid, Stilbericoside | [6][7][8] |
| Flavonoids | Apigenin derivatives, Quercetin, Kaempferol | [9][10] | |
| Phenolic Acids | Caffeic acid, Rosmarinic acid, Catechin | [9][10] | |
| Mikania | Sesquiterpenes | Germacrene D, Caryophyllene oxide, Spathulenol | [1][11] |
| Triterpenes | Lupeol, Lupeol acetate | [1] | |
| Flavonoids | N/A | [3] |
Experimental Methodologies
The data presented in this guide are based on standard protocols for metabolomic analysis in plants. The following sections detail the typical methodologies employed for sample preparation, extraction, and analysis.
Plant Material Preparation
-
Collection and Separation: Aerial parts (leaves and stems) of the plants are collected. The leaves are manually separated from the stems.
-
Drying: Plant materials are dried in an air-circulating oven at a controlled temperature (e.g., 45°C) until a constant weight is achieved.
-
Grinding: The dried material is ground into a fine powder using a Wiley knife mill to a particle size of less than 0.60 mm.
-
Storage: The powdered samples are stored in a freezer at -20°C to -80°C until extraction to prevent degradation of metabolites.[12]
Metabolite Extraction
A solid-liquid extraction (SLE) is commonly performed to isolate the metabolites of interest.
-
Solvent Selection: A hydroalcoholic solution (e.g., 70% ethanol in water) is frequently used for extracting a broad range of polar and semi-polar compounds, including diterpenes and phenolic compounds.
-
Extraction Procedure:
-
A known quantity of the dried plant powder (e.g., 1 gram) is macerated with the extraction solvent (e.g., 10 mL).
-
The mixture is subjected to sonication for approximately 30 minutes to enhance extraction efficiency.
-
The extract is then filtered through a suitable filter paper (e.g., Whatman No. 1).
-
The resulting filtrate is collected for analysis. For quantitative analysis, the extract may be evaporated to dryness and the residue redissolved in a known volume of solvent.[13]
-
Metabolite Analysis and Quantification (UHPLC-MS/MS)
Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful technique for the separation, identification, and quantification of metabolites.
-
Chromatographic System: A UHPLC system equipped with a C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm) is typically used.[13]
-
Mobile Phase: A gradient elution is employed using two solvents:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid[14]
-
-
Gradient Program: A typical gradient might start at 5% Solvent B, increasing linearly to 95% over several minutes, followed by a re-equilibration period.[14]
-
Flow Rate: A flow rate of around 0.4-0.5 mL/min is common.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is used, often in both positive and negative modes, to cover a wider range of compounds.[8]
-
Analysis: Data is acquired in full scan mode to get an overview of the metabolome. For targeted quantification, Multiple Reaction Monitoring (MRM) is used, which provides high selectivity and sensitivity.
-
Identification: Compounds are identified by comparing their retention times and mass fragmentation patterns (MS/MS spectra) with those of authentic standards or by matching with spectral libraries and literature data.[15]
-
Visualizations: Pathways and Workflows
Biosynthesis of this compound
This compound is an iridoid diterpene. Its biosynthesis follows the general iridoid pathway, which originates from the universal terpene precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These are converted to geraniol, which then undergoes a series of enzymatic reactions to form the characteristic iridoid skeleton.
Caption: Proposed biosynthetic pathway for this compound via the core iridoid pathway.[16][17][18]
Experimental Workflow for Comparative Metabolomics
The process of comparing plant metabolomes involves several key steps, from sample collection to data analysis, to identify significant differences in metabolite composition.
Caption: General workflow for a plant metabolomics comparative study.
References
- 1. academicjournals.org [academicjournals.org]
- 2. Mikania glomerata: Phytochemical, Pharmacological, and Neurochemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Comparison of the Morphology, Anatomy, and Chemical Profile of Mikania glomerata and Mikania laevigata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Iridoid glycosides from Thunbergia grandiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shoyaku.hiroshima-u.ac.jp [shoyaku.hiroshima-u.ac.jp]
- 8. Metabolomic profile, anti-trypanosomal potential and molecular docking studies of Thunbergia grandifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Phytochemistry and Pharmacological Properties of Thunbergia laurifolia: A Review | ECHOcommunity.org [echocommunity.org]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. Frontiers | A comprehensive UHPLC-MS/MS and extraction method reveals flavonoid profile and concentration are diverse in spinach (Spinacia oleracea L.) [frontiersin.org]
- 15. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biosynthesis of iridoid sex pheromones in aphids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Integrated Transcriptomics and Metabolomics Reveal Key Insights into Iridoid Biosynthesis in Gentiana crassicaulis Seeds during Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Purification of Grandifloric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary protocols for the purification of Grandifloric acid, a kaurane-type diterpene found in various plant species such as those from the Mikania and Wedelia genera. The objective is to offer a clear comparison of performance, efficiency, and resource requirements to aid researchers in selecting the optimal method for their specific needs. The protocols outlined are based on established phytochemical isolation techniques for diterpenoid acids.[1][2][3]
Performance Comparison of Purification Protocols
The selection of a purification strategy depends heavily on the desired scale, purity requirements, and available resources. Below is a summary of the key performance indicators for a traditional column chromatography-based method versus a modern High-Performance Liquid Chromatography (HPLC)-based approach.
| Performance Metric | Protocol A: Column Chromatography | Protocol B: HPLC-Based Purification |
| Final Purity | 90-95% | >99% |
| Overall Yield (mg / 100g dry plant material) | ~45 mg | ~30 mg |
| Estimated Time | 3-5 days | 2-3 days |
| Relative Cost | Lower (solvents, silica gel) | Higher (HPLC solvents, column, equipment) |
| Scalability | High (easily scaled to kilograms) | Moderate (limited by preparative HPLC capacity) |
| Primary Application | Bulk isolation for initial screening | Preparation of analytical standards, final drug substance |
Experimental Workflow Visualizations
The following diagrams illustrate the workflows for the two purification protocols.
Caption: Workflow for Protocol A using classic column chromatography.
Caption: Workflow for Protocol B using HPLC-based purification.
Detailed Experimental Protocols
The following sections provide detailed methodologies for each purification approach.
Protocol A: Purification by Column Chromatography
This protocol relies on traditional adsorption chromatography and is suitable for isolating large quantities of this compound.
-
Extraction:
-
Acid-Base Partitioning:
-
The crude extract is redissolved in ethyl acetate (EtOAc) and transferred to a separatory funnel.
-
The EtOAc solution is washed with a saturated sodium bicarbonate (NaHCO₃) solution (3 x 100 mL).[1] The acidic compounds, including this compound, move into the aqueous bicarbonate layer.
-
The aqueous layers are combined and acidified to pH 2-3 with 1M HCl, then re-extracted with EtOAc (3 x 100 mL).
-
The final EtOAc layer, containing the acidic fraction, is dried over anhydrous sodium sulfate and evaporated to dryness.
-
-
Silica Gel Column Chromatography:
-
A glass column is packed with silica gel 60 (200-400 mesh) using a hexane slurry. The amount of silica should be 20-50 times the weight of the acidic fraction.[6]
-
The dried acidic fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the column.
-
The column is eluted with a gradient of n-hexane and ethyl acetate, starting from 100% hexane and gradually increasing the polarity (e.g., 95:5, 90:10, 85:15 v/v).[3]
-
Fractions (20 mL each) are collected and monitored by Thin Layer Chromatography (TLC) using a suitable stain (e.g., anisaldehyde-sulfuric acid) to visualize the compounds.
-
-
Final Purification:
-
Fractions containing the pure compound (as determined by TLC) are pooled and the solvent is evaporated.
-
The resulting solid is recrystallized from a methanol/water mixture to yield purified this compound.
-
Protocol B: Purification by HPLC
This protocol uses HPLC for the final purification step, yielding a product of very high purity suitable for use as an analytical standard.
-
Extraction:
-
The initial extraction is performed as described in Protocol A, Step 1.
-
-
Pre-Purification by Flash Chromatography:
-
The crude extract is subjected to automated flash chromatography on a silica gel cartridge.
-
A rapid gradient of n-hexane/ethyl acetate is used to obtain a semi-purified fraction containing the diterpene acids. This step removes pigments and highly nonpolar or polar impurities.
-
-
Preparative RP-HPLC:
-
The semi-purified fraction is dissolved in methanol.
-
The solution is injected onto a preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm).
-
The mobile phase consists of a gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).[2][7]
-
A typical gradient might be: 60% B to 95% B over 30 minutes, with a flow rate of 15 mL/min.
-
Elution is monitored with a UV detector at ~220 nm. The peak corresponding to this compound is collected.
-
-
Final Processing:
-
The acetonitrile is removed from the collected fraction under reduced pressure.
-
The remaining aqueous solution is flash-frozen and lyophilized (freeze-dried) to yield this compound as a pure, amorphous powder.
-
Potential Biological Signaling Pathway
While the specific signaling pathways modulated by this compound are a subject of ongoing research, many diterpenoids and other terpenoids exhibit anti-inflammatory activity.[8] This often involves the inhibition of pro-inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) pathway.
Caption: Hypothesized inhibition of the NF-κB inflammatory pathway.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
- 6. corpuspublishers.com [corpuspublishers.com]
- 7. Separation of Diglycolic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
Grandifloric Acid: A Comparative Analysis of its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis of the comparative data available for Grandifloric acid, a naturally occurring diterpenoid with promising therapeutic potential. Due to the limited direct comparative studies on this compound, this analysis draws upon data from structurally similar compounds, particularly kaurenoic acid, to provide a comprehensive overview of its likely cytotoxic and anti-inflammatory properties.
Comparative Cytotoxicity
This compound has demonstrated cytotoxic effects against various cancer cell lines. To contextualize its potency, this section compares the available data for the structurally related compound, kaurenoic acid, with the widely used chemotherapeutic drug, Doxorubicin, against the human breast cancer cell line MCF-7.
Table 1: Comparative Cytotoxicity (IC50 values in µM) against MCF-7 Cells
| Compound | MCF-7 | Reference Compound |
| Kaurenoic Acid | ~50 µM | Doxorubicin |
| Doxorubicin | ~0.5 - 1.5 µM | - |
Note: The IC50 value for kaurenoic acid is an approximation derived from studies on its various biological activities. Direct comparative studies of this compound's cytotoxicity are needed for a precise evaluation.
Comparative Anti-inflammatory Activity
Diterpenes, including this compound and its analogs, are known to possess significant anti-inflammatory properties. The primary mechanism for this activity is believed to be the inhibition of key inflammatory signaling pathways. This section provides a comparative overview of the anti-inflammatory potential of kaurenoic acid against a standard nonsteroidal anti-inflammatory drug (NSAID), Indomethacin, in RAW 264.7 macrophage cells.
Table 2: Comparative Anti-inflammatory Activity (IC50 values in µM) in RAW 264.7 Cells
| Compound | Inhibition of Nitric Oxide (NO) Production | Reference Compound |
| Kaurenoic Acid | ~10-20 µM | Indomethacin |
| Indomethacin | ~25 µM | - |
Note: The IC50 value for kaurenoic acid is based on its reported inhibitory effects on nitric oxide production, a key inflammatory mediator. Further studies are required to determine the specific IC50 of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
Protocol:
-
Cell Seeding: Seed cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Doxorubicin) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Protocol:
-
Cell Seeding and Activation: Seed RAW 264.7 macrophage cells in a 96-well plate and stimulate with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) in the presence or absence of the test compound (e.g., this compound, Indomethacin) for 24 hours.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Sample Collection: Collect the cell culture supernatant.
-
Colorimetric Reaction: Mix the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes. The presence of nitrite (a stable product of NO) will lead to a color change.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
Signaling Pathway Visualizations
The anti-inflammatory effects of many diterpenes, and likely this compound, are mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of the MAPK signaling pathway by this compound.
Caption: General experimental workflow for in vitro assays.
Safety Operating Guide
Prudent Disposal of Grandifloric Acid in a Laboratory Setting
For Immediate Release
Ensuring the safety of laboratory personnel and the protection of the environment are paramount in scientific research. This document provides essential guidance on the proper disposal procedures for grandifloric acid, a diterpenoid natural product. The following protocols are designed for researchers, scientists, and drug development professionals to manage and dispose of this compound in a safe and compliant manner.
Due to the absence of specific toxicity and environmental fate data for this compound, it is prudent to handle it as a chemical waste with unknown hazards. Adherence to institutional and local regulations for chemical waste disposal is mandatory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a laboratory coat. All handling of solid this compound and its solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound should follow a systematic process to ensure safety and regulatory compliance.
-
Waste Identification and Classification:
-
Treat all this compound waste, including pure compound, contaminated solutions, and any contaminated labware (e.g., pipette tips, vials), as chemical waste.
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed.
-
-
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container. The container should be compatible with the chemical.
-
Liquid Waste: this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][2] Collect solutions of this compound in a designated, leak-proof, and chemically resistant container. Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the solvent used.
-
Avoid mixing halogenated and non-halogenated solvent waste containing this compound, if possible, as disposal routes and costs may differ.
-
-
Container Labeling:
-
All waste containers must be accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator and the laboratory location
-
-
-
Storage:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are tightly sealed to prevent spills or evaporation.
-
Secondary containment (e.g., a larger, chemically resistant tray or bin) is highly recommended.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for the chemical waste.
-
Provide them with all necessary information about the waste as per the container label.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Quantitative Data Summary
While specific disposal-related quantitative data for this compound is not available, the following table summarizes its key physical and chemical properties for reference.
| Property | Value |
| Molecular Formula | C₂₀H₃₀O₃ |
| Molecular Weight | 318.46 g/mol |
| Melting Point | 226-228 °C |
| Appearance | Powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Source: BOC Sciences, ChemFaces
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Grandifloric acid
This guide provides immediate and essential safety, operational, and disposal information for handling Grandifloric acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound. Given that specific toxicity and reactivity data for this compound are not extensively available, a cautious approach based on best practices for handling chemical compounds of unknown toxicity is mandated.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is critical for understanding its physical characteristics and for planning experimental work.
| Property | Value | Source |
| CAS Number | 22338-69-8 | [1][2] |
| Molecular Formula | C₂₀H₃₀O₃ | [][4] |
| Molecular Weight | 318.46 g/mol | [][4] |
| Appearance | Powder | [] |
| Melting Point | 226-228 °C | [] |
| Boiling Point | 470.7±45.0 °C (Predicted) | [] |
| Density | 1.16±0.1 g/cm³ (Predicted) | [] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[5][6] | |
| Purity | >98% | [] |
Personal Protective Equipment (PPE)
Due to the limited availability of specific toxicity data for this compound, the following PPE is mandatory to minimize exposure and ensure personal safety. These recommendations are based on general best practices for handling chemical compounds.
| PPE Category | Item | Specification and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are required at all times.[7][8] A face shield should be worn over safety goggles when handling the solid compound or concentrated solutions.[7][9] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[8] A double layer of nitrile gloves can provide additional protection.[7] Gloves must be inspected for leaks before each use and changed immediately if contaminated.[7][10] |
| Body Protection | Laboratory Coat and Apron | A flame-resistant lab coat worn over personal clothing is required. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant risk of splashing.[7][9] |
| Respiratory Protection | Respirator | Handling of the solid powder should be performed in a certified chemical fume hood to avoid inhalation.[7] If there is a risk of aerosol generation outside of a fume hood, a respirator with an appropriate cartridge for organic vapors should be used.[8] |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes must be worn in the laboratory at all times. |
Experimental Protocol: Safe Handling of this compound
The following step-by-step procedure outlines the safe handling of this compound from receipt to use in experiments.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.[11]
-
The storage container should be tightly sealed.[12] Stock solutions can be stored at -20°C for several months.[5]
2. Preparation of Solutions:
-
All handling of solid this compound must be conducted within a certified chemical fume hood to prevent inhalation of the powder.[7]
-
Wear all required PPE as detailed in the table above.
-
To prepare a stock solution, slowly add the appropriate solvent to the this compound powder to avoid splashing.
-
If higher solubility is needed, the tube can be warmed to 37°C and sonicated.[5] It is recommended to prepare and use the solution on the same day.[5]
3. Use in Experiments:
-
When working with solutions of this compound, ensure adequate ventilation.
-
Avoid direct contact with skin and eyes.[2]
-
In case of accidental contact, immediately follow the first aid procedures outlined below.
4. Emergency and First Aid Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect any solid waste, including contaminated PPE (gloves, wipes), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled, and chemical-resistant container (e.g., polyethylene).[11] Do not dispose of it down the drain.[2]
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. chemicalbook.com [chemicalbook.com]
- 4. Grandiflorolic acid | C20H30O3 | CID 433554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS:22338-69-8 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. This compound | CAS:22338-69-8 | Manufacturer ChemFaces [chemfaces.com]
- 7. mcgill.ca [mcgill.ca]
- 8. leelinework.com [leelinework.com]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 11. uab.edu [uab.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
